LM11A-31
描述
Structure
3D Structure
属性
IUPAC Name |
(2S,3S)-2-amino-3-methyl-N-(2-morpholin-4-ylethyl)pentanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H25N3O2/c1-3-10(2)11(13)12(16)14-4-5-15-6-8-17-9-7-15/h10-11H,3-9,13H2,1-2H3,(H,14,16)/t10-,11-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YNMUTYLWSRFTPX-QWRGUYRKSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(C(=O)NCCN1CCOCC1)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)NCCN1CCOCC1)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H25N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50595097 | |
| Record name | N-[2-(Morpholin-4-yl)ethyl]-L-isoleucinamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50595097 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
243.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1243259-19-9, 102562-74-3 | |
| Record name | N-[2-(Morpholin-4-yl)ethyl]-L-isoleucinamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50595097 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | LM-11A-31 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Y9GUF3B7Q7 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
LM11A-31's Mechanism of Action in Alzheimer's Disease: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
LM11A-31 is a first-in-class, orally bioavailable, and central nervous system (CNS) penetrant small molecule that modulates the p75 neurotrophin receptor (p75NTR).[1][2] In the context of Alzheimer's disease (AD), where p75NTR signaling is often dysregulated and contributes to neurodegeneration, this compound acts as a crucial modulator. It selectively activates pro-survival signaling pathways while inhibiting degenerative cascades downstream of p75NTR.[2][3] Preclinical studies have demonstrated its efficacy in reducing key AD pathologies, including tau hyperphosphorylation, neuroinflammation, and synaptic loss, without directly altering amyloid-β (Aβ) levels.[2][3][4] A recent Phase 2a clinical trial (NCT03069014) has established its safety and tolerability in patients with mild to moderate AD and has shown promising effects on several cerebrospinal fluid (CSF) and imaging biomarkers.[5][6][7] This technical guide provides a comprehensive overview of the mechanism of action of this compound, supported by quantitative data from preclinical and clinical studies, detailed experimental methodologies, and visual representations of its core pathways.
Core Mechanism of Action: Modulation of the p75 Neurotrophin Receptor
The primary molecular target of this compound is the p75 neurotrophin receptor (p75NTR), a member of the tumor necrosis factor receptor superfamily.[2] In the AD brain, an increased ratio of pro-neurotrophins to mature neurotrophins leads to a shift in p75NTR signaling towards degenerative pathways, promoting synapse loss and apoptosis.[2] this compound binds to p75NTR, but not to the TrkA receptor, and modulates its signaling in a neuroprotective manner.[2][3] It competitively inhibits the binding of pro-neurotrophins, such as pro-Nerve Growth Factor (proNGF), thereby preventing the activation of apoptotic signaling.[8] Concurrently, it promotes p75NTR-mediated survival signaling.[2][3]
This dual action of inhibiting degenerative pathways and promoting survival pathways is central to the therapeutic potential of this compound in Alzheimer's disease.
Signaling Pathways Modulated by this compound
Preclinical studies have elucidated several key downstream signaling pathways affected by this compound's interaction with p75NTR:
-
Inhibition of Degenerative Pathways: this compound has been shown to block the Aβ-induced activation of several pro-degenerative kinases and transcription factors, including:
-
Activation of Survival Pathways: The compound activates pro-survival signaling cascades that are often compromised in the AD brain:
The following diagram illustrates the modulation of p75NTR signaling by this compound in the context of Alzheimer's disease pathology.
Caption: this compound modulates p75NTR signaling in Alzheimer's disease.
Effects on Alzheimer's Disease Pathophysiology
This compound's modulation of p75NTR signaling translates into several beneficial effects on the core pathologies of Alzheimer's disease.
Tau Pathology
In preclinical models, this compound has been shown to significantly reduce tau pathology. This includes inhibiting the hyperphosphorylation and aberrant folding of the tau protein.[4] In AβPPL/S transgenic mice, treatment with this compound resulted in a 42% decrease in the total area of dystrophic neurite clusters labeled with phosphorylated tau.[4] It also prevents Aβ-induced tau phosphorylation in vitro.[4]
Neuroinflammation
This compound has demonstrated anti-inflammatory effects in the brain. It has been observed to decrease the activation of microglia and attenuate reactive astrocytes in mouse models of AD.[1][4] This is further supported by clinical data showing a significant slowing of the increase in the glial activation marker YKL-40 in the CSF of patients treated with this compound.[6]
Synaptic and Neuronal Integrity
A key consequence of this compound's mechanism of action is the preservation of synaptic and neuronal structures. It reduces amyloid-induced and pathological tau-induced synapse loss.[5] Preclinical studies have shown that this compound mitigates neuritic degeneration and reverses cholinergic neurite dystrophy in mouse models of AD.[1][2][4][8] The Phase 2a clinical trial provided human evidence for these effects, with this compound treatment leading to a decrease in the CSF biomarkers for presynaptic (SNAP25) and postsynaptic (neurogranin) loss.[5][6]
Quantitative Data Summary
The following tables summarize the key quantitative findings from preclinical and clinical studies of this compound.
Table 1: Preclinical Efficacy Data in AD Mouse Models
| Parameter | Mouse Model | Treatment Details | Outcome | Reference |
| Phospho-tau Dystrophic Neurite Clusters | AβPPL/S | 50 mg/kg/day, oral gavage, 3 months | 42% decrease in total cluster area | [4] |
| Survival Rate | PS19 (tauopathy model) | 50 mg/kg, oral gavage, 5 days/week for 3 months | Increased from 64% (vehicle) to 94% | [3] |
| Spine Density Loss | AβPPL/S | 50 mg/kg/day, 3 months | Rescued ~42% loss | [2] |
| Cognitive Deficits (Novel Object Recognition & Y-maze) | AβPPL/S | 10 or 50 mg/kg/day, oral, 3 months | Deficits prevented | [2][3] |
Table 2: Phase 2a Clinical Trial (NCT03069014) Biomarker Data
| Biomarker | Group | Median Annual Percent Change | 95% Confidence Interval | p-value | Reference |
| CSF Aβ42 | This compound vs. Placebo | -6.98% | -14.22% to -1.45% | Not specified | [6] |
| CSF Aβ40 | This compound vs. Placebo | -8.98% | -17.60% to -1.29% | Not specified | [6] |
| CSF SNAP25 | This compound vs. Placebo | -19.20% | -32.19% to -1.47% | 0.10 | [6] |
| CSF Neurogranin (NG) | This compound vs. Placebo | Not specified | Not specified | 0.009 | [6] |
| CSF YKL-40 | This compound vs. Placebo | -5.19% | -14.80% to 2.49% | 0.040 | [6] |
| CSF sTREM2 | This compound vs. Placebo | -4.29% | -13.12% to 3.15% | 0.172 | [6] |
| CSF Neurofilament light (NfL) | This compound vs. Placebo | 3.13% | -8.64% to 16.31% | Not significant | [6] |
| Plasma p-tau217 | This compound vs. Placebo | 31% decrease | Not specified | 0.049 | [8] |
Experimental Protocols
This section outlines the methodologies for key experiments cited in the evaluation of this compound.
Preclinical Studies in AD Mouse Models
A generalized workflow for preclinical evaluation of this compound in transgenic mouse models of Alzheimer's disease is depicted below.
Caption: Generalized workflow for preclinical studies of this compound.
4.1.1. Morris Water Maze
-
Objective: To assess hippocampal-dependent spatial learning and memory.
-
Apparatus: A circular pool (120-150 cm in diameter) filled with opaque water (20-22°C). A hidden platform is submerged 1-2 cm below the water surface. Visual cues are placed around the pool.
-
Procedure:
-
Acquisition Phase (e.g., 5 days): Mice are subjected to four trials per day. In each trial, the mouse is released from one of four starting positions and allowed to swim until it finds the hidden platform. The time to find the platform (escape latency) is recorded.
-
Probe Trial: 24 hours after the last acquisition trial, the platform is removed, and the mouse is allowed to swim for 60 seconds. The time spent in the target quadrant (where the platform was located) is measured as an indicator of memory retention.
-
-
Data Analysis: Escape latencies during the acquisition phase and the percentage of time spent in the target quadrant during the probe trial are compared between this compound-treated and vehicle-treated groups.
4.1.2. Immunohistochemistry (IHC) for Phosphorylated Tau
-
Objective: To visualize and quantify the accumulation of hyperphosphorylated tau in brain tissue.
-
Procedure:
-
Tissue Preparation: Mice are transcardially perfused with phosphate-buffered saline (PBS) followed by 4% paraformaldehyde (PFA). Brains are dissected, post-fixed in PFA, and cryoprotected in sucrose (B13894) solution. Brains are then sectioned (e.g., 30-40 µm thick) using a cryostat.
-
Staining: Free-floating sections are permeabilized (e.g., with Triton X-100), blocked (e.g., with normal serum), and incubated with a primary antibody specific for phosphorylated tau (e.g., AT8, which recognizes pSer202/pThr205).
-
Detection: Sections are incubated with a biotinylated secondary antibody, followed by an avidin-biotin complex (ABC) reagent. The signal is visualized using a chromogen such as 3,3'-diaminobenzidine (B165653) (DAB).
-
Quantification: The area occupied by p-tau immunoreactivity (e.g., in dystrophic neurite clusters) is measured using image analysis software and compared between treatment groups.
-
4.1.3. Western Blotting
-
Objective: To quantify the levels of specific proteins (e.g., total tau, phosphorylated tau, synaptic proteins) in brain homogenates.
-
Procedure:
-
Protein Extraction: Brain tissue (e.g., hippocampus, cortex) is homogenized in RIPA buffer containing protease and phosphatase inhibitors. Protein concentration is determined using a BCA assay.
-
Electrophoresis and Transfer: Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.
-
Immunoblotting: The membrane is blocked (e.g., with non-fat milk or BSA) and incubated with primary antibodies against the proteins of interest (e.g., Tau-5 for total tau, AT8 for p-tau, synaptophysin for synaptic vesicles).
-
Detection: The membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody, and the signal is detected using an enhanced chemiluminescence (ECL) substrate.
-
Analysis: Band intensities are quantified using densitometry and normalized to a loading control (e.g., actin or GAPDH).
-
Phase 2a Clinical Trial (NCT03069014)
The following diagram outlines the design of the Phase 2a clinical trial for this compound.
Caption: Workflow of the Phase 2a clinical trial of this compound.
-
Study Design: A 26-week, randomized, double-blind, placebo-controlled, multicenter trial.[5][10]
-
Participants: 242 individuals with mild to moderate Alzheimer's disease, confirmed by CSF Aβ biomarkers.[5][6]
-
Intervention Arms:
-
Placebo (twice daily)
-
This compound 200 mg (twice daily)
-
This compound 400 mg (twice daily)
-
-
Primary Outcome: Safety and tolerability, assessed through clinical monitoring, electrophysiological tests, and laboratory tests.[6]
-
Exploratory Outcomes:
Conclusion and Future Directions
This compound represents a novel therapeutic approach for Alzheimer's disease by targeting the p75 neurotrophin receptor to promote neuronal resilience. Its mechanism of action, which involves inhibiting multiple degenerative pathways and enhancing survival signals, addresses several core aspects of AD pathology beyond amyloid plaques. The positive safety profile and encouraging biomarker data from the Phase 2a trial support its continued development.[5][7] Future larger and longer-duration clinical trials are warranted to definitively establish the efficacy of this compound in slowing cognitive decline and modifying the course of Alzheimer's disease.[6]
References
- 1. neurologylive.com [neurologylive.com]
- 2. Immunohistochemistry (IHC) on mouse brain slices [protocols.io]
- 3. alzdiscovery.org [alzdiscovery.org]
- 4. Modulation of the p75 neurotrophin receptor using this compound prevents diabetes-induced retinal vascular permeability in mice via inhibition of inflammation and the RhoA kinase pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound Inhibits p75 Neurotrophin Receptor (p75 NTR ) Cleavage and is Neuroprotective in a Cell Culture Model of Parkinson's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. biorxiv.org [biorxiv.org]
- 7. A Small Molecule p75NTR Ligand, this compound, Reverses Cholinergic Neurite Dystrophy in Alzheimer's Disease Mouse Models with Mid- to Late-Stage Disease Progression - PMC [pmc.ncbi.nlm.nih.gov]
- 8. p75 Neurotrophin Receptor Modulation Shown to Slow Biomarker Progression, Preserve Visuospatial Function in Alzheimer Disease - - Practical Neurology [practicalneurology.com]
- 9. mmpc.org [mmpc.org]
- 10. Validation of a 2-day water maze protocol in mice - PMC [pmc.ncbi.nlm.nih.gov]
In-Depth Technical Guide: LM11A-31's Binding Affinity and Selectivity for the p75 Neurotrophin Receptor (p75NTR)
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
LM11A-31 is a first-in-class, orally bioavailable, and brain-penetrant small molecule modulator of the p75 neurotrophin receptor (p75NTR).[1][2] This technical guide provides a comprehensive overview of the binding affinity and selectivity of this compound for p75NTR. The data presented herein demonstrates that this compound is a selective ligand for p75NTR, exhibiting a nuanced mechanism of action that favors pro-survival signaling pathways while inhibiting pro-apoptotic cascades. This document includes quantitative binding data, detailed experimental methodologies for key assays, and visualizations of the relevant signaling pathways and experimental workflows to support further research and development efforts.
Quantitative Binding and Functional Data
The interaction of this compound with p75NTR has been characterized through various binding and functional assays. The following tables summarize the key quantitative data, highlighting its affinity for p75NTR and its selectivity against other neurotrophin receptors, particularly the Tropomyosin receptor kinase (Trk) family.
| Parameter | Receptor | Value | Assay Type | Reference |
| A₂ | p75NTR-Fc | 1,192 nM | Inhibition of Nerve Growth Factor (NGF) Binding | Cayman Chemical |
| IC₅₀ | p75NTR | 1-10 nM | Inhibition of proNGF-induced cell death | Tocris Bioscience[3] |
| EC₅₀ | p75NTR | 20 nM | Inhibition of Aβ-induced cell death | Tocris Bioscience[3] |
| EC₅₀ | p75NTR | 200–300 pM | Neuroprotection under serum starvation | Massa et al., 2006; Yang et al., 2008[4] |
Table 1: Binding Affinity and Functional Potency of this compound for p75NTR
| Receptor | Binding/Activity | Assay Type | Reference |
| TrkA | No direct binding or competition with NGF | Competition Binding Assay | Massa et al., 2006; Simmons et al., 2014[3][5] |
| TrkB | No direct actions | Not specified | Massa et al., 2002; Massa et al., 2006[4] |
| TrkC | Not specified, but generally considered selective for p75NTR over Trk receptors | Not specified | General literature consensus |
Table 2: Selectivity Profile of this compound
Mechanism of Action and Signaling Pathways
p75NTR is a unique member of the tumor necrosis factor receptor superfamily that can mediate opposing cellular outcomes: survival or apoptosis. The specific signaling cascade initiated by p75NTR is context-dependent, relying on the interacting ligand (e.g., pro-neurotrophins vs. mature neurotrophins) and the presence of co-receptors like Trk receptors and sortilin.
This compound is designed to modulate p75NTR signaling to favor neuroprotective outcomes. It selectively activates p75NTR-mediated survival pathways, such as those involving Akt and NF-κB, while simultaneously inhibiting pro-apoptotic signaling cascades, including the c-Jun N-terminal kinase (JNK) pathway.[1] This dual functionality makes this compound a promising therapeutic candidate for neurodegenerative diseases where p75NTR-mediated cell death is implicated.
Caption: p75NTR Signaling Modulation by this compound.
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of scientific findings. Below are representative protocols for the key experiments used to characterize the binding affinity and selectivity of this compound.
Competitive Binding Assay (ELISA-based)
This protocol describes a competitive enzyme-linked immunosorbent assay (ELISA) to determine the ability of this compound to inhibit the binding of NGF to p75NTR.
Materials:
-
Recombinant human p75NTR-Fc chimera
-
Recombinant human NGF
-
Biotinylated anti-NGF antibody
-
High-binding 96-well microplates
-
Streptavidin-HRP
-
TMB substrate
-
Stop solution (e.g., 2N H₂SO₄)
-
Wash buffer (e.g., PBS with 0.05% Tween-20)
-
Blocking buffer (e.g., PBS with 1% BSA)
-
This compound stock solution
Procedure:
-
Coating: Coat the wells of a 96-well microplate with 100 µL of p75NTR-Fc (1-10 µg/mL in coating buffer) and incubate overnight at 4°C.
-
Washing: Wash the plate three times with wash buffer.
-
Blocking: Block non-specific binding sites by adding 200 µL of blocking buffer to each well and incubating for 1-2 hours at room temperature.
-
Washing: Wash the plate three times with wash buffer.
-
Competition: Prepare serial dilutions of this compound. In separate tubes, pre-incubate a fixed concentration of NGF with the varying concentrations of this compound for 30 minutes at room temperature.
-
Binding: Add 100 µL of the NGF/LM11A-31 mixtures to the p75NTR-Fc coated wells and incubate for 2 hours at room temperature.
-
Washing: Wash the plate three times with wash buffer.
-
Detection: Add 100 µL of biotinylated anti-NGF antibody to each well and incubate for 1 hour at room temperature.
-
Washing: Wash the plate three times with wash buffer.
-
Enzyme Conjugation: Add 100 µL of Streptavidin-HRP to each well and incubate for 30 minutes at room temperature in the dark.
-
Washing: Wash the plate five times with wash buffer.
-
Substrate Reaction: Add 100 µL of TMB substrate to each well and incubate for 15-30 minutes at room temperature in the dark.
-
Stopping Reaction: Add 50 µL of stop solution to each well.
-
Data Acquisition: Read the absorbance at 450 nm using a microplate reader.
-
Data Analysis: Plot the absorbance against the log concentration of this compound. The data can be fitted to a suitable competition binding equation (e.g., Gaddum/Schild) to determine the A₂ or IC₅₀ value.
References
- 1. biorxiv.org [biorxiv.org]
- 2. alzdiscovery.org [alzdiscovery.org]
- 3. A Small Molecule p75NTR Ligand, this compound, Reverses Cholinergic Neurite Dystrophy in Alzheimer's Disease Mouse Models with Mid- to Late-Stage Disease Progression - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Small Molecule p75NTR Ligands Reduce Pathological Phosphorylation and Misfolding of Tau, Inflammatory Changes, Cholinergic Degeneration, and Cognitive Deficits in AβPPL/S Transgenic Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. biorxiv.org [biorxiv.org]
LM11A-31 Downstream Signaling Pathways: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
LM11A-31 is a small molecule modulator of the p75 neurotrophin receptor (p75NTR), a transmembrane protein involved in diverse cellular processes, including neuronal survival and apoptosis.[1] In pathological conditions such as Alzheimer's disease and diabetic retinopathy, signaling through p75NTR is often dysregulated, contributing to neurodegeneration and other cellular damage.[1][2] this compound has emerged as a promising therapeutic candidate by selectively modulating p75NTR signaling, promoting pro-survival pathways while inhibiting degenerative cascades.[3][4] This technical guide provides an in-depth overview of the core downstream signaling pathways affected by this compound, supported by quantitative data and detailed experimental protocols.
Core Signaling Pathways Modulated by this compound
This compound exerts its neuroprotective effects primarily by binding to p75NTR and altering its downstream signaling cascades. The key pathways modulated by this compound include the inhibition of the proNGF/p75NTR/RhoA axis, suppression of degenerative signaling mediated by c-Jun N-terminal kinase (JNK), and the promotion of pro-survival signals through the PI3K/Akt pathway.
Inhibition of the p75NTR/RhoA Signaling Pathway
In several disease models, the precursor form of nerve growth factor, proNGF, binds to p75NTR, leading to the activation of the small GTPase RhoA.[5][6] This activation contributes to cytoskeletal rearrangements, inflammation, and apoptosis.[5][7] this compound has been shown to effectively antagonize this pathway by blocking proNGF binding to p75NTR, thereby inhibiting the downstream activation of RhoA.[5] This inhibitory effect has been observed in various experimental settings, including diabetic models where this compound treatment blunted the increase in RhoA kinase activity.[5]
Modulation of Pro-survival and Pro-apoptotic Pathways
This compound demonstrates a dual function by not only inhibiting degenerative signaling but also promoting pro-survival pathways. It has been shown to inhibit the activation of pro-apoptotic kinases such as JNK, glycogen (B147801) synthase kinase 3 beta (GSK3β), and cyclin-dependent kinase 5 (cdk5).[3] Conversely, this compound promotes the activation of the PI3K/Akt signaling cascade, a key pathway involved in cell survival and proliferation.[8] This shift in the balance from pro-apoptotic to pro-survival signaling is a cornerstone of this compound's therapeutic potential.
Inhibition of p75NTR Cleavage
Under conditions of oxidative stress, p75NTR can undergo sequential cleavage by secretases, releasing an intracellular domain that can trigger apoptotic signaling.[9][10] this compound has been demonstrated to inhibit this ligand-independent cleavage of p75NTR, thereby preventing the downstream activation of cell death pathways.[9][10] This mechanism is particularly relevant in neurodegenerative conditions where oxidative stress is a significant contributor to pathology.
Quantitative Data Summary
The following tables summarize quantitative data from key experiments investigating the effects of this compound on its downstream signaling pathways.
Table 1: Effect of this compound on RhoA Activation
| Experimental Model | Treatment | Fold Change in Active RhoA (vs. Control) | Reference |
| Diabetic Mice Retinal Microvasculature | Diabetes | 2.2-fold increase | [5] |
| Diabetic Mice Retinal Microvasculature | Diabetes + this compound | Blunted increase | [5] |
| Human Retinal Endothelial (HRE) Cells | proNGF (10 ng/ml) | 1.4-fold increase | [5] |
| Human Retinal Endothelial (HRE) Cells | proNGF + this compound | Ameliorated increase | [5] |
| RGC-5 Cells | proNGF | 1.6-fold increase | [11][12] |
| Diabetic Rat Retina | Diabetes | 2.3-fold increase | [11][12] |
Table 2: In Vivo and In Vitro Dosing of this compound
| Experimental Model | This compound Dose | Route of Administration | Reference |
| Diabetic Mice | 50 mg/kg/day | Oral gavage | [2] |
| Mouse Model of Spinal Cord Injury | 100 mg/kg | Oral gavage | [4] |
| Mouse Model of Sciatic Denervation | 75 mg/kg/day | Not specified | [4] |
| APPL/S Mice (Alzheimer's Model) | 5, 25, 50, or 100 mg/kg/day | Oral gavage | [4] |
Detailed Experimental Protocols
This section provides detailed methodologies for key experiments cited in the investigation of this compound's downstream signaling pathways.
RhoA Activation Assay (Pull-down)
This protocol is adapted from studies investigating proNGF-induced RhoA activation.[13][14]
Objective: To measure the amount of active, GTP-bound RhoA in cell or tissue lysates.
Materials:
-
Rhotekin-RBD (Rho-binding domain) agarose (B213101) beads
-
Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors
-
Wash buffer (e.g., TBS)
-
SDS-PAGE sample buffer
-
Primary antibody: anti-RhoA
-
Secondary antibody: HRP-conjugated anti-mouse or anti-rabbit IgG
-
ECL detection reagents
Procedure:
-
Cell/Tissue Lysis: Lyse cells or tissues in ice-cold lysis buffer.
-
Protein Quantification: Determine the protein concentration of the lysates.
-
Pull-down: Incubate equal amounts of protein lysate with Rhotekin-RBD agarose beads overnight at 4°C with gentle rotation.
-
Washing: Wash the beads three times with ice-cold wash buffer to remove non-specifically bound proteins.
-
Elution: Elute the bound proteins by adding SDS-PAGE sample buffer and boiling for 5 minutes.
-
Western Blotting: Analyze the eluted samples by Western blotting using an anti-RhoA antibody.
Western Blotting for Phosphorylated Signaling Proteins (p-Akt, p-JNK)
This protocol is a general guideline for detecting phosphorylated proteins by Western blot.[15][16][17]
Objective: To detect and quantify the levels of phosphorylated Akt (p-Akt) and phosphorylated JNK (p-JNK) in cell lysates.
Materials:
-
Lysis buffer (e.g., RIPA) with phosphatase and protease inhibitors
-
BCA or Bradford protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies: anti-p-Akt (Ser473 or Thr308), anti-p-JNK (Thr183/Tyr185), anti-total Akt, anti-total JNK, and a loading control (e.g., anti-β-actin or anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
ECL detection reagents
Procedure:
-
Cell Lysis: Lyse cells in ice-cold lysis buffer containing phosphatase and protease inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate.
-
SDS-PAGE: Separate equal amounts of protein on an SDS-PAGE gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody (e.g., anti-p-Akt) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Detect the protein bands using an ECL detection system.
-
Stripping and Re-probing: To normalize for protein loading, the membrane can be stripped and re-probed with antibodies against the total protein (e.g., anti-total Akt) and a loading control.
p75NTR Cleavage Assay
This assay is based on the detection of p75NTR fragments by Western blotting in cells subjected to oxidative stress.[18][19]
Objective: To assess the effect of this compound on the cleavage of p75NTR in response to an inducer of oxidative stress like 6-hydroxydopamine (6-OHDA).
Materials:
-
LUHMES (Lund Human Mesencephalic) cells or other suitable neuronal cell line[20]
-
6-OHDA
-
This compound
-
Lysis buffer
-
Primary antibody: anti-p75NTR (intracellular domain)
-
Western blotting reagents as described above
Procedure:
-
Cell Culture and Treatment: Culture LUHMES cells and differentiate them into a dopaminergic phenotype.[20] Pre-treat the cells with this compound for a specified time, followed by treatment with 6-OHDA to induce oxidative stress and p75NTR cleavage.
-
Cell Lysis and Western Blotting: Lyse the cells and perform Western blotting as described above, using an antibody that recognizes the intracellular domain of p75NTR to detect the full-length receptor and its cleaved fragments.
Conclusion
This compound represents a targeted therapeutic approach that modulates the complex signaling network of the p75NTR. Its ability to inhibit degenerative pathways such as the proNGF/p75NTR/RhoA axis and JNK activation, while simultaneously promoting pro-survival signals through the PI3K/Akt pathway, underscores its potential in treating a range of neurodegenerative and related disorders. The experimental protocols provided in this guide offer a framework for researchers to further investigate the intricate downstream effects of this compound and to explore its therapeutic applications.
References
- 1. alzforum.org [alzforum.org]
- 2. Modulation of the p75 neurotrophin receptor using this compound prevents diabetes-induced retinal vascular permeability in mice via inhibition of inflammation and the RhoA kinase pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. alzdiscovery.org [alzdiscovery.org]
- 5. Modulation of the p75 neurotrophin receptor using this compound prevents diabetes-induced retinal vascular permeability in mice via inhibition of inflammation and the RhoA kinase pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. This compound Inhibits p75 Neurotrophin Receptor (p75 NTR ) Cleavage and is Neuroprotective in a Cell Culture Model of Parkinson's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. biorxiv.org [biorxiv.org]
- 11. researchgate.net [researchgate.net]
- 12. Diabetes and Overexpression of proNGF Cause Retinal Neurodegeneration via Activation of RhoA Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Pro-Nerve Growth Factor Induces Activation of RhoA Kinase and Neuronal Cell Death - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Diabetes and overexpression of proNGF cause retinal neurodegeneration via activation of RhoA pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
- 16. benchchem.com [benchchem.com]
- 17. Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 18. c-Jun N-terminal Kinase Mediates Ligand-independent p75NTR Signaling in Mesencephalic Cells Subjected to Oxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 19. biorxiv.org [biorxiv.org]
- 20. Enhanced Differentiation of Human Dopaminergic Neuronal Cell Model for Preclinical Translational Research in Parkinson’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
Pharmacokinetics and Bioavailability of LM11A-31: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
LM11A-31 is a small molecule modulator of the p75 neurotrophin receptor (p75NTR) that has shown therapeutic potential in a variety of preclinical models of neurological diseases, including Alzheimer's disease, Huntington's disease, and spinal cord injury.[1][2][3] As a non-peptide, water-soluble isoleucine derivative, this compound is designed to be orally bioavailable and penetrate the blood-brain barrier to exert its effects within the central nervous system.[3] This technical guide provides a comprehensive overview of the pharmacokinetics, bioavailability, and associated signaling pathways of this compound, with a focus on preclinical data and experimental methodologies.
Pharmacokinetic Profile
The pharmacokinetic properties of this compound have been primarily characterized in rodent models, demonstrating its suitability for in vivo applications.
Data Summary
The following tables summarize the key quantitative pharmacokinetic parameters of this compound derived from preclinical studies.
| Parameter | Value | Species/Model | Administration Route | Dosage | Source |
| Time to Peak Brain Concentration (Tmax) | ~30 minutes | CD-1 Mice | Oral Gavage | 50 mg/kg | [1] |
| Peak Brain Concentration (Cmax) | 262 ng/g (~1.08 µmol/L) | CD-1 Mice | Oral Gavage | 50 mg/kg | [1] |
| Brain Half-life (t1/2) | 3-4 hours | CD-1 Mice | Oral Gavage | 50 mg/kg | [1][2] |
| Plasma Half-life (t1/2) | ~1 hour | Mice | Not specified | Not specified | [3] |
Bioavailability
This compound exhibits favorable oral bioavailability and readily crosses the blood-brain barrier. Studies in CD-1 mice have shown that a single 50 mg/kg oral dose results in a peak brain concentration significantly above the therapeutically effective dose observed in vitro (100 nmol/L).[1]
Experimental Protocols
This section details the methodologies employed in key experiments to determine the pharmacokinetic profile of this compound.
Oral Gavage Pharmacokinetic Study in Mice
This protocol outlines the general procedure for assessing the pharmacokinetics of this compound following oral administration in mice.
1. Animal Models and Preparation:
-
Species: CD-1 mice are commonly used for blood-brain barrier penetration studies.[1]
-
Housing: Animals are housed under standard laboratory conditions.
-
Fasting: Mice are typically fasted for 4 hours prior to dosing to aid in compound absorption.[2]
2. Compound Preparation and Administration:
-
Formulation: this compound is dissolved in sterile water.[2]
-
Dosage: A common dosage used in pharmacokinetic studies is 50 mg/kg.[1][2]
-
Administration: The compound is administered via oral gavage using a suitable gavage needle. The volume is typically 10 mL/kg of the animal's body weight.
3. Sample Collection:
-
Time Points: Blood and brain tissue samples are collected at various time points post-administration (e.g., 0.5, 1, 2, 4, 8 hours).
-
Blood Collection: Blood is collected via methods such as cardiac puncture or from the submandibular vein into tubes containing an anticoagulant (e.g., EDTA). Plasma is separated by centrifugation (e.g., 1000 x g for 10 minutes at 4°C).[4]
-
Brain Tissue Collection: Following blood collection, mice are euthanized, and brains are rapidly excised, rinsed in cold saline, and stored at -80°C until analysis.[4]
4. Sample Analysis: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS):
-
Homogenization: Brain tissue is homogenized in a suitable buffer (e.g., phosphate-buffered saline).
-
Extraction: this compound is extracted from plasma and brain homogenates using protein precipitation with a solvent like acetonitrile.
-
LC-MS/MS System: A triple quadrupole mass spectrometer coupled with a liquid chromatography system is used for quantification.
-
General Parameters (to be optimized for this compound):
-
Column: A reverse-phase column (e.g., C18) is typically used.
-
Mobile Phase: A gradient of water and an organic solvent (e.g., acetonitrile) with an additive like formic acid is common.
-
Ionization: Electrospray ionization (ESI) in positive mode is often employed for small molecules.
-
Detection: Multiple Reaction Monitoring (MRM) is used for selective and sensitive quantification.
-
Signaling Pathways
This compound's mechanism of action involves the modulation of the p75NTR, a member of the tumor necrosis factor receptor superfamily. p75NTR can mediate opposing cellular outcomes: promoting neuronal survival or inducing apoptosis, depending on the cellular context and co-receptors. This compound is believed to selectively promote survival signaling while inhibiting degenerative pathways.[3]
p75NTR-Mediated Degenerative Signaling and Inhibition by this compound
In pathological conditions, such as in the presence of pro-nerve growth factor (proNGF) or amyloid-beta, p75NTR can activate degenerative signaling cascades. One key pathway involves the recruitment of adaptor proteins that lead to the activation of RhoA kinase and c-Jun N-terminal kinase (JNK).[3][5] This can result in cytoskeletal collapse, inflammation, and apoptosis. This compound acts as a modulator of p75NTR, preventing the activation of these degenerative pathways.[6]
p75NTR-Mediated Pro-Survival Signaling and Modulation by this compound
This compound is reported to promote neurotrophic signaling through p75NTR, leading to the activation of pro-survival pathways such as the Akt and CREB (cAMP response element-binding protein) pathways.[1] The activation of Akt is mediated through a phosphatidylinositol 3-kinase (PI3K)-dependent mechanism.[7] Activated Akt and CREB are crucial for promoting cell survival, growth, and synaptic plasticity.
References
- 1. Small Molecule p75NTR Ligands Reduce Pathological Phosphorylation and Misfolding of Tau, Inflammatory Changes, Cholinergic Degeneration, and Cognitive Deficits in AβPPL/S Transgenic Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound Inhibits p75 Neurotrophin Receptor (p75 NTR ) Cleavage and is Neuroprotective in a Cell Culture Model of Parkinson's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. alzdiscovery.org [alzdiscovery.org]
- 4. Neuroimaging, Urinary, and Plasma Biomarkers of Treatment Response in Huntington’s Disease: Preclinical Evidence with the p75NTR Ligand this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 5. biorxiv.org [biorxiv.org]
- 6. Modulation of the p75 neurotrophin receptor using this compound prevents diabetes-induced retinal vascular permeability in mice via inhibition of inflammation and the RhoA kinase pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The p75 neurotrophin receptor activates Akt (protein kinase B) through a phosphatidylinositol 3-kinase-dependent pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
LM11A-31: A Technical Guide to Blood-Brain Barrier Permeability
An In-depth Analysis for Researchers and Drug Development Professionals
Introduction: LM11A-31 is a small molecule modulator of the p75 neurotrophin receptor (p75NTR) that has garnered significant interest for its therapeutic potential in a range of neurological disorders, including Alzheimer's disease, stroke, and HIV-associated neurocognitive disorders.[1][2][3] A critical aspect of its viability as a central nervous system (CNS) therapeutic is its ability to effectively cross the blood-brain barrier (BBB). This technical guide provides a comprehensive overview of the available data and methodologies related to the BBB permeability of this compound.
Quantitative Pharmacokinetic Data
The ability of this compound to penetrate the CNS has been demonstrated in several preclinical studies. The following tables summarize the key quantitative pharmacokinetic parameters from in vivo mouse models.
Table 1: Single-Dose Pharmacokinetics of this compound in CD-1 Mice [4]
| Parameter | Value | Dosing Regimen |
| Peak Brain Concentration (Cmax) | 262 ng/g (~1.08 µmol/L) | Single 50 mg/kg oral dose |
| Time to Peak Brain Concentration (Tmax) | ~30 minutes | Single 50 mg/kg oral dose |
| Brain Half-Life (t1/2) | 3 - 4 hours | Single 50 mg/kg oral dose |
| Brain-to-Plasma Ratio | 3.1 ± 0.9 | 50 mg/kg treatment group |
Table 2: Brain Concentration Following Chronic Dosing in C57BL/6 Mice [4][5]
| Dosing Regimen | Peak Brain Concentration | Notes |
| 10 mg/kg/day for 2 weeks | Not specified | Sacrificed 30-60 min after last dose |
| 50 mg/kg/day for 2 weeks | 463.4 ng/g (~1.9 µmol/L) | Sacrificed 30-60 min after last dose |
| 100 mg/kg/day for 2 weeks | Not specified | Sacrificed 30-60 min after last dose |
| 75 mg/kg/day (in drinking water) | 256 ± 66 nM | Ad libitum for 3 months |
These data collectively indicate that this compound is an orally bioavailable and brain-penetrant compound.[2] Following oral administration, it rapidly reaches therapeutic concentrations within the brain, well above its in vitro effective dose of 100 nmol/L.[4][5] Chronic daily dosing has been shown to result in higher brain levels compared to a single dose.[4]
Experimental Protocols
Detailed experimental protocols for assessing the BBB permeability of a novel compound like this compound are crucial for reproducibility and further research. Below are representative methodologies for key in vivo and in vitro experiments.
In Vivo Blood-Brain Barrier Permeability Assessment in Mice
This protocol describes a typical in vivo study to determine the pharmacokinetic profile of this compound in both plasma and brain tissue following oral administration.
1. Animal Model and Dosing:
-
Species: CD-1 or C57BL/6 mice are commonly used for pharmacokinetic studies.[4][6]
-
Dosing: this compound is dissolved in a suitable vehicle (e.g., sterile water) and administered via oral gavage at a specific dose (e.g., 50 mg/kg).[5][7] To aid absorption, food may be withheld for a few hours prior to dosing.[5]
2. Sample Collection:
-
At predetermined time points post-dosing (e.g., 0.5, 1, 2, 4, 8, 24 hours), cohorts of mice (n=3-5 per time point) are anesthetized.
-
Blood is collected via cardiac puncture into tubes containing an anticoagulant (e.g., EDTA).
-
Plasma is separated by centrifugation and stored at -80°C.
-
Following blood collection, mice are transcardially perfused with ice-cold saline to remove blood from the brain vasculature.
-
The brain is then rapidly excised, weighed, and snap-frozen in liquid nitrogen, followed by storage at -80°C.
3. Sample Processing and Analysis:
-
Brain Homogenization: Brain tissue is homogenized in a suitable buffer to create a uniform suspension.
-
Drug Extraction: this compound is extracted from plasma and brain homogenates using a method like protein precipitation or liquid-liquid extraction.
-
Quantification: The concentration of this compound in the extracts is determined using a validated analytical method, typically Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).[5]
4. Data Analysis:
-
Pharmacokinetic parameters such as Cmax, Tmax, and half-life are calculated for both plasma and brain.
-
The brain-to-plasma concentration ratio is determined at various time points to assess the extent of BBB penetration.
In Vitro Blood-Brain Barrier Model (Transwell Assay)
In vitro models of the BBB, such as the Transwell system, are valuable for higher-throughput screening of compound permeability.[8][9]
1. Cell Culture:
-
Human brain microvascular endothelial cells (hBMECs) are cultured on the apical side of a porous Transwell insert.
-
Often, co-culture models are used where astrocytes or pericytes are cultured on the basolateral side of the insert to better mimic the in vivo neurovascular unit and enhance barrier properties.[9][10]
2. Barrier Integrity Assessment:
-
The integrity of the endothelial monolayer is confirmed by measuring Transendothelial Electrical Resistance (TEER) and the permeability of a fluorescent marker with low BBB permeability (e.g., Lucifer yellow or sodium fluorescein).[8]
3. Permeability Assay:
-
This compound is added to the apical (blood side) chamber of the Transwell insert.
-
At various time points, samples are taken from the basolateral (brain side) chamber.
-
The concentration of this compound in the basolateral samples is quantified by LC-MS/MS.
4. Data Analysis:
-
The apparent permeability coefficient (Papp) is calculated using the following formula: Papp = (dQ/dt) / (A * C0) Where:
-
dQ/dt is the rate of transport of this compound across the monolayer.
-
A is the surface area of the membrane.
-
C0 is the initial concentration of this compound in the apical chamber.
-
Visualizations: Signaling Pathways and Experimental Workflows
Signaling Pathway of p75NTR Modulation by this compound
This compound exerts its neuroprotective effects by modulating the signaling pathways downstream of the p75NTR. In the context of neurodegenerative diseases, pro-nerve growth factor (proNGF) binding to p75NTR can activate pro-apoptotic and degenerative signaling cascades. This compound can block this interaction and promote cell survival pathways.[11]
Experimental Workflow for In Vivo BBB Permeability Study
The following diagram illustrates the key steps involved in an in vivo pharmacokinetic study to assess the BBB permeability of this compound.
Logical Relationship of this compound CNS Drug Development
The successful development of a CNS drug like this compound hinges on a series of critical properties, with BBB permeability being a cornerstone.
Conclusion
References
- 1. This compound, a modulator of p75 neurotrophin receptor, suppresses HIV-1 replication and inflammatory response in macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. alzforum.org [alzforum.org]
- 3. alzdiscovery.org [alzdiscovery.org]
- 4. researchgate.net [researchgate.net]
- 5. A Small Molecule p75NTR Ligand, this compound, Reverses Cholinergic Neurite Dystrophy in Alzheimer's Disease Mouse Models with Mid- to Late-Stage Disease Progression - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A small molecule p75NTR ligand prevents cognitive deficits and neurite degeneration in an Alzheimer’s mouse model - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Neuroimaging, Urinary, and Plasma Biomarkers of Treatment Response in Huntington’s Disease: Preclinical Evidence with the p75NTR Ligand this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 8. In Vitro Blood-Brain Barrier Functional Assays in a Human iPSC-Based Model | Springer Nature Experiments [experiments.springernature.com]
- 9. In vitro Models of the Blood-Brain Barrier: Building in physiological complexity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Modulation of the p75 neurotrophin receptor using this compound prevents diabetes-induced retinal vascular permeability in mice via inhibition of inflammation and the RhoA kinase pathway - PMC [pmc.ncbi.nlm.nih.gov]
Preclinical Neuroprotection by LM11A-31: A Technical Guide
This technical guide provides an in-depth overview of the preclinical research on LM11A-31, a small molecule modulator of the p75 neurotrophin receptor (p75NTR), and its neuroprotective effects across various models of neurodegenerative diseases. This document is intended for researchers, scientists, and drug development professionals.
Introduction
This compound is an orally bioavailable and brain-penetrant compound that has demonstrated significant neuroprotective potential in a range of preclinical studies.[1][2][3] It selectively binds to the p75NTR, a receptor involved in both neuronal survival and apoptosis.[1][2] By modulating p75NTR signaling, this compound promotes pro-survival pathways while inhibiting degenerative signaling cascades, making it a promising therapeutic candidate for neurodegenerative conditions such as Alzheimer's disease, Huntington's disease, Parkinson's disease, and spinal cord injury.[1][2][4][5][6]
Mechanism of Action: p75NTR Signaling Modulation
This compound's primary mechanism of action involves the modulation of the p75 neurotrophin receptor. In the context of neurodegenerative diseases, p75NTR can be activated by pro-neurotrophins, leading to apoptotic signaling. This compound is designed to interact with p75NTR to inhibit these degenerative pathways and promote neuronal survival.[1][2]
Key signaling pathways influenced by this compound include:
-
Activation of Pro-Survival Pathways: this compound has been shown to promote survival signals through pathways involving AKT and NFκB.[1][7]
-
Inhibition of Apoptotic Pathways: The compound inhibits degenerative signaling cascades, including the activation of c-Jun N-terminal Kinase (JNK), GSK3β, and cdk5.[1][7] It also reduces the cleavage of p75NTR, a process linked to neuronal death.[6][8]
-
Modulation of RhoA Signaling: this compound has been found to reduce the activation of RhoA, a downstream target of p75NTR involved in processes like vascular permeability.[9]
Quantitative Data from Preclinical Studies
The neuroprotective effects of this compound have been quantified across various preclinical models. The following tables summarize key findings.
Table 1: Effects of this compound in Alzheimer's Disease Models
| Animal Model | Dosage | Duration | Key Findings | Reference |
| APPL/S Mice | 10 or 50 mg/kg/day (oral) | 3 months | Prevented deficits in novel object recognition and Y-maze performance; significantly reduced neuritic dystrophy. | [10] |
| APPL/S & Tg2576 Mice | 50 or 75 mg/kg (oral) | 3 months | Prevented and/or reversed atrophy of basal forebrain cholinergic neurites and cortical dystrophic neurites. | [10] |
| APPL/S Mice | 50 mg/kg/day (oral) | 3 months | Significantly lowered microglial activation as measured by TSPO-PET imaging. | [10][11] |
| APPL/S Mice | 50 mg/kg/day (oral) | 3 months | Rescued ~42% loss in spine density to levels comparable to wild-type mice. | [10][11] |
| PS19 Tauopathy Mice | 50 mg/kg (oral, 5 days/week) | 3 months | Improved survival rate from 64% to 94% at 9 months of age. | [4][10] |
Table 2: Effects of this compound in Huntington's Disease Models
| Animal Model | Dosage | Duration | Key Findings | Reference |
| R6/2 Mice | 50 mg/kg/day (oral) | 7-8 weeks | Alleviated volume reductions in multiple brain regions including the striatum. | [10][12] |
| R6/2 Mice | Not Specified | Not Specified | Normalized changes in diffusion tensor imaging (DTI) metrics. | [12][13] |
| R6/2 Mice | Not Specified | Not Specified | Diminished increases in plasma levels of TNF-α and IL-6. | [12][13] |
| R6/2 Mice | Not Specified | Not Specified | Reduced the increase in urinary levels of the p75NTR extracellular domain (ecd). | [12][13] |
Table 3: Effects of this compound in Other Neurological Models
| Model | Dosage | Duration | Key Findings | Reference |
| Spinal Cord Injury (mouse) | 100 mg/kg (oral) | 7 days | Reduced cell death in the spinal cord and spared nerve fiber tracts. | [4] |
| Spinal Cord Injury (mouse) | 100 mg/kg/day (oral) | Up to 6 weeks | Ameliorated detrusor sphincter dyssynergia and detrusor overactivity. | [4][11] |
| Parkinson's Disease (cell culture) | 20 nM | Not Specified | Significantly reduced p75NTR cleavage and neuronal death associated with oxidative stress. | [6][8] |
| Ischemic Stroke (mouse) | 25 mg/kg (i.p., twice daily) | 72 hours | Reduced blood-brain barrier permeability, cerebral tissue injury, and sensorimotor deficits. | [14] |
| HIV/FIV (cat model) | 13 mg/kg (twice daily) | 10 weeks | Normalized cognitive deficits and resulted in a log drop in CSF FIV titers. | [10] |
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of these preclinical findings. Below are outlines of key experimental protocols.
Animal Models and Drug Administration
-
Alzheimer's Disease Models:
-
APPL/S Mice: Transgenic mice overexpressing human amyloid precursor protein (APP) with London and Swedish mutations.[7]
-
Tg2576 Mice: Transgenic mice overexpressing human APP with the Swedish mutation.[7]
-
PS19 Mice: A model of tauopathy.[10]
-
Administration: this compound is typically dissolved in sterile water and administered daily by oral gavage at doses ranging from 10 to 75 mg/kg.[7][10]
-
-
Huntington's Disease Model (R6/2 Mice):
-
Spinal Cord Injury Model:
Key Experimental Assays
-
Immunohistochemistry:
-
Perfuse animals with saline followed by 4% paraformaldehyde.
-
Post-fix brain tissue and cryoprotect in sucrose (B13894) solution.
-
Section the brain using a cryostat.
-
Incubate sections with primary antibodies against markers of interest (e.g., ChAT for cholinergic neurons, Iba1 for microglia).
-
Incubate with fluorescently labeled secondary antibodies.
-
Image using confocal microscopy and quantify neuronal morphology, cell counts, or protein expression levels.
-
-
Western Blotting:
-
Homogenize brain tissue in lysis buffer.
-
Determine protein concentration using a BCA assay.
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane and incubate with primary antibodies against target proteins (e.g., p75NTR, Akt, JNK).
-
Incubate with HRP-conjugated secondary antibodies.
-
Detect chemiluminescence and quantify band intensity.
-
-
Behavioral Testing:
-
Novel Object Recognition: Assess learning and memory by measuring the time an animal spends exploring a novel object versus a familiar one.
-
Y-Maze: Evaluate spatial working memory based on the sequence of arm entries.
-
Motor Function Tests: Utilize rotarod or grip strength tests to assess motor coordination and strength.
-
Conclusion
The preclinical data strongly support the neuroprotective efficacy of this compound across a spectrum of neurodegenerative disease models. Its ability to modulate the p75NTR signaling pathway, thereby promoting neuronal survival and inhibiting apoptotic cascades, presents a compelling therapeutic strategy. The quantitative data demonstrate significant improvements in neuropathological hallmarks, cognitive and motor functions, and survival rates in animal models. The detailed experimental protocols provided herein offer a foundation for further investigation and validation of this compound as a potential disease-modifying therapy for neurodegenerative disorders. Further research, including long-term safety and efficacy studies, is warranted to translate these promising preclinical findings into clinical applications.
References
- 1. benchchem.com [benchchem.com]
- 2. This compound-BHS | ALZFORUM [alzforum.org]
- 3. Small molecule modulation of the p75 neurotrophin receptor suppresses age- and genotype-associated neurodegeneration in HIV gp120 transgenic mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. alzdiscovery.org [alzdiscovery.org]
- 5. researchgate.net [researchgate.net]
- 6. biorxiv.org [biorxiv.org]
- 7. A Small Molecule p75NTR Ligand, this compound, Reverses Cholinergic Neurite Dystrophy in Alzheimer's Disease Mouse Models with Mid- to Late-Stage Disease Progression - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound Inhibits p75 Neurotrophin Receptor (p75 NTR ) Cleavage and is Neuroprotective in a Cell Culture Model of Parkinson's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Modulation of the p75 neurotrophin receptor using this compound prevents diabetes-induced retinal vascular permeability in mice via inhibition of inflammation and the RhoA kinase pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 10. alzdiscovery.org [alzdiscovery.org]
- 11. alzdiscovery.org [alzdiscovery.org]
- 12. Neuroimaging, Urinary, and Plasma Biomarkers of Treatment Response in Huntington’s Disease: Preclinical Evidence with the p75NTR Ligand this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Neuroimaging, Urinary, and Plasma Biomarkers of Treatment Response in Huntington's Disease: Preclinical Evidence with the p75NTR Ligand this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. The p75 neurotrophin receptor inhibitor, this compound, ameliorates acute stroke injury and modulates astrocytic proNGF - PubMed [pubmed.ncbi.nlm.nih.gov]
The Role of LM11A-31 in Synaptic Plasticity: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Synaptic plasticity, the ability of synapses to strengthen or weaken over time, is a fundamental process underlying learning and memory. Its dysregulation is a key feature of numerous neurological disorders, including Alzheimer's disease. LM11A-31, a small molecule modulator of the p75 neurotrophin receptor (p75NTR), has emerged as a promising therapeutic candidate for its potential to promote synaptic resilience and combat neurodegeneration. This technical guide provides an in-depth overview of the role of this compound in synaptic plasticity, detailing its mechanism of action, summarizing key quantitative data from preclinical studies, and outlining the experimental protocols used to elucidate its effects.
Introduction
The p75 neurotrophin receptor is a multifaceted cell surface receptor that can mediate opposing cellular outcomes, including neuronal survival and apoptosis, depending on the ligand and co-receptors present.[1][2] In the context of neurodegenerative diseases like Alzheimer's, there is often an increased ratio of pro-neurotrophins to mature neurotrophins, leading to a shift in p75NTR signaling towards degenerative pathways that contribute to synapse loss and apoptosis.[2]
This compound is an orally available, brain-penetrant small molecule designed to modulate p75NTR signaling.[1][2] It selectively activates pro-survival pathways downstream of p75NTR while inhibiting apoptotic signaling.[1][2] This dual action makes it a compelling candidate for therapeutic intervention in conditions characterized by synaptic dysfunction.
Mechanism of Action and Signaling Pathways
This compound acts as a ligand for p75NTR, but its signaling profile is distinct from that of endogenous neurotrophins like nerve growth factor (NGF).[1] It does not interact with the Trk family of receptors (TrkA, TrkB, TrkC), which are the primary mediators of the trophic effects of mature neurotrophins.[1] Instead, this compound is thought to promote synaptic plasticity and neuronal survival through the following mechanisms:
-
Inhibition of pro-Neurotrophin Degenerative Signaling: Pro-neurotrophins, such as proNGF, bind to a complex of p75NTR and the co-receptor sortilin, triggering apoptotic cascades.[1] this compound can interfere with this interaction, thereby blocking the downstream activation of degenerative signaling pathways.[1]
-
Activation of Pro-Survival Signaling: this compound has been shown to activate pro-survival signaling pathways downstream of p75NTR, including the phosphatidylinositol 3-kinase (PI3K)/Akt pathway.[3] Activation of this pathway is known to promote cell survival and has been implicated in the growth and branching of dendrites.[3]
The following diagram illustrates the proposed signaling pathway of this compound in modulating p75NTR activity.
Quantitative Data on the Effects of this compound on Synaptic Plasticity
Preclinical studies in mouse models of Alzheimer's disease have provided quantitative evidence for the beneficial effects of this compound on synaptic structures.
Effects on Cholinergic Neurite Dystrophy
Cholinergic neurons are particularly vulnerable in Alzheimer's disease, and their degeneration contributes significantly to cognitive decline. Studies in APPL/S and Tg2576 mouse models of Alzheimer's have demonstrated that oral administration of this compound can prevent and even reverse cholinergic neurite dystrophy.[1][4][5][6]
Table 1: Effect of this compound on Cholinergic Neurite Morphology in APPL/S Mice
| Parameter | Treatment Group | Age at Treatment Start | Treatment Duration | % Change vs. Vehicle | p-value |
| Basal Forebrain Cholinergic Neurite Length | This compound (50 mg/kg) | 6-8 months | 3 months | ↑ Increased | p≤0.01 |
| Basal Forebrain Cholinergic Neurite Area | This compound (50 mg/kg) | 6-8 months | 3 months | ↑ Increased | p≤0.01 |
| Basal Forebrain Cholinergic Neurite Branching | This compound (50 mg/kg) | 6-8 months | 3 months | ↑ Increased | p≤0.05 |
| Cortical Dystrophic Neurite Cluster Area | This compound (50 mg/kg) | 6-8 months | 3 months | ↓ Decreased | p=0.03 |
| Cortical Dystrophic Neurite Cluster Number | This compound (50 mg/kg) | 6-8 months | 3 months | ↓ Decreased | p=0.001 |
| Basal Forebrain Cholinergic Neurite Length (Reversal) | This compound (50 mg/kg) | 12-13 months | 1 month | ↑ Increased | p<0.05 |
| Basal Forebrain Cholinergic Neurite Area (Reversal) | This compound (50 mg/kg) | 12-13 months | 1 month | ↑ Increased | p≤0.01 |
Data extracted from Simmons et al., 2014.[1]
Table 2: Effect of this compound on Cholinergic Neurite Morphology in Tg2576 Mice
| Parameter | Treatment Group | Age at Treatment Start | Treatment Duration | % Change vs. Vehicle | p-value |
| Basal Forebrain Cholinergic Neurite Length | This compound (75 mg/kg) | 14 months | 3 months | ↑ Increased | p≤0.01 |
| Basal Forebrain Cholinergic Neurite Surface Area | This compound (75 mg/kg) | 14 months | 3 months | ↑ Increased | p≤0.01 |
| Basal Forebrain Cholinergic Neurite Branching | This compound (75 mg/kg) | 14 months | 3 months | ↑ Increased | p<0.05 |
| Cortical Dystrophic Neurite Cluster Area | This compound (75 mg/kg) | 14 months | 3 months | ↓ Decreased | p≤0.01 |
| Mean Area per Dystrophic Neurite Cluster | This compound (75 mg/kg) | 14 months | 3 months | ↓ Decreased | p≤0.01 |
Data extracted from Simmons et al., 2014.[1]
Effects on Dendritic Spine Density
Dendritic spines are the primary sites of excitatory synaptic input in the brain, and their loss is a strong correlate of cognitive decline. In APPL/S mice, this compound treatment has been shown to rescue the significant loss of dendritic spine density.[7]
Table 3: Effect of this compound on Dendritic Spine Density in APPL/S Mice
| Parameter | Treatment Group | Age at Treatment Start | Treatment Duration | % Rescue of Spine Density Loss |
| Dendritic Spine Density | This compound (50 mg/kg/day) | 7.5-8 months | 3 months | ~42% |
Data extracted from Yang et al., 2020, as cited in an Alzheimer's Drug Discovery Foundation report.[7]
Experimental Protocols
This section provides an overview of the key experimental methodologies used to investigate the role of this compound in synaptic plasticity.
Dendritic Spine Analysis using Golgi-Cox Staining
This technique is a classic method for visualizing the morphology of neurons, including their dendritic branches and spines.
Protocol:
-
Tissue Preparation: Mice are deeply anesthetized and transcardially perfused with a saline solution followed by a fixative (e.g., 4% paraformaldehyde). The brains are then removed and immersed in the fixative for 24-48 hours.
-
Golgi-Cox Impregnation: The brains are transferred to a Golgi-Cox solution (a mixture of potassium dichromate, mercuric chloride, and potassium chromate) and stored in the dark for 14 days. This solution is replaced after the first 24 hours.
-
Cryoprotection and Sectioning: The impregnated brains are transferred to a cryoprotectant solution (e.g., 30% sucrose) until they sink. The brains are then sectioned on a cryostat or vibratome at a thickness of 100-200 µm.
-
Staining and Mounting: The sections are mounted on gelatin-coated slides and allowed to dry. The staining is then developed by immersing the slides in ammonium (B1175870) hydroxide, followed by a photographic fixer (e.g., sodium thiosulfate). The sections are then dehydrated through a series of ethanol (B145695) washes, cleared with xylene, and coverslipped with a mounting medium.
-
Image Acquisition and Analysis: High-resolution images of dendritic segments from specific brain regions (e.g., hippocampus, cortex) are acquired using a brightfield microscope. The number of dendritic spines per unit length of dendrite is then quantified using image analysis software (e.g., ImageJ).
In Vivo Two-Photon Microscopy for Spine Imaging
This advanced imaging technique allows for the longitudinal visualization of dendritic spines in the brains of living animals.
Protocol:
-
Surgical Preparation: A cranial window is surgically implanted over the brain region of interest in an anesthetized mouse. This involves thinning or removing a small piece of the skull and covering the exposed brain with a glass coverslip.
-
Fluorescent Labeling: Neurons are fluorescently labeled, often through the use of transgenic mouse lines expressing fluorescent proteins (e.g., YFP or GFP) under the control of a neuron-specific promoter.
-
Imaging: The mouse is anesthetized and placed under a two-photon microscope. A long-wavelength laser is used to excite the fluorophores deep within the brain tissue with minimal phototoxicity. Z-stacks of images are acquired to capture the three-dimensional structure of dendrites and spines.
-
Longitudinal Imaging: The same animal can be imaged repeatedly over days or weeks to track changes in spine density and morphology in response to experimental manipulations, such as treatment with this compound.
-
Image Analysis: Specialized software is used to reconstruct the 3D images and quantify spine number, size, and shape.
Western Blotting for Synaptic Protein Quantification
Western blotting is a widely used technique to detect and quantify the expression levels of specific proteins in a tissue sample.
Protocol:
-
Tissue Homogenization: Brain tissue from specific regions is dissected and homogenized in a lysis buffer containing detergents and protease inhibitors to extract proteins.
-
Protein Quantification: The total protein concentration of the lysate is determined using a colorimetric assay (e.g., BCA assay).
-
SDS-PAGE: Equal amounts of protein from each sample are loaded onto a polyacrylamide gel and separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., nitrocellulose or PVDF).
-
Immunoblotting: The membrane is blocked to prevent non-specific antibody binding and then incubated with a primary antibody that specifically recognizes the synaptic protein of interest (e.g., synaptophysin, PSD-95). The membrane is then washed and incubated with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase) that will generate a detectable signal.
-
Signal Detection and Quantification: The signal is detected using a chemiluminescent or fluorescent substrate, and the intensity of the protein bands is quantified using densitometry software. Protein levels are typically normalized to a loading control protein (e.g., actin or GAPDH).
Electrophysiology for Long-Term Potentiation (LTP) Measurement
LTP is a long-lasting enhancement in signal transmission between two neurons that results from stimulating them synchronously. It is a key cellular mechanism underlying learning and memory.
Protocol:
-
Slice Preparation: Acute brain slices (typically 300-400 µm thick) containing the hippocampus are prepared from anesthetized mice. The slices are maintained in an oxygenated artificial cerebrospinal fluid (aCSF) solution.
-
Recording Setup: A slice is transferred to a recording chamber and continuously perfused with aCSF. A stimulating electrode is placed in the Schaffer collateral pathway, and a recording electrode is placed in the stratum radiatum of the CA1 region to record field excitatory postsynaptic potentials (fEPSPs).
-
Baseline Recording: A stable baseline of fEPSPs is recorded for at least 20-30 minutes by delivering single electrical pulses at a low frequency (e.g., 0.05 Hz).
-
LTP Induction: LTP is induced by applying a high-frequency stimulation (HFS) protocol, such as a tetanus (e.g., one or more trains of 100 Hz for 1 second) or theta-burst stimulation (TBS).
-
Post-Induction Recording: fEPSPs are recorded for at least 60 minutes following the induction protocol to measure the magnitude and stability of the potentiation. The slope of the fEPSP is typically measured as an indicator of synaptic strength.
-
Drug Application: To test the effect of this compound, the compound is added to the aCSF during the baseline recording period and/or during and after LTP induction.
Conclusion
This compound represents a novel therapeutic strategy for neurodegenerative diseases by targeting the p75 neurotrophin receptor to promote synaptic resilience. The quantitative data from preclinical studies in Alzheimer's disease models provide compelling evidence for its ability to reverse key pathological features associated with synaptic dysfunction, such as neurite dystrophy and dendritic spine loss. The experimental protocols outlined in this guide provide a framework for researchers to further investigate the mechanisms of action of this compound and to evaluate its therapeutic potential in a variety of neurological and psychiatric disorders characterized by impaired synaptic plasticity. Further research, including well-controlled electrophysiological studies, will be crucial to fully elucidate the impact of this compound on synaptic transmission and long-term potentiation.
References
- 1. A Small Molecule p75NTR Ligand, this compound, Reverses Cholinergic Neurite Dystrophy in Alzheimer's Disease Mouse Models with Mid- to Late-Stage Disease Progression - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A Small Molecule p75NTR Ligand, this compound, Reverses Cholinergic Neurite Dystrophy in Alzheimer's Disease Mouse Models with Mid- to Late-Stage Disease Progression | PLOS One [journals.plos.org]
- 3. Quantitative 3-D morphometric analysis of individual dendritic spines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A small molecule p75NTR ligand, this compound, reverses cholinergic neurite dystrophy in Alzheimer's disease mouse models with mid- to late-stage disease progression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. alzped.nia.nih.gov [alzped.nia.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. alzdiscovery.org [alzdiscovery.org]
Beyond the Primary Target: An In-depth Technical Guide to the Cellular Effects of LM11A-31
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
LM11A-31 is a first-in-class, orally available, and brain-penetrant small molecule designed to modulate the p75 neurotrophin receptor (p75NTR). While p75NTR is its only confirmed direct molecular target, the compound's engagement with this receptor initiates a cascade of downstream cellular events with broad therapeutic implications, particularly in neurodegenerative diseases. This technical guide consolidates the current understanding of this compound's cellular impact beyond its primary binding interaction, focusing on its high degree of selectivity, its influence on key signaling pathways, and the downstream proteomic and biomarker changes observed in preclinical and clinical settings. The absence of identified off-target binding underscores the specificity of its mechanism, directing attention to the rich network of cellular responses modulated through p75NTR.
Specificity of this compound: Interrogation of Off-Target Binding
A critical aspect of the pharmacological profile of this compound is its high specificity for p75NTR. Extensive screening has been conducted to identify potential off-target interactions, yielding consistently negative results.
Broad Receptor Screening Panels
To assess its selectivity, this compound was evaluated in a comprehensive receptor screening panel. This type of analysis is crucial for identifying potential unwanted interactions that could lead to adverse effects.
Experimental Protocol: Broad Receptor Binding Assay (General Methodology)
Broad receptor screening, such as the Cerep ExpresSProfile service, is typically performed to determine the selectivity of a compound. While the specific internal report for this compound is not publicly available, the general protocol for such screens involves the following steps:
-
Assay Principle: The core of the assay is competitive binding. The test compound (this compound) is incubated with a specific cell membrane preparation or purified receptor and a radiolabeled ligand known to bind to that receptor with high affinity.
-
Incubation: A fixed concentration of the radiolabeled ligand and varying concentrations of the test compound are co-incubated with the receptor preparation.
-
Separation: Following incubation, the receptor-bound radioligand is separated from the unbound radioligand, typically through rapid filtration over a glass fiber filter that traps the membranes.
-
Detection: The amount of radioactivity trapped on the filter is quantified using a scintillation counter.
-
Analysis: A significant reduction in the measured radioactivity in the presence of the test compound indicates that it has displaced the radioligand and is binding to the target receptor. The results are typically expressed as a percentage of inhibition of the control binding.
A chemically unrelated p75NTR ligand, LM11A-24, underwent a similar screening process and also showed no significant binding interactions.[1]
Kinase Panel Screening
In addition to receptor binding, kinase inhibition is a common source of off-target effects for small molecules. While specific data for a full kinome scan of this compound is not detailed in the available literature, the lack of reported off-target effects related to kinase signaling pathways suggests a high degree of selectivity.
Data Presentation: Off-Target Screening Summary
| Screening Panel | Number of Targets Screened | Compound | Result | Reference |
| Cerep ExpresSProfile | ~50 | This compound | No significant interactions identified | [1] |
| Cerep ExpresSProfile | Not Specified | LM11A-24 | No significant binding interactions | [1] |
This table summarizes the publicly available information on the off-target screening of this compound and related compounds. The results highlight the high specificity of the molecule for its intended target, p75NTR.
Downstream Signaling Pathways Modulated by this compound
The therapeutic effects of this compound are a direct consequence of its modulation of p75NTR-mediated signaling cascades. By binding to p75NTR, this compound can paradoxically inhibit degenerative signaling while promoting pro-survival pathways.[2][3] This dual action is central to its mechanism.
Inhibition of Degenerative Pathways
In pathological contexts, such as in Alzheimer's disease where amyloid-β (Aβ) is present, p75NTR can mediate neurotoxic signals. This compound has been shown to block these detrimental cascades.[3][4]
-
RhoA Kinase Pathway: this compound treatment reduces the activation of RhoA, a key regulator of neurite growth and dendritic spine dynamics.[5] This is crucial for preventing the synaptic collapse associated with neurodegenerative conditions.
-
JNK Pathway: The c-Jun N-terminal kinase (JNK) pathway, when activated by p75NTR, is strongly pro-apoptotic. This compound inhibits this signaling axis.[3][4]
-
GSK3β and cdk5: These kinases are implicated in the hyperphosphorylation of tau protein, a hallmark of Alzheimer's disease. This compound prevents the Aβ-induced activation of both GSK3β and cdk5.[1][3]
Activation of Pro-Survival Pathways
Concurrently, this compound promotes signaling pathways that support neuronal survival and plasticity.[3][4]
-
PI3K/AKT Pathway: The AKT pathway is a central node for cell survival signaling. This compound activates this pathway in a p75NTR-dependent manner.[3][4]
-
NF-κB Pathway: Nuclear factor-kappa B (NF-κB) is another critical transcription factor for neuronal survival, and its activation is promoted by this compound.[3][4][6]
Visualization: this compound Signaling Pathways
Caption: Dual signaling modulation by this compound via p75NTR.
Clinical Biomarker and Proteomic Footprint
While no direct off-targets have been found, the downstream cellular effects of this compound have been characterized through biomarker and proteomic analyses in a Phase 2a clinical trial in patients with mild to moderate Alzheimer's disease. These results provide a "footprint" of the compound's activity in the central nervous system.[2][7][8]
Experimental Protocol: CSF Biomarker Analysis
Cerebrospinal fluid (CSF) was collected from trial participants at baseline and at the end of the 26-week treatment period. Specific biomarkers were quantified using established immunoassays and mass spectrometry techniques.
-
Sample Collection: CSF was obtained via lumbar puncture following standardized procedures.
-
Immunoassays: Core AD biomarkers (Aβ40, Aβ42, total-tau, p-tau181) and other specific proteins like neurogranin (B1177982) (NG) and YKL-40 were quantified using enzyme-linked immunosorbent assays (ELISA) or other high-sensitivity immunoassays.
-
Mass Spectrometry: Synaptic proteins, including Synaptosomal-associated protein-25 (SNAP25), were measured using immunoprecipitation followed by mass spectrometry (IP-MS), which provides high specificity and quantification.
-
Proteomic Analysis: An unbiased, exploratory proteomic analysis was performed on CSF samples to identify a broader range of proteins affected by this compound treatment. This typically involves tandem mass tag (TMT) mass spectrometry, allowing for the relative quantification of thousands of proteins simultaneously across multiple samples.
Data Presentation: Key Biomarker Changes in Phase 2a Trial
The following table summarizes the significant changes in CSF biomarkers observed in patients treated with this compound compared to placebo over a 26-week period.
| Biomarker Category | Biomarker Name | Function / Implication | Direction of Change with this compound | Median Annual Percent Change vs. Placebo (95% CI) | Reference |
| Pathology | Amyloid-β 40 (Aβ40) | Component of amyloid plaques | Slowed Increase | -8.96% (-17.60% to -1.29%) | [8] |
| Amyloid-β 42 (Aβ42) | Primary component of amyloid plaques | Slowed Increase | -6.98% (-14.22% to -1.45%) | [8] | |
| Synaptic Integrity | SNAP25 | Presynaptic protein | Slowed Increase | -19.20% (-32.19% to -1.47%) | [8] |
| Neurogranin (NG) | Postsynaptic protein | Slowed Increase | -9.17% (-16.32% to -2.35%) | [6] | |
| Glial Activation | YKL-40 | Astrocyte/Microglia activation marker | Slowed Increase | -5.19% (-14.80% to 2.49%) | [8] |
This data indicates that this compound slows the progression of key pathophysiological features of Alzheimer's disease, including amyloid accumulation, synaptic degeneration, and neuroinflammation.
Exploratory CSF Proteomics
A key finding from the clinical trial was that this compound treatment altered the levels of 241 proteins in the CSF. Of these, 129 (63%) showed a change in the opposite direction of AD progression, while 75 (37%) changed in the same direction as the disease progresses. The proteins affected were significantly associated with synaptic structures and related biological processes, reinforcing the drug's synaptoprotective mechanism of action.
Visualization: Experimental Workflow for Biomarker Discovery
Caption: Workflow for identifying cellular effects of this compound.
Conclusion
The available evidence strongly indicates that this compound is a highly specific modulator of the p75NTR receptor with no currently identified off-target binding partners. Its cellular effects, therefore, are understood as the downstream consequences of its primary mechanism of action. By inhibiting degenerative signaling cascades (RhoA, JNK, GSK3β/cdk5) and promoting pro-survival pathways (AKT, NF-κB), this compound exerts a powerful neuroprotective and synaptoprotective effect. Clinical data corroborates this mechanism, demonstrating that treatment slows the progression of key pathological markers of Alzheimer's disease in the CSF. Future research, including the full disclosure of the exploratory proteomic data, will further illuminate the comprehensive network of cellular targets indirectly modulated by this promising therapeutic agent.
References
- 1. researchgate.net [researchgate.net]
- 2. p75 neurotrophin receptor modulation in mild to moderate Alzheimer disease: a randomized, placebo-controlled phase 2a trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. New drug candidate targeting synaptic resilience well tolerated in Alzheimer’s patients [alzheimers.gov]
- 4. alzdiscovery.org [alzdiscovery.org]
- 5. Proteomic subtyping of Alzheimer's disease CSF links blood–brain barrier dysfunction to reduced levels of tau and synaptic biomarkers - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pilot Proteomic Analysis of Cerebrospinal Fluid in Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Proteomic Discovery and Validation of Novel Fluid Biomarkers for Improved Patient Selection and Prediction of Clinical Outcomes in Alzheimer’s Disease Patient Cohorts - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Towards the PET radiotracer for p75 neurotrophin receptor: [(11)C]LM11A-24 shows biological activity in vitro, but unfavorable ex vivo and in vivo profile - PubMed [pubmed.ncbi.nlm.nih.gov]
Early-Stage Research on LM11A-31 for Peripheral Neuropathy: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Peripheral neuropathy, a debilitating condition characterized by damage to the peripheral nerves, presents a significant unmet medical need. Current therapeutic strategies often provide only symptomatic relief, highlighting the urgent requirement for disease-modifying interventions. LM11A-31, a small molecule modulator of the p75 neurotrophin receptor (p75NTR), has emerged as a promising candidate in early-stage research for its potential to promote nerve repair and functional recovery. This technical guide provides a comprehensive overview of the preclinical data, experimental methodologies, and underlying signaling pathways associated with this compound in the context of peripheral neuropathy.
Core Mechanism of Action
This compound is an orally bioavailable and brain-penetrant small molecule that selectively interacts with the p75NTR.[1] The p75NTR, a member of the tumor necrosis factor receptor superfamily, plays a dual role in neuronal survival and apoptosis, depending on the ligand and co-receptors present. In pathological conditions such as peripheral nerve injury, the expression of p75NTR is often upregulated, contributing to degenerative signaling cascades.
This compound is designed to modulate p75NTR activity, promoting pro-survival signaling while inhibiting apoptotic pathways.[1] It has been shown to selectively activate p75NTR survival pathways and inhibit apoptosis signaling.[1] This modulation is believed to be the primary mechanism through which this compound exerts its neuroprotective and neuro-regenerative effects in various models of neurological disease, including peripheral neuropathy.
Preclinical Efficacy in Peripheral Neuropathy Models
Early-stage research has demonstrated the therapeutic potential of this compound in several rodent models of peripheral neuropathy. These studies provide quantitative evidence of its ability to improve sensory function, preserve nerve morphology, and enhance functional recovery.
Quantitative Data Summary
| Neuropathy Model | Species | This compound Dose & Route | Key Findings | Reference |
| Cisplatin-Induced Neuropathy | Mouse | 25 or 50 mg/kg, i.p., once daily for 10 weeks | Prevented the decrease in peripheral nerve sensation and alleviated abnormal sural nerve fiber morphology. Reversed the cisplatin-induced increase in RhoA activity. | [1] |
| Sciatic Nerve Transection | Mouse | Local application to the site of injury | Resulted in the regeneration of axons from nearly three times as many motoneurons. Reinnervated twice as many muscle fibers by regenerating motor axons (15.6% vs 8.4% in controls). Enhanced functional recovery as measured by Motor Unit Number Estimation (MUNE; 43.1 vs 15.2 in untreated mice). | [1] |
| Sciatic Denervation | Mouse | 75 mg/kg/day for 1 week | Significantly reduced JNK activation. Attenuated the upregulation of proinflammatory cytokines (IL-6 and TGF-β) in the denervated muscle. | [1] |
| Diabetes-Induced Retinopathy (as a model of microvascular complications relevant to diabetic neuropathy) | Mouse | 50 mg/kg/day, oral gavage for 4 weeks | Significantly mitigated proNGF, VEGF, IL-1β, and TNF-α expression. Preserved the blood-retinal barrier integrity. Modulated the upregulated p75NTR–RhoA kinase pathway. | [1] |
Experimental Protocols
A critical component of preclinical research is the rigorous application of standardized experimental models and outcome measures. The following sections detail the methodologies employed in the key studies investigating this compound for peripheral neuropathy.
Cisplatin-Induced Peripheral Neuropathy (CIPN) Model
This model recapitulates the sensory neuropathy commonly experienced by patients undergoing cisplatin-based chemotherapy.
-
Induction:
-
Male C57BL/6 mice are typically used.
-
Cisplatin (B142131) is administered via intraperitoneal (i.p.) injection. A common regimen is 2.0-2.3 mg/kg daily for 5 days, followed by a 5-day rest period, repeated for two cycles.
-
To mitigate renal toxicity, a pre-treatment with mannitol (B672) (125 mg/kg, i.p.) can be administered one hour before each cisplatin injection.
-
-
This compound Administration:
-
This compound is dissolved in a suitable vehicle (e.g., sterile water or saline).
-
Administered concurrently with the cisplatin regimen, typically via i.p. injection at doses of 25 or 50 mg/kg, once daily for the duration of the study (e.g., 10 weeks).[1]
-
-
Outcome Measures:
-
Von Frey Filament Test: To assess mechanical allodynia (see detailed protocol below).
-
Sural Nerve Morphometry: To quantify nerve fiber morphology (see detailed protocol below).
-
Biochemical Analysis: Western blot analysis of dorsal root ganglia (DRG) or sciatic nerve tissue to measure levels of activated RhoA (p-RhoA).
-
Sciatic Nerve Injury Models
These models are used to study nerve regeneration and functional recovery following traumatic nerve injury.
-
Sciatic Nerve Transection:
-
Mice are anesthetized (e.g., with isoflurane (B1672236) or a ketamine/xylazine cocktail).
-
The sciatic nerve is exposed through a small incision in the thigh.
-
The nerve is completely transected at a pre-determined location.
-
This compound Local Application: this compound can be applied directly to the injury site. While the exact formulation used in the cited study is not detailed, a common method involves incorporating the compound into a fibrin (B1330869) glue or hydrogel scaffold which is then applied to the coapted nerve ends. This provides a sustained local delivery of the therapeutic agent.
-
-
Sciatic Denervation:
-
Similar to transection, the sciatic nerve is exposed.
-
A section of the nerve is excised to prevent reinnervation.
-
-
Outcome Measures:
-
Motor Unit Number Estimation (MUNE): To quantify the number of functional motor units (see detailed protocol below).
-
Histology: Immunohistochemical analysis of spinal cord sections to count retrogradely labeled motoneurons and analysis of muscle tissue to assess reinnervation.
-
Biochemical Analysis: Western blot of denervated muscle tissue to measure JNK activation and cytokine levels.
-
Detailed Methodologies for Key Outcome Measures
-
Von Frey Filament Test for Mechanical Allodynia:
-
Animals are placed in individual compartments on an elevated mesh floor and allowed to acclimate for at least 30 minutes.
-
Calibrated von Frey filaments of increasing stiffness are applied to the plantar surface of the hind paw.
-
The filament is pressed until it bends, and the pressure is held for 3-5 seconds.
-
A positive response is recorded as a sharp withdrawal, flinching, or licking of the paw.
-
The 50% withdrawal threshold is determined using the up-down method.
-
-
Sural Nerve Morphometric Analysis:
-
At the end of the study, animals are euthanized, and the sural nerves are harvested.
-
Nerves are fixed in a glutaraldehyde (B144438) solution, post-fixed in osmium tetroxide, and embedded in resin.
-
Semi-thin cross-sections (e.g., 1 µm) are cut and stained with toluidine blue.
-
Images are captured using a light microscope.
-
Image analysis software is used to quantify nerve fiber diameter, axon diameter, and myelin sheath thickness. The g-ratio (axon diameter/fiber diameter) is calculated as a measure of myelination.
-
-
Motor Unit Number Estimation (MUNE):
-
The animal is anesthetized, and stimulating electrodes are placed to activate the sciatic nerve.
-
Recording electrodes are placed over the target muscle (e.g., gastrocnemius).
-
A supramaximal stimulus is delivered to elicit a compound muscle action potential (CMAP), representing the activity of all motor units.
-
A series of gradually increasing, submaximal stimuli are then delivered to elicit all-or-none single motor unit potentials (SMUPs).
-
The average SMUP amplitude is calculated.
-
MUNE is estimated by dividing the maximal CMAP amplitude by the average SMUP amplitude.
-
Signaling Pathways and Visualizations
The therapeutic effects of this compound are mediated through the modulation of complex intracellular signaling cascades downstream of the p75NTR. Understanding these pathways is crucial for elucidating the drug's mechanism of action and for identifying potential biomarkers of target engagement.
p75NTR Signaling in Peripheral Neuropathy
In the context of peripheral nerve injury, the binding of ligands such as pro-neurotrophins (e.g., pro-Nerve Growth Factor, proNGF) to p75NTR can trigger degenerative signaling. This often involves the recruitment of adaptor proteins and the activation of downstream kinases that promote apoptosis, inflammation, and inhibit axonal growth. Key degenerative pathways include the c-Jun N-terminal kinase (JNK) pathway and the RhoA pathway.
Conversely, p75NTR can also mediate pro-survival signals, often through the activation of the nuclear factor-kappa B (NF-κB) and the PI3K/Akt pathways. This compound is thought to shift the balance of p75NTR signaling towards these pro-survival and pro-regenerative cascades.
Caption: p75NTR signaling in peripheral neuropathy and the modulatory effect of this compound.
This compound Modulation of Downstream Effectors
This compound's mechanism of action involves the specific inhibition of pro-degenerative pathways and the promotion of pro-survival pathways downstream of p75NTR.
Caption: Downstream effects of this compound on p75NTR signaling pathways.
Experimental Workflow for Preclinical Evaluation
The preclinical development of a compound like this compound for peripheral neuropathy follows a logical progression from in vitro characterization to in vivo efficacy and safety studies.
Caption: A representative preclinical research workflow for a peripheral neuropathy drug candidate.
Conclusion and Future Directions
The early-stage research on this compound provides a strong rationale for its further development as a therapeutic for peripheral neuropathy. The preclinical data consistently demonstrate its ability to ameliorate key pathological features and improve functional outcomes in a variety of relevant animal models. The modulation of the p75NTR and its downstream signaling pathways represents a novel and promising approach to promoting nerve repair and regeneration.
Future research should focus on further elucidating the long-term efficacy and safety of this compound, optimizing dosing and administration routes for different types of peripheral neuropathy, and identifying translatable biomarkers to monitor treatment response. The progression of this compound into clinical trials for other neurological conditions, such as Alzheimer's disease, provides a valuable foundation for its potential clinical development in the field of peripheral neuropathy.[1] This comprehensive understanding of its preclinical profile is essential for guiding the design of future clinical investigations and ultimately translating this promising research into a viable therapy for patients.
References
Methodological & Application
Application Notes and Protocols for In Vivo Studies with LM11A-31
For Researchers, Scientists, and Drug Development Professionals
Introduction
LM11A-31 is a small molecule, non-peptide modulator of the p75 neurotrophin receptor (p75NTR).[1][2][3] It is an orally bioavailable and water-soluble isoleucine derivative that can cross the blood-brain barrier.[1][3][4] this compound has garnered significant interest in preclinical research for its neuroprotective and pro-survival signaling effects in various models of neurodegenerative diseases and nerve injury.[2][5] It functions by selectively binding to p75NTR, promoting trophic signaling while inhibiting degenerative pathways, such as those mediated by pro-nerve growth factor (proNGF).[1][6]
These application notes provide a comprehensive overview of the solubility of this compound and detailed protocols for its use in in vivo studies, based on peer-reviewed literature.
This compound Solubility and Vehicle Selection
This compound is described as a water-soluble compound.[1][4] For in vivo studies, it is most commonly dissolved in sterile water or saline for oral administration. The sulfate (B86663) and hydrochloride salt forms of this compound have been used in various studies.[5][6]
Table 1: this compound Solubility and Recommended Vehicles for In Vivo Administration
| Solvent/Vehicle | Solubility/Concentration | Route of Administration | Notes |
| Sterile Water | Soluble (e.g., 5 mg/mL, 10 mg/mL)[5][7] | Oral Gavage (P.O.) | Most common vehicle used in preclinical studies. Solution can be stored at -20°C.[5] |
| Saline (Sterile) | Soluble | Oral Gavage (P.O.), Intraperitoneal (I.P.)[1][8] | An alternative to sterile water, suitable for both oral and parenteral routes. |
| Phosphate-Buffered Saline (PBS) | Soluble | Oral Gavage (P.O.) | Used as a vehicle in some studies.[7] |
| DMSO | 49 mg/mL (201.35 mM)[9] | In Vitro / Stock Solution | Primarily for preparing concentrated stock solutions for in vitro use or for further dilution into aqueous vehicles for in vivo use. Fresh DMSO is recommended as it can absorb moisture, which may reduce solubility.[9] |
Quantitative Data from In Vivo Studies
The following table summarizes common dosing parameters for this compound from various preclinical studies. The most frequently reported dose is 50 mg/kg administered daily via oral gavage.
Table 2: Summary of this compound Dosing in Animal Models
| Animal Model | Disease/Condition | Dose | Route | Frequency | Duration | Vehicle | Reference |
| R6/2 Mice | Huntington's Disease | 50 mg/kg | P.O. | Once daily, 5-6 days/week | ~7-8 weeks | Sterile Water | [6] |
| C57BL/6J Mice | Diabetes (Streptozotocin-induced) | 50 mg/kg | P.O. | Every 48 hours | 4 weeks | Saline | [1] |
| APPL/S Mice | Alzheimer's Disease | 50 mg/kg | P.O. | Daily | 3 months | Sterile Water | [4] |
| C57BL/6 Mice | Cavernous Nerve Injury | 50, 100, or 200 mg/kg | P.O. | Once daily | 14 days (post-injury) | Sterile Water | [7] |
| CD-1 Mice | Pharmacokinetics | 50 mg/kg (single dose) | P.O. | Single dose | N/A | Not specified | [10] |
| C57BL/6 Mice | Peripheral Neuropathy (Cisplatin-induced) | 25 or 50 mg/kg | I.P. | Once daily | 10 weeks | Not specified | [5] |
| PS19 Mice | Tauopathy | 50 mg/kg | P.O. | 5 days/week | 3 months | Not specified | [5] |
| HIV gp120 Transgenic Mice | HIV-associated Neurodegeneration | 50 mg/kg | P.O. | Daily | 4 months | Not specified | [11] |
Signaling Pathways Modulated by this compound
This compound exerts its effects primarily by modulating the signaling of the p75NTR. In pathological conditions, pro-neurotrophins like proNGF can bind to p75NTR, activating degenerative signaling cascades. This compound can block this interaction.[1] It has been shown to inhibit the activation of downstream effectors like RhoA (Ras homolog gene family, member A) and c-Jun N-terminal kinase (JNK), while promoting pro-survival pathways such as Akt signaling.[5][7][12][13]
Caption: this compound signaling pathway modulation.
Experimental Protocols
Protocol 1: Preparation of this compound for Oral Gavage
This protocol describes the preparation of a dosing solution for oral administration in mice, based on the most commonly used concentration and vehicle.
Materials:
-
This compound powder (sulfate or hydrochloride salt)
-
Sterile water for injection or sterile 0.9% saline
-
Sterile conical tubes (e.g., 15 mL or 50 mL)
-
Vortex mixer
-
Analytical balance
-
Pipettes and sterile tips
Procedure:
-
Calculate the required amount of this compound:
-
Determine the total volume of dosing solution needed based on the number of animals, their average weight, the dose (e.g., 50 mg/kg), and the dosing volume (e.g., 10 mL/kg).
-
Example calculation for 10 mice (average weight 25 g) at 50 mg/kg with a dosing volume of 10 mL/kg:
-
Dose per mouse = 50 mg/kg * 0.025 kg = 1.25 mg
-
Dosing volume per mouse = 10 mL/kg * 0.025 kg = 0.25 mL
-
Required concentration = 1.25 mg / 0.25 mL = 5 mg/mL
-
Total volume needed (with overage) = 10 mice * 0.25 mL/mouse + 10% overage ≈ 2.75 mL. Prepare 3 mL.
-
Total this compound needed = 5 mg/mL * 3 mL = 15 mg.
-
-
-
Weighing: Accurately weigh the calculated amount of this compound powder using an analytical balance.
-
Dissolution:
-
Transfer the powder to a sterile conical tube.
-
Add the calculated volume of sterile water or saline.
-
Vortex thoroughly until the powder is completely dissolved. The solution should be clear.
-
-
Storage: The solution can be prepared fresh daily. Alternatively, some studies suggest that a stock solution can be stored at -20°C.[5] If stored, ensure it is thawed completely and vortexed before use.
Protocol 2: In Vivo Administration via Oral Gavage in Mice
This protocol outlines the standard procedure for administering the prepared this compound solution to mice.
Materials:
-
Prepared this compound dosing solution
-
Vehicle control (sterile water or saline)
-
Appropriately sized oral gavage needles (e.g., 20-gauge, 1.5-inch, ball-tipped)
-
1 mL syringes
-
Animal scale
Procedure:
-
Animal Handling: Handle mice gently to minimize stress. Acclimatize them to handling before the start of the study.
-
Fasting (Optional but Recommended): Some protocols recommend fasting the animals for approximately 4 hours before dosing to improve compound absorption.[4][6] Ensure access to water is maintained during this period.
-
Dose Calculation: Weigh each mouse immediately before dosing to calculate the precise volume to be administered.
-
Administration:
-
Draw the calculated volume of the this compound solution or vehicle into the syringe fitted with a gavage needle.
-
Securely restrain the mouse, ensuring its head and body are in a straight line to prevent esophageal or tracheal injury.
-
Gently insert the gavage needle into the mouth, passing it along the roof of the mouth and over the tongue into the esophagus. Do not force the needle.
-
Slowly dispense the solution.
-
Carefully withdraw the needle and return the mouse to its cage.
-
-
Monitoring: Observe the animal for a short period post-dosing for any signs of distress, such as difficulty breathing or regurgitation.
-
Schedule: Repeat the procedure according to the study design (e.g., once daily, 5-6 days a week).[6]
Caption: General workflow for in vivo studies using this compound.
References
- 1. Modulation of the p75 neurotrophin receptor using this compound prevents diabetes-induced retinal vascular permeability in mice via inhibition of inflammation and the RhoA kinase pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. alzforum.org [alzforum.org]
- 3. This compound, a modulator of p75 neurotrophin receptor, suppresses HIV-1 replication and inflammatory response in macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A Small Molecule p75NTR Ligand, this compound, Reverses Cholinergic Neurite Dystrophy in Alzheimer's Disease Mouse Models with Mid- to Late-Stage Disease Progression - PMC [pmc.ncbi.nlm.nih.gov]
- 5. alzdiscovery.org [alzdiscovery.org]
- 6. Neuroimaging, Urinary, and Plasma Biomarkers of Treatment Response in Huntington’s Disease: Preclinical Evidence with the p75NTR Ligand this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 7. academic.oup.com [academic.oup.com]
- 8. researchgate.net [researchgate.net]
- 9. selleckchem.com [selleckchem.com]
- 10. A small molecule p75NTR ligand prevents cognitive deficits and neurite degeneration in an Alzheimer’s mouse model - PMC [pmc.ncbi.nlm.nih.gov]
- 11. alzdiscovery.org [alzdiscovery.org]
- 12. Modulation of the p75 neurotrophin receptor using this compound prevents diabetes-induced retinal vascular permeability in mice via inhibition of inflammation and the RhoA kinase pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. This compound Inhibits p75 Neurotrophin Receptor (p75 NTR ) Cleavage and is Neuroprotective in a Cell Culture Model of Parkinson's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Oral Administration of LM11A-31
For Researchers, Scientists, and Drug Development Professionals
Introduction
LM11A-31 is a non-peptide, small molecule ligand for the p75 neurotrophin receptor (p75NTR) that has demonstrated neuroprotective effects in various preclinical models of neurological disorders, including Alzheimer's disease, Huntington's disease, and spinal cord injury.[1][2][3] It is an orally bioavailable and brain-penetrant compound, making oral gavage a common and effective route of administration in animal studies.[1][4] These application notes provide a detailed protocol for the preparation of this compound solutions for oral gavage, based on its solubility and established experimental use.
Physicochemical Properties and Solubility
This compound is typically available as a dihydrochloride (B599025) or sulfate (B86663) salt, which enhances its aqueous solubility.[1][2] The free base form is an isoleucine derivative.[5] Key properties are summarized in the table below.
| Property | Value | Source |
| Molecular Weight | 316.27 g/mol (dihydrochloride salt) | [1][6] |
| 243.35 g/mol (free base) | [7] | |
| Appearance | Powder | [8] |
| Water Solubility | Up to 100 mM | [1] |
| Up to 125 mg/mL (395.23 mM) | [8][9] | |
| Up to 100 mg/mL (316.19 mM) | [6] | |
| Other Solubilities | Soluble to 100 mM in DMSO | [1] |
| 49 mg/mL in Ethanol | [7] | |
| Storage (Powder) | Desiccate at room temperature or 4°C, under nitrogen, away from moisture. | [1][6] |
Note: The solubility of this compound in water is sufficient for the preparation of solutions for oral gavage at concentrations commonly used in preclinical studies. Sonication or gentle warming may be recommended to facilitate dissolution.[6][8]
Recommended Protocol for Dissolving this compound in Water for Oral Gavage
This protocol is based on numerous in vivo studies that have successfully administered this compound to mice via oral gavage.[2][5][10][11]
Materials
-
This compound (dihydrochloride or sulfate salt)
-
Sterile water for injection or equivalent high-purity water
-
Sterile conical tubes or vials
-
Calibrated balance
-
Vortex mixer
-
Optional: Sonicator
-
Optional: pH meter and solutions for adjustment (if required)
Procedure
-
Determine the required concentration and volume: Based on the desired dose (e.g., 50 mg/kg) and the average weight of the animals, calculate the total volume of this compound solution needed. A common administration volume for oral gavage in mice is 10 ml/kg.[2]
-
Weigh the this compound powder: Accurately weigh the required amount of this compound powder using a calibrated balance.
-
Dissolve in sterile water: Add the weighed this compound powder to a sterile conical tube or vial. Add the calculated volume of sterile water.
-
Mix thoroughly: Vortex the solution until the powder is completely dissolved. If necessary, use a sonicator to aid dissolution.[6][8] Visually inspect the solution to ensure there are no undissolved particles. The solution should be clear.[6]
-
Verify pH (Optional but recommended): Check the pH of the final solution. While sterile water is typically sufficient, for long-term studies, ensuring the pH is within a physiologically acceptable range (e.g., pH 6.5-7.5) is good practice. Adjust with sterile, dilute HCl or NaOH if necessary.
-
Storage of the solution: It is recommended to prepare the solution fresh daily.[5][10] If short-term storage is necessary, store at 2-8°C for no longer than 24 hours. For longer-term storage of stock solutions, aliquoting and freezing at -20°C or -80°C is advised, though stability in aqueous solution over extended periods should be validated.[9]
Example Dosing Calculation
-
Animal: 25 g mouse
-
Dose: 50 mg/kg
-
Administration Volume: 10 ml/kg
-
Calculate the dose per animal: 50 mg/kg * 0.025 kg = 1.25 mg/animal
-
Calculate the volume to administer: 10 ml/kg * 0.025 kg = 0.25 ml/animal
-
Calculate the required concentration of the solution: 1.25 mg / 0.25 ml = 5 mg/ml
Established in vivo Dosing Regimens
The following table summarizes dosing information from various preclinical studies.
| Animal Model | Dose | Vehicle | Administration Route | Frequency | Duration | Source |
| R6/2 Huntington's Disease Mice | 50 mg/kg | Sterile Water | Oral Gavage | Once daily, 5-6 days/week | ~7-8 weeks | [2] |
| APPL/S Alzheimer's Disease Mice | 50 mg/kg | Sterile Water | Oral Gavage | Daily | 1 or 3 months | [5] |
| Tg2576 Alzheimer's Disease Mice | 75 mg/kg/day (targeted) | Drinking Water | Ad libitum | Continuous | 3 months | [5] |
| Cavernous Nerve Injury Mice | 50, 100, or 200 mg/kg/day | Sterile Water | Oral Gavage | Once daily | 14 days | [10] |
| Aged Mice | 50 mg/kg/day | Oral Gavage | - | - | - | [3] |
| APPL/S Alzheimer's Disease Mice | 10 or 50 mg/kg/day | Sterile Water | Oral Gavage | - | 3 months | [11] |
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the mechanism of action of this compound and the experimental workflow for its preparation and administration.
References
- 1. rndsystems.com [rndsystems.com]
- 2. Neuroimaging, Urinary, and Plasma Biomarkers of Treatment Response in Huntington’s Disease: Preclinical Evidence with the p75NTR Ligand this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 3. alzdiscovery.org [alzdiscovery.org]
- 4. alzforum.org [alzforum.org]
- 5. A Small Molecule p75NTR Ligand, this compound, Reverses Cholinergic Neurite Dystrophy in Alzheimer's Disease Mouse Models with Mid- to Late-Stage Disease Progression - PMC [pmc.ncbi.nlm.nih.gov]
- 6. file.medchemexpress.com [file.medchemexpress.com]
- 7. selleckchem.com [selleckchem.com]
- 8. This compound dihydrochloride | TargetMol [targetmol.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. academic.oup.com [academic.oup.com]
- 11. A small molecule p75NTR ligand prevents cognitive deficits and neurite degeneration in an Alzheimer’s mouse model - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for LM11A-31 in In Vitro Neuronal Cultures
For Researchers, Scientists, and Drug Development Professionals
Introduction:
LM11A-31 is a small molecule, non-peptide ligand of the p75 neurotrophin receptor (p75NTR) that has demonstrated significant neuroprotective effects in a variety of in vitro and in vivo models of neurodegenerative diseases.[1][2][3] As a modulator of p75NTR, this compound is a biased agonist that selectively activates pro-survival signaling pathways while inhibiting pro-apoptotic signals, making it a valuable tool for studying neuronal survival, neurite outgrowth, and neuroprotection.[2][4][5] These application notes provide a comprehensive overview of the recommended concentrations, experimental protocols, and underlying signaling pathways for the use of this compound in in vitro neuronal cultures.
Data Presentation: Recommended Concentrations of this compound
The optimal concentration of this compound for in vitro neuronal cultures can vary depending on the specific cell type, experimental model, and desired outcome. The following table summarizes effective concentrations reported in the literature.
| Cell Type | Application | Effective Concentration | Observed Effect |
| Dopaminergic LUHMES cells | Neuroprotection against oxidative stress (6-OHDA induced) | 20 nM | Reduced p75NTR cleavage and neuronal death.[4][6] |
| Macrophages and Microglia | Inhibition of neurotoxic factor release (HIV-1 gp120 induced) | 10 nM | Reduced release of neurotoxic factors.[7] |
| Hippocampal Neurons | Promotion of neuronal survival | EC50: 100-300 pM | Increased number of GAP-43-positive neurite-bearing cells.[8] |
| Hippocampal, Cortical, and Basal Forebrain Neurons | Neuroprotection against amyloid-β-induced degeneration | 100 nM | Prevented Aβ-induced degeneration and activation of degenerative signaling pathways.[9] |
| Mature Oligodendrocytes | Inhibition of proNGF-induced cell death | Not specified | Inhibited proNGF-induced cell death.[3] |
Signaling Pathways Modulated by this compound
This compound exerts its neuroprotective effects by modulating the signaling cascade downstream of the p75NTR. It functions by promoting pro-survival pathways and inhibiting pro-death signals.
Caption: this compound signaling through p75NTR.
Experimental Protocols
The following are generalized protocols for utilizing this compound in in vitro neuronal cultures. Specific parameters may need to be optimized for your particular experimental setup.
Preparation of this compound Stock Solution
This compound is water-soluble.[10][11]
-
Reconstitution: Dissolve this compound hydrochloride salt in sterile, nuclease-free water to create a stock solution. A common stock concentration is 1-10 mM.
-
Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C.[11]
General Experimental Workflow for Neuroprotection Studies
This workflow outlines a typical experiment to assess the neuroprotective effects of this compound against a neurotoxic insult.
Caption: Typical experimental workflow for this compound.
Detailed Protocol: Neuroprotection in Dopaminergic Neurons
This protocol is adapted from studies using LUHMES cells, a human dopaminergic neuronal cell line.[4][6]
-
Cell Culture: Culture and differentiate LUHMES cells according to established protocols.
-
Treatment:
-
Prepare a working solution of this compound in the cell culture medium. A final concentration of 20 nM has been shown to be effective.[4][6]
-
Prepare a working solution of the neurotoxin (e.g., 7.5 µM 6-OHDA).
-
Co-treat the differentiated LUHMES cells with the vehicle control, the neurotoxin alone, or the neurotoxin in combination with this compound.
-
-
Incubation: Incubate the cells for the desired time period (e.g., 24 hours).
-
Analysis:
-
Assessment of Neuronal Death: Fix the cells and stain with a nuclear dye such as DAPI (5 µg/mL).[4][6] Assess nuclear morphology (pyknosis, fragmentation) to quantify apoptotic cells.
-
Western Blotting for p75NTR Cleavage: Lyse the cells and perform Western blot analysis using an antibody that recognizes the C-terminal fragment (CTF) of p75NTR to assess receptor cleavage.
-
This compound is a potent and selective modulator of the p75NTR with well-documented neuroprotective effects in vitro. The provided concentration guidelines, signaling pathway information, and experimental protocols offer a solid foundation for researchers to incorporate this compound into their studies of neuronal function and neurodegeneration. Optimization of concentrations and incubation times for specific cell types and experimental conditions is recommended to achieve the desired biological response.
References
- 1. Small molecule modulation of the p75 neurotrophin receptor suppresses age- and genotype-associated neurodegeneration in HIV gp120 transgenic mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. alzforum.org [alzforum.org]
- 3. caymanchem.com [caymanchem.com]
- 4. biorxiv.org [biorxiv.org]
- 5. alzdiscovery.org [alzdiscovery.org]
- 6. biorxiv.org [biorxiv.org]
- 7. This compound, a modulator of p75 neurotrophin receptor, suppresses HIV-1 replication and inflammatory response in macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Small, Nonpeptide p75NTR Ligands Induce Survival Signaling and Inhibit proNGF-Induced Death | Journal of Neuroscience [jneurosci.org]
- 9. Small Molecule p75NTR Ligands Reduce Pathological Phosphorylation and Misfolding of Tau, Inflammatory Changes, Cholinergic Degeneration, and Cognitive Deficits in AβPPL/S Transgenic Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Modulation of the p75 neurotrophin receptor using this compound prevents diabetes-induced retinal vascular permeability in mice via inhibition of inflammation and the RhoA kinase pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 11. alzdiscovery.org [alzdiscovery.org]
Application Notes and Protocols for LM11A-31 Administration in Rodent Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the administration routes and dosages of the p75 neurotrophin receptor (p75NTR) modulator, LM11A-31, in various rodent models based on preclinical research. The included protocols and data are intended to guide researchers in designing and executing studies to evaluate the therapeutic potential of this compound.
Introduction
This compound is a small molecule ligand of the p75NTR that has demonstrated neuroprotective and pro-cognitive effects in a variety of animal models of neurological and neurodegenerative diseases.[1][2] It functions by modulating the signaling of p75NTR, thereby inhibiting degenerative pathways and promoting neuronal survival.[2][3] This document summarizes the commonly used administration routes, dosages, and experimental protocols for this compound in rodent models of Alzheimer's disease, spinal cord injury, stroke, Huntington's disease, and diabetic retinopathy.
Administration Routes and Dosage Summary
Oral gavage is the most frequently reported route of administration for this compound in rodent studies, highlighting its oral bioavailability.[1][4] Intraperitoneal injection has also been utilized. The compound has been shown to cross the blood-brain barrier.[1][3][5] Dosages typically range from 10 to 100 mg/kg/day, with 50 mg/kg/day being the most common and effective dose in many models.[1][4]
Table 1: Summary of this compound Administration in Mouse Models
| Disease Model | Mouse Strain | Administration Route | Dosage | Treatment Duration | Key Findings | Reference |
| Alzheimer's Disease | APPL/S | Oral Gavage | 10, 50 mg/kg/day | 3 months | Prevented cognitive deficits and reduced neuritic dystrophy. | [1][4] |
| Alzheimer's Disease | APPL/S | Oral Gavage | 50 mg/kg/day (6 days/week) | 3 months | Lowered microglial activation and rescued spine density loss. | [1][4] |
| Alzheimer's Disease | APPL/S & Tg2576 | Oral Gavage | 50, 75 mg/kg/day | 1-3 months | Reversed atrophy of basal forebrain cholinergic neurites. | [2][6] |
| Tauopathy | PS19 | Oral Gavage | 50 mg/kg (5 days/week) | 3 months | Improved hippocampus-dependent behaviors and increased survival rate. | [1][4] |
| Stroke | C57BL/6 (MCAO) | Oral Gavage | 50 mg/kg/day | Up to 12 weeks | Reduced brain atrophy and improved motor function recovery. | [4][7] |
| Huntington's Disease | R6/2 | Oral Gavage | 50 mg/kg/day (5-6 days/week) | 7-8 weeks | Alleviated volume reductions in multiple brain regions. | [4][8] |
| Spinal Cord Injury | C57BL/6 (contusion) | Oral Gavage | 10, 25, 100 mg/kg (twice daily) | Study completion | Promoted functional recovery and survival of oligodendrocytes. | [4] |
| Cavernous Nerve Injury | C57BL/6 | Oral Gavage | 50 mg/kg/day | 14 days | Improved erectile function and increased neurovascular content. | [9][10] |
| Diabetic Retinopathy | Streptozotocin-induced | Oral Gavage | 50 mg/kg (every 48h) | 4 weeks | Decreased diabetes-induced retinal vascular permeability. | [3] |
| HIV-associated Neurodegeneration | HIV gp120 tg | Oral Gavage | 50 mg/kg/day | 4 months | Suppressed microglial activation and reduced dendritic varicosities. | [4] |
| Aging | Aged mice | Oral Gavage | 50 mg/kg/day | 1 month | Preserved basal forebrain cholinergic neurons. | [1][4] |
Table 2: Summary of this compound Administration in Rat Models
| Disease Model | Rat Strain | Administration Route | Dosage | Treatment Duration | Key Findings | Reference |
| Traumatic Brain Injury | Sprague-Dawley (CCI) | Intraperitoneal | 50, 75 mg/kg/day | 21 days | Improved learning and memory outcomes. | [4] |
| Spinal Cord Injury | Not Specified | Not Specified | Not Specified | Not Specified | BioLuminescent-OptoGenetic (BL-OG) stimulation with an enhanced luminopsin improved locomotor recovery. | [11] |
Experimental Protocols
Preparation of this compound Solution
-
Formulation: this compound is typically used in its hydrochloride or sulfate (B86663) salt form, which is water-soluble.[4][8]
-
Vehicle: For oral gavage and intraperitoneal injections, this compound is dissolved in sterile water or saline.[3][6][8]
-
Concentration Calculation: Calculate the required concentration based on the desired dosage (mg/kg) and the average weight of the animals. The volume for oral gavage is typically 10 ml/kg.[8]
-
Preparation: On the day of administration, weigh the required amount of this compound powder and dissolve it in the appropriate volume of sterile vehicle. Ensure the solution is clear and free of particulates.
Oral Gavage Administration Protocol (Mouse)
-
Animal Handling: Gently restrain the mouse, ensuring it is calm to minimize stress.
-
Gavage Needle: Use a flexible, ball-tipped gavage needle appropriate for the size of the mouse.
-
Administration:
-
Measure the distance from the tip of the mouse's nose to the last rib to estimate the length of insertion.
-
Gently insert the gavage needle into the esophagus. Do not force the needle.
-
Slowly administer the calculated volume of the this compound solution.
-
Carefully withdraw the needle.
-
-
Post-Administration Monitoring: Observe the animal for any signs of distress, such as choking or difficulty breathing.
-
Fasting: In some studies, food was withheld for 4 hours prior to dosing to aid in compound absorption.[6][8]
Intraperitoneal Injection Protocol (Rat)
-
Animal Handling: Properly restrain the rat to expose the lower abdominal quadrants.
-
Injection Site: The injection should be made into the lower right or left quadrant of the abdomen, avoiding the midline to prevent damage to the bladder or cecum.
-
Administration:
-
Use a sterile syringe and a needle of appropriate gauge (e.g., 25-27 gauge).
-
Lift the skin and insert the needle at a 30-45 degree angle.
-
Aspirate to ensure no blood or fluid is drawn back, then inject the this compound solution.
-
-
Post-Administration Monitoring: Monitor the animal for any signs of discomfort or adverse reactions at the injection site.
Signaling Pathway and Experimental Workflow Diagrams
The following diagrams illustrate the proposed signaling pathway of this compound and a typical experimental workflow for its administration in a rodent model of neurodegeneration.
Caption: Proposed signaling pathway of this compound at the p75NTR.
Caption: General experimental workflow for this compound administration.
References
- 1. alzdiscovery.org [alzdiscovery.org]
- 2. A small molecule p75NTR ligand, this compound, reverses cholinergic neurite dystrophy in Alzheimer's disease mouse models with mid- to late-stage disease progression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Modulation of the p75 neurotrophin receptor using this compound prevents diabetes-induced retinal vascular permeability in mice via inhibition of inflammation and the RhoA kinase pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. alzdiscovery.org [alzdiscovery.org]
- 5. A small molecule p75NTR ligand prevents cognitive deficits and neurite degeneration in an Alzheimer’s mouse model - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A Small Molecule p75NTR Ligand, this compound, Reverses Cholinergic Neurite Dystrophy in Alzheimer's Disease Mouse Models with Mid- to Late-Stage Disease Progression - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Post-Stroke Administration of the p75 Neurotrophin Receptor Modulator, this compound, Attenuates Chronic Changes in Brain Metabolism, Increases Neurotransmitter Levels, and Improves Recovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Neuroimaging, Urinary, and Plasma Biomarkers of Treatment Response in Huntington’s Disease: Preclinical Evidence with the p75NTR Ligand this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Oral Administration of the p75 Neurotrophin Receptor Modulator, this compound, Improves Erectile Function in a Mouse Model of Cavernous Nerve Injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. academic.oup.com [academic.oup.com]
- 11. mdpi.com [mdpi.com]
Application Notes and Protocols for the Long-Term Stability of LM11A-31 Stock Solutions at -20°C
For Researchers, Scientists, and Drug Development Professionals
Introduction
LM11A-31 is a non-peptide, small molecule ligand of the p75 neurotrophin receptor (p75NTR) that has demonstrated significant neuroprotective and pro-survival effects in a variety of preclinical models of neurodegenerative diseases and neurological injury.[1][2] As a critical reagent in both in vitro and in vivo studies, ensuring the stability and integrity of this compound stock solutions is paramount for the reproducibility and validity of experimental results. These application notes provide a comprehensive overview of the long-term stability of this compound stock solutions when stored at -20°C, along with detailed protocols for stability assessment.
This compound modulates p75NTR signaling, selectively activating pro-survival pathways such as PI3K/Akt and NF-κB, while inhibiting degenerative signaling cascades involving c-Jun N-terminal kinase (JNK), glycogen (B147801) synthase kinase 3 beta (GSK3β), and cyclin-dependent kinase 5 (cdk5).[3] Given its therapeutic potential, a thorough understanding of its chemical stability under common laboratory storage conditions is essential.
Data Presentation
The long-term stability of this compound stock solutions prepared in dimethyl sulfoxide (B87167) (DMSO) and stored at -20°C has been evaluated by various suppliers. The following table summarizes the recommended storage durations to maintain compound integrity.
| Solvent | Storage Temperature | Recommended Maximum Storage Duration | Source |
| DMSO | -20°C | 1 month | [2][4] |
| DMSO | -80°C | 6 months - 1 year | [4][5] |
| Powder (solid) | -20°C | ≥ 4 years | [6] |
It is crucial to note that repeated freeze-thaw cycles should be avoided to minimize degradation and the introduction of moisture, which can impact compound stability. Aliquoting stock solutions into single-use volumes is highly recommended.
Mandatory Visualization
Signaling Pathway of this compound
Caption: Signaling pathway of this compound through the p75NTR receptor.
Experimental Workflow for Stability Testing
Caption: Experimental workflow for assessing the long-term stability of this compound.
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution for Stability Studies
Objective: To prepare a high-concentration stock solution of this compound in DMSO for subsequent long-term stability analysis.
Materials:
-
This compound powder (hydrochloride salt or free base)
-
Anhydrous Dimethyl Sulfoxide (DMSO), ≥99.9% purity
-
Sterile, amber, polypropylene (B1209903) or glass vials with screw caps
-
Calibrated analytical balance
-
Calibrated micropipettes and sterile tips
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Calculation: Determine the mass of this compound powder required to prepare the desired stock concentration (e.g., 10 mM).
-
Molecular Weight of this compound (free base): 243.35 g/mol
-
Molecular Weight of this compound dihydrochloride: 316.27 g/mol [1]
-
-
Weighing: Accurately weigh the calculated amount of this compound powder into a sterile vial.
-
Dissolution: Using a calibrated micropipette, add the calculated volume of anhydrous DMSO to the vial.
-
Mixing: Tightly cap the vial and vortex thoroughly until the powder is completely dissolved. If necessary, sonicate the vial in a water bath for short intervals to aid dissolution. Visually inspect the solution to ensure no particulate matter remains.
-
Aliquoting: Immediately aliquot the stock solution into single-use, sterile, amber vials. The volume of each aliquot should be appropriate for a single experiment to avoid multiple freeze-thaw cycles.
-
Labeling: Clearly label each aliquot with the compound name, concentration, solvent, date of preparation, and aliquot number.
-
Initial Analysis (Time 0): Set aside one aliquot for immediate analysis as the "Time 0" reference sample according to Protocol 3.
-
Storage: Store the remaining aliquots at -20°C in the dark.
Protocol 2: Long-Term Stability Testing at -20°C
Objective: To assess the stability of this compound in DMSO over an extended period when stored at -20°C.
Materials:
-
Aliquots of this compound stock solution prepared as per Protocol 1
-
-20°C freezer
-
HPLC system with UV detector
-
Appropriate HPLC column and mobile phases (see Protocol 3)
Procedure:
-
Storage: Place the labeled aliquots in a designated -20°C freezer, ensuring they are protected from light.
-
Time Points: Establish a schedule for stability testing at pre-determined time points (e.g., 1, 2, 3, 6, and 12 months).
-
Sample Retrieval: At each time point, retrieve one aliquot from the freezer. Allow the vial to equilibrate to room temperature before opening to prevent condensation.
-
Sample Preparation for HPLC: Prepare the sample for HPLC analysis as described in Protocol 3.
-
HPLC Analysis: Analyze the sample using the validated stability-indicating HPLC method detailed in Protocol 3.
-
Data Analysis:
-
Calculate the peak area of the this compound peak.
-
Compare the peak area to the peak area of the Time 0 sample to determine the percentage of this compound remaining.
-
Examine the chromatogram for the presence of any new peaks, which would indicate degradation products.
-
If degradation products are observed, calculate their peak areas as a percentage of the total peak area.
-
Protocol 3: Stability-Indicating HPLC Method for this compound
Objective: To provide a robust HPLC method for the quantitative analysis of this compound and the separation of its potential degradation products.
Note: Since this compound is an amino acid derivative containing a secondary amine and an amide, a reversed-phase HPLC method is appropriate. The following is a proposed starting method that may require optimization.
Instrumentation and Conditions:
-
HPLC System: A system with a gradient pump, autosampler, column oven, and UV detector.
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
Gradient:
-
0-2 min: 5% B
-
2-15 min: 5% to 95% B
-
15-18 min: 95% B
-
18-19 min: 95% to 5% B
-
19-25 min: 5% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 210 nm (based on the amide chromophore).
-
Injection Volume: 10 µL.
Sample Preparation:
-
Dilute the this compound stock solution (from Protocol 2) with Mobile Phase A to a final concentration within the linear range of the detector (e.g., 10-100 µg/mL).
-
Filter the diluted sample through a 0.45 µm syringe filter before injection, if necessary.
Method Validation (Abbreviated):
-
Specificity: Demonstrate that the method can separate this compound from its degradation products generated during forced degradation studies (Protocol 4).
-
Linearity: Establish a linear relationship between peak area and concentration over a defined range.
-
Precision: Assess the repeatability of the method by performing multiple injections of the same sample.
-
Accuracy: Determine the recovery of a known amount of this compound spiked into a blank matrix.
Protocol 4: Forced Degradation (Stress Testing) of this compound
Objective: To intentionally degrade this compound under various stress conditions to identify potential degradation products and to validate the specificity of the stability-indicating HPLC method.
Procedure: For each condition, a separate aliquot of the this compound stock solution is used. A control sample (this compound in DMSO, diluted with the reaction solvent and kept at room temperature) should be run in parallel.
-
Acid Hydrolysis:
-
Mix an aliquot of this compound stock solution with 0.1 M HCl.
-
Incubate at 60°C for a specified time (e.g., 2, 4, 8, 24 hours).
-
At each time point, withdraw a sample, neutralize with an equivalent amount of 0.1 M NaOH, and dilute for HPLC analysis.
-
-
Base Hydrolysis:
-
Mix an aliquot of this compound stock solution with 0.1 M NaOH.
-
Incubate at room temperature for a specified time.
-
At each time point, withdraw a sample, neutralize with an equivalent amount of 0.1 M HCl, and dilute for HPLC analysis.
-
-
Oxidative Degradation:
-
Mix an aliquot of this compound stock solution with 3% hydrogen peroxide (H₂O₂).
-
Incubate at room temperature, protected from light, for a specified time.
-
At each time point, withdraw a sample and dilute for HPLC analysis.
-
-
Thermal Degradation:
-
Place a sealed aliquot of the this compound stock solution in an oven at 60°C.
-
At each time point, withdraw the sample, allow it to cool to room temperature, and prepare for HPLC analysis.
-
-
Photolytic Degradation:
-
Expose a clear vial containing a diluted solution of this compound to a photostability chamber with a controlled light source (e.g., UV and visible light) for a defined period.
-
A control sample should be wrapped in aluminum foil and placed in the same chamber.
-
At each time point, withdraw samples and analyze by HPLC.
-
Analysis of Stressed Samples: Analyze all samples using the HPLC method described in Protocol 3. The goal is to achieve approximately 5-20% degradation of the parent compound to ensure that the primary degradation products are formed and can be adequately resolved from the intact this compound peak. The results from these studies will confirm the stability-indicating nature of the HPLC method.
References
- 1. caymanchem.com [caymanchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. benchchem.com [benchchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 6. This compound | C12H25N3O2 | CID 18604758 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Notes and Protocols for LM11A-31 Administration in Drinking Water
For Researchers, Scientists, and Drug Development Professionals
Introduction
LM11A-31 is a non-peptide, orally available, and brain-penetrant small molecule ligand for the p75 neurotrophin receptor (p75NTR).[1][2] It functions by selectively activating p75NTR survival pathways while inhibiting pro-apoptotic signaling.[2][3] this compound has demonstrated neuroprotective effects in various preclinical models of neurodegenerative diseases, including Alzheimer's disease, Huntington's disease, and spinal cord injury.[1][2] This document provides detailed protocols for the preparation and administration of this compound in drinking water for ad libitum administration in rodent research, offering a less stressful alternative to oral gavage.
Physicochemical Properties and Solubility
This compound, as a dihydrochloride (B599025) salt, is a water-soluble compound.[1][4] This property makes it suitable for administration via drinking water.
| Property | Value | Reference |
| Chemical Name | (2S,3S)-2-amino-3-methyl-N-[2-(4-morpholinyl)ethyl]-pentanamide, dihydrochloride | [2] |
| Molecular Weight | 316.27 g/mol (dihydrochloride salt) | |
| Water Solubility | Soluble up to 100 mM | |
| Appearance | White to off-white powder | |
| Storage | Desiccate at room temperature |
Mechanism of Action and Signaling Pathway
This compound modulates the signaling of the p75NTR, a receptor with dual functions in promoting either neuronal survival or apoptosis depending on the ligand and cellular context.[2][3] In pathological conditions, such as in Alzheimer's disease models, p75NTR can mediate neurotoxic effects.[2] this compound selectively activates pro-survival signaling pathways downstream of p75NTR, including the PI3K/Akt and NFκB pathways, while inhibiting degenerative signaling cascades involving JNK, GSK3β, and cdk5.[1][5] It also functions as an antagonist to pro-nerve growth factor (proNGF), blocking its binding to p75NTR and subsequent activation of degenerative pathways like the RhoA kinase pathway.[4]
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
Materials:
-
This compound dihydrochloride powder
-
Sterile, purified water (e.g., Milli-Q or equivalent)
-
Sterile conical tubes (15 mL or 50 mL)
-
Analytical balance
-
Vortex mixer
-
0.22 µm sterile filter
Procedure:
-
In a sterile environment (e.g., a laminar flow hood), weigh the desired amount of this compound powder using an analytical balance.
-
Transfer the powder to a sterile conical tube.
-
Add a precise volume of sterile, purified water to achieve a desired stock concentration (e.g., 10 mg/mL).
-
Vortex the solution until the this compound powder is completely dissolved.
-
Sterilize the stock solution by passing it through a 0.22 µm syringe filter into a new sterile tube.
-
Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C for long-term storage.
Protocol 2: Ad Libitum Administration of this compound in Drinking Water
This protocol provides a framework for administering this compound in the drinking water of rodents. It is crucial to perform validation steps for your specific experimental conditions.
2.1. Preliminary Steps: Acclimation and Baseline Measurements
-
Animal Acclimation: House the animals in their experimental cages for a minimum of 3-5 days to acclimate to the environment and the water bottles that will be used during the study.[6]
-
Determine Baseline Water Consumption:
-
Fill the water bottles with a known volume of regular drinking water.
-
Weigh the water bottles to the nearest 0.1 g.
-
After 24 hours, re-weigh the bottles. The difference in weight (assuming 1 g = 1 mL) represents the daily water consumption.
-
Repeat this measurement for at least three consecutive days to obtain a stable average daily water intake per cage.[7][8]
-
Divide the average daily intake by the number of animals in the cage to determine the average daily water consumption per animal.[7]
-
-
Determine Average Body Weight: Weigh the animals daily for the same three days to establish an average baseline body weight.
2.2. Calculation of this compound Concentration in Drinking Water
The concentration of this compound in the drinking water is calculated to achieve a target dose in mg/kg/day based on the average body weight and water consumption of the animals.
Formula: Concentration (mg/mL) = (Target Dose (mg/kg/day) x Average Body Weight (kg)) / Average Daily Water Intake (mL/day)
Example Calculation:
-
Target Dose: 50 mg/kg/day
-
Average Mouse Weight: 25 g (0.025 kg)
-
Average Daily Water Intake per Mouse: 5 mL
-
Concentration = (50 mg/kg x 0.025 kg) / 5 mL/day = 1.25 mg / 5 mL = 0.25 mg/mL
2.3. Preparation and Administration of Medicated Water
-
Thaw an aliquot of the this compound stock solution.
-
Based on the calculated concentration, determine the volume of stock solution needed to prepare the required volume of medicated drinking water.
-
Prepare the medicated water fresh. While this compound is water-soluble, its stability in solution at room temperature over several days should be validated. It is recommended to replace the medicated water every 2-3 days.
-
Fill the water bottles with the freshly prepared this compound solution.
-
Provide the medicated water bottles to the animals. The control group should receive drinking water with the same vehicle (sterile water).
2.4. Monitoring During the Study
-
Water Consumption: Continue to measure water consumption daily or every few days to ensure that the addition of this compound does not reduce water intake, which could indicate poor palatability.[8] If water consumption drops by more than 10-15%, consider adding a sweetening agent like sucrose (B13894) (e.g., 1-2%) to both the medicated and control water to improve palatability.[9]
-
Body Weight: Monitor the body weight of the animals at least twice a week to check for any adverse effects.
-
Animal Health: Observe the animals daily for any signs of dehydration or distress.
Protocol 3: Stability and Palatability Validation (Recommended)
3.1. Stability Assessment
-
Prepare a batch of medicated water at the target concentration.
-
Keep the water in the same type of bottles and under the same environmental conditions (light, temperature) as the animal housing.
-
At set time points (e.g., 0, 24, 48, 72 hours), take a sample of the water.
-
Analyze the concentration of this compound in the samples using a suitable analytical method (e.g., HPLC) to determine if the compound degrades over time.
3.2. Palatability Assessment
-
Before the main study, a small pilot study can be conducted.
-
Provide a two-bottle choice to a cohort of animals: one bottle with plain water and one with the medicated water.
-
Measure the consumption from each bottle over 24-48 hours to determine if there is a significant preference for the plain water, which would indicate poor palatability of the this compound solution.
Comparative Data: Oral Gavage Administration
For comparison, oral gavage is a common method for administering this compound in preclinical studies. This method ensures precise dosing but can be stressful for the animals.
| Parameter | Ad Libitum in Drinking Water | Oral Gavage |
| Dosing Precision | Less precise, dependent on individual water intake. | Highly precise, exact dose delivered. |
| Animal Stress | Minimal stress, non-invasive. | Can be stressful, requires handling and restraint.[6] |
| Labor Intensity | Low, requires preparation of solutions every few days. | High, requires daily handling and dosing of each animal. |
| Typical Dose Range | Calculated to approximate gavage doses (e.g., 50 mg/kg/day). | 5 - 100 mg/kg/day.[3] |
| Considerations | Requires monitoring of water intake and potential palatability issues. | Risk of gavage-related injury.[6] |
Logical Workflow for Ad Libitum Administration
Conclusion
Administering this compound ad libitum in drinking water is a feasible and less stressful alternative to oral gavage for long-term preclinical studies. Success with this method relies on careful preliminary measurements of water intake, accurate calculation of the drug concentration, and consistent monitoring of the animals' consumption and well-being throughout the study. Researchers should perform in-house validation of the stability and palatability of their this compound solutions to ensure accurate and effective dosing.
References
- 1. A Small Molecule p75NTR Ligand, this compound, Reverses Cholinergic Neurite Dystrophy in Alzheimer's Disease Mouse Models with Mid- to Late-Stage Disease Progression - PMC [pmc.ncbi.nlm.nih.gov]
- 2. alzforum.org [alzforum.org]
- 3. alzdiscovery.org [alzdiscovery.org]
- 4. Modulation of the p75 neurotrophin receptor using this compound prevents diabetes-induced retinal vascular permeability in mice via inhibition of inflammation and the RhoA kinase pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A small molecule p75NTR ligand prevents cognitive deficits and neurite degeneration in an Alzheimer’s mouse model - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Self-Administration of Drugs in Mouse Models of Feeding and Obesity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. biorxiv.org [biorxiv.org]
- 8. Boston University Institutional Animal Care and Use Committee (IACUC) Policy: Additives to the Drinking Water for Rats and Mice | Office of Research [bu.edu]
- 9. Training Rats Using Water Rewards Without Water Restriction - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vitro Assessment of LM11A-31 Neuroprotective Effects
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to assessing the neuroprotective effects of LM11A-31, a small molecule modulator of the p75 neurotrophin receptor (p75NTR), in various in vitro models of neurodegeneration. The protocols detailed below are designed to offer robust and reproducible methods for evaluating the efficacy of this compound in promoting neuronal survival, preventing neurite dystrophy, and modulating key signaling pathways implicated in neurodegenerative diseases.
Introduction
This compound is an orally available, brain-penetrant small molecule that selectively binds to the p75NTR.[1] This receptor plays a dual role in neuronal survival and apoptosis, depending on the cellular context and ligand binding.[1] In the context of neurodegenerative diseases such as Alzheimer's, p75NTR can mediate the neurotoxic effects of amyloid-β (Aβ).[1] this compound has been shown to modulate p75NTR signaling, promoting pro-survival pathways while inhibiting apoptotic signals.[1] It effectively blocks Aβ-induced neurodegeneration and synaptic impairment in neuronal and hippocampal slice cultures.[1] The neuroprotective actions of this compound extend beyond Aβ-induced toxicity, as it also counteracts the neurotoxic effects of some anticancer drugs in neuronal cultures.[1]
Key In Vitro Assays for Neuroprotection
A battery of in vitro assays is essential to comprehensively evaluate the neuroprotective properties of this compound. These assays typically involve challenging cultured neurons with a neurotoxic stimulus in the presence or absence of the compound. The primary endpoints measured are cell viability, neurite integrity, and the activation state of relevant signaling molecules.
Neuronal Viability Assays
Neuronal viability assays are fundamental for quantifying the ability of this compound to protect neurons from cell death induced by various neurotoxins.
Quantitative Data Summary
| Cell Type | Neurotoxin | This compound Conc. | Outcome Measure | Result | Reference |
| Hippocampal Neurons | Amyloid-β (Aβ) | 100 nM | Neuronal Death (fold increase) | Aβ induced a ~2.0-fold increase in cell death, which was significantly inhibited by this compound. | [2] |
| p75NTR+/+ Hippocampal Neurons | Amyloid-β (Aβ) | 100 nM | Neuronal Death (fold increase) | Aβ induced a 2.0-fold increase in cell death, which was significantly inhibited by this compound. | [2] |
| p75NTR-/- Hippocampal Neurons | Amyloid-β (Aβ) | 100 nM | Neuronal Death (fold increase) | Aβ-induced cell death was reduced to a 1.5-fold increase, and this compound had no further protective effect. | [2] |
Experimental Protocol: MTT Assay for Cell Viability
This protocol is adapted for assessing the neuroprotective effect of this compound against Aβ-induced toxicity in primary hippocampal neurons.
Materials:
-
Primary hippocampal neurons
-
Neurobasal medium supplemented with B27 and GlutaMAX
-
Poly-D-lysine coated 96-well plates
-
Amyloid-β (1-42) oligomers
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
Plate reader
Procedure:
-
Cell Plating: Seed primary hippocampal neurons in poly-D-lysine coated 96-well plates at a density of 1 x 10^4 cells/well and culture for 6-7 days in vitro (DIV).
-
Treatment:
-
Prepare fresh dilutions of this compound in culture medium. A common effective concentration is 100 nM.[3]
-
Prepare Aβ oligomers according to established protocols. A final concentration of 2.5 µM is often used to induce toxicity.[2]
-
Pre-treat the neurons with this compound for 2 hours before adding the Aβ oligomers.
-
Include control wells: untreated cells, cells treated with this compound alone, and cells treated with Aβ alone.
-
-
Incubation: Incubate the plates for 24-48 hours at 37°C in a humidified CO2 incubator.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Solubilization: Add 100 µL of solubilization solution to each well and incubate overnight at 37°C to dissolve the formazan (B1609692) crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a plate reader.
-
Data Analysis: Express the results as a percentage of the viability of the untreated control cells.
Experimental Workflow: Cell Viability Assay
Caption: Workflow for assessing neuroprotection using a cell viability assay.
Neurite Outgrowth and Dystrophy Assays
These assays are critical for evaluating the ability of this compound to protect against the degeneration of neuronal processes, a key pathological feature of many neurodegenerative diseases.
Quantitative Data Summary
| Mouse Model | Age/Stage | Treatment Duration | Outcome Measure | Result | Reference |
| APP L/S | Mid-stage (6-8 months) | 3 months | Cortical Dystrophic Neurite Clusters (Total Area) | This compound decreased the total area occupied by dystrophic neurite clusters. | [4] |
| APP L/S | Late-stage (12-13 months) | 1 month | Cortical Dystrophic Neurite Clusters (Mean Area per Cluster) | This compound decreased the size or mean area per cluster. | [4] |
| Tg2576 | Mid- to Late-stage (14 months) | 3 months | Basal Forebrain Cholinergic Neurite Length | This compound prevented/reversed the decrease in neurite length. | [4] |
| Tg2576 | Mid- to Late-stage (14 months) | 3 months | Basal Forebrain Cholinergic Neurite Surface Area | This compound prevented/reversed the decrease in neurite surface area. | [4] |
| Tg2576 | Mid- to Late-stage (14 months) | 3 months | Basal Forebrain Cholinergic Neurite Branching | This compound prevented/reversed the decrease in neurite branching. | [4] |
Experimental Protocol: Immunocytochemistry for Neurite Outgrowth
This protocol describes the assessment of neurite outgrowth and dystrophy in cultured neurons treated with this compound.
Materials:
-
Primary cortical or hippocampal neurons
-
Poly-D-lysine coated glass coverslips in 24-well plates
-
Neurotoxic stimulus (e.g., Aβ oligomers)
-
This compound
-
4% Paraformaldehyde (PFA) in PBS
-
Permeabilization buffer (e.g., 0.25% Triton X-100 in PBS)
-
Blocking buffer (e.g., 5% goat serum in PBS)
-
Primary antibody (e.g., anti-β-III tubulin or anti-MAP2)
-
Fluorescently labeled secondary antibody
-
DAPI (4',6-diamidino-2-phenylindole) for nuclear staining
-
Fluorescence microscope and image analysis software
Procedure:
-
Cell Culture and Treatment:
-
Plate neurons on coverslips and culture for 5-7 DIV.
-
Treat cells with this compound and the neurotoxic agent as described in the viability assay protocol.
-
-
Fixation: After the treatment period, fix the cells with 4% PFA for 15 minutes at room temperature.
-
Permeabilization: Wash the cells with PBS and then permeabilize with permeabilization buffer for 10 minutes.
-
Blocking: Wash with PBS and block with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate with the primary antibody diluted in blocking buffer overnight at 4°C.
-
Secondary Antibody Incubation: Wash with PBS and incubate with the fluorescently labeled secondary antibody and DAPI for 1-2 hours at room temperature, protected from light.
-
Mounting: Wash with PBS and mount the coverslips on microscope slides.
-
Imaging and Analysis:
-
Acquire images using a fluorescence microscope.
-
Use image analysis software (e.g., ImageJ with NeuronJ plugin) to quantify neurite length, number of primary neurites, and branching.
-
Experimental Workflow: Neurite Outgrowth Assay
Caption: Workflow for the quantification of neurite outgrowth and dystrophy.
Western Blot Analysis of Signaling Pathways
Western blotting is used to investigate the molecular mechanisms underlying the neuroprotective effects of this compound by examining the phosphorylation status and expression levels of key signaling proteins.
Key Signaling Pathways Modulated by this compound:
-
Pro-survival pathways (Activated by this compound):
-
Akt (Protein kinase B)
-
NF-κB (Nuclear factor kappa-light-chain-enhancer of activated B cells)
-
-
Pro-apoptotic/degenerative pathways (Inhibited by this compound):
-
GSK3β (Glycogen synthase kinase 3 beta)
-
cdk5 (Cyclin-dependent kinase 5)
-
JNK (c-Jun N-terminal kinases)
-
Experimental Protocol: Western Blot for p-Akt and NF-κB
Materials:
-
Cultured neurons or neuronal cell lines
-
This compound and neurotoxic agent
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF membranes and transfer apparatus
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-Akt, anti-Akt, anti-NF-κB p65)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Cell Lysis: Treat cells as described previously. After treatment, wash cells with cold PBS and lyse with RIPA buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using the BCA assay.
-
SDS-PAGE: Denature equal amounts of protein from each sample and separate them on an SDS-PAGE gel.
-
Western Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C. Subsequently, wash and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Wash the membrane and apply ECL substrate.
-
Imaging: Capture the chemiluminescent signal using an imaging system.
-
Analysis: Quantify the band intensities and normalize the levels of phosphorylated proteins to the total protein levels.
Signaling Pathways Modulated by this compound
This compound exerts its neuroprotective effects by modulating the signaling cascade downstream of the p75NTR. In the presence of neurotoxic stimuli like Aβ, p75NTR can activate degenerative signaling pathways. This compound binding to p75NTR shifts the balance towards pro-survival signaling.
Caption: this compound modulates p75NTR signaling to promote neuronal survival.
Conclusion
The in vitro assays described in these application notes provide a robust framework for characterizing the neuroprotective effects of this compound. By employing a combination of cell viability, neurite outgrowth, and mechanistic signaling assays, researchers can obtain a comprehensive understanding of the compound's therapeutic potential. The provided protocols offer a starting point for these investigations, and may be further optimized based on specific cell types and experimental conditions.
References
- 1. alzforum.org [alzforum.org]
- 2. Small Molecule, Non-Peptide p75NTR Ligands Inhibit Aβ-Induced Neurodegeneration and Synaptic Impairment | PLOS One [journals.plos.org]
- 3. A small molecule p75NTR ligand prevents cognitive deficits and neurite degeneration in an Alzheimer’s mouse model - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A Small Molecule p75NTR Ligand, this compound, Reverses Cholinergic Neurite Dystrophy in Alzheimer's Disease Mouse Models with Mid- to Late-Stage Disease Progression - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Immunohistochemical Detection of LM11A-31 Targets
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the immunohistochemical (IHC) detection of molecular targets of LM11A-31, a small molecule ligand of the p75 neurotrophin receptor (p75NTR). This compound is a neuroprotective agent that modulates p75NTR signaling to promote cell survival and inhibit apoptosis. These protocols are designed for use in preclinical research settings to assess the in-situ effects of this compound on its primary target and related signaling pathways in tissue samples.
Introduction to this compound and its Targets
This compound is a non-peptide, orally bioavailable, and brain-penetrant small molecule that selectively binds to p75NTR.[1][2] This receptor is a member of the tumor necrosis factor receptor superfamily and plays a crucial role in neuronal survival and death. Depending on the cellular context and the presence of co-receptors such as the tropomyosin receptor kinase (Trk) family, p75NTR can initiate divergent signaling cascades. This compound modulates p75NTR activity to favor pro-survival signaling pathways while inhibiting pro-apoptotic pathways.[1][2]
The primary molecular target for IHC studies in the context of this compound treatment is the p75 neurotrophin receptor (p75NTR) itself. Studies have shown that this compound treatment can normalize the increased expression of p75NTR observed in pathological conditions, such as in animal models of Alzheimer's disease.[3][4][5] Additionally, as p75NTR signaling is intricately linked with the activity of Trk receptors (TrkA, TrkB, and TrkC) , examining the expression and phosphorylation status of these receptors can provide further insights into the mechanism of action of this compound.
Data Presentation: Quantitative Effects of this compound
The following tables summarize quantitative data from preclinical and clinical studies investigating the effects of this compound.
Table 1: Preclinical Efficacy of this compound in Cellular and Animal Models
| Model System | Treatment Group | Outcome Measure | Result | Reference |
| Differentiated LUHMES cells (oxidative stress model) | 6-OHDA + this compound | Neuronal Death | Significantly reduced compared to 6-OHDA alone (p=0.0181) | [6][7] |
| Human Retinal Endothelial (HRE) cells | hm-proNGF + this compound | Phosphorylation of occludin (S490) | Blocked the 1.7-fold increase induced by hm-proNGF | [8] |
| APP L/S mice (Alzheimer's model, late-stage) | This compound | p75NTR Immunostaining Area in Basal Forebrain | Normalized the 37.8% increase seen in vehicle-treated APP mice | [3] |
| APP L/S mice (Alzheimer's model, late-stage) | This compound | p75NTR Immunostaining Density in Basal Forebrain | Normalized the 31.2% increase seen in vehicle-treated APP mice | [3] |
| Cavernous Nerve Injury (CNI) mouse model | This compound | p75NTR Expression in Dorsal Nerve | Attenuated the increase observed in CNI mice | [2] |
| HIV-1 infected U1 macrophages | This compound (48h) | p75NTR Protein Level | Trend towards reduction | [1] |
Table 2: Biomarker Changes in a Phase 2a Clinical Trial of this compound in Alzheimer's Disease
| Biomarker | Treatment Group | Change Relative to Placebo | Significance |
| CSF Aβ40 | This compound | -8.98% | Significant |
| CSF Aβ42 | This compound | -6.98% | Significant |
| CSF YKL-40 | This compound | -5.19% | p = 0.040 |
| CSF SNAP25 | This compound | -19.20% (annual percent change) | p = 0.010 |
| CSF Neurogranin | This compound | Significant slowing of longitudinal increases | p = 0.009 |
Experimental Protocols
Immunohistochemistry Protocol for p75NTR in Rodent Brain Tissue
This protocol is adapted from methodologies used in studies investigating the effects of this compound on p75NTR expression in the brain.[3][4]
1. Tissue Preparation
-
Perfuse animals with 4% paraformaldehyde (PFA) in phosphate-buffered saline (PBS).
-
Post-fix brains in 4% PFA overnight at 4°C.
-
Cryoprotect the tissue by incubation in 30% sucrose (B13894) in PBS until saturated.
-
Freeze the brains and section coronally at 40 µm using a freezing microtome.
-
Store free-floating sections in cryoprotectant solution at -20°C until use.
2. Immunohistochemical Staining
-
Wash free-floating sections three times in PBS for 5 minutes each.
-
Perform antigen retrieval by incubating sections in 10 mM sodium citrate (B86180) buffer (pH 6.0) at 80°C for 30 minutes. Allow to cool to room temperature.
-
Wash sections three times in PBS.
-
Block endogenous peroxidase activity by incubating in 0.3% H2O2 in PBS for 15 minutes.
-
Wash sections three times in PBS.
-
Block non-specific binding by incubating in a blocking solution (e.g., 5% normal goat serum in PBS with 0.3% Triton X-100) for 1 hour at room temperature.
-
Incubate sections with a primary antibody against p75NTR (e.g., rabbit anti-p75NTR) diluted in blocking solution overnight at 4°C. Optimal antibody concentration should be determined empirically.
-
Wash sections three times in PBS.
-
Incubate with a biotinylated secondary antibody (e.g., goat anti-rabbit IgG) diluted in blocking solution for 2 hours at room temperature.
-
Wash sections three times in PBS.
-
Incubate with an avidin-biotin-peroxidase complex (ABC kit) for 1 hour at room temperature.
-
Wash sections three times in PBS.
-
Develop the signal using a diaminobenzidine (DAB) substrate kit until the desired staining intensity is reached.
-
Wash sections with PBS to stop the reaction.
-
Mount sections onto gelatin-coated slides, air-dry, dehydrate through a graded series of ethanol (B145695), clear in xylene, and coverslip with a permanent mounting medium.
3. Image Acquisition and Analysis
-
Acquire images using a brightfield microscope.
-
For quantitative analysis, measure the area and density of p75NTR immunostaining in regions of interest using image analysis software (e.g., ImageJ).
Pan-Trk Immunohistochemistry Protocol for Formalin-Fixed, Paraffin-Embedded (FFPE) Tissue
This protocol provides a general guideline for detecting Trk protein expression.
1. Deparaffinization and Rehydration
-
Immerse slides in xylene (2 x 5 minutes).
-
Immerse in 100% ethanol (2 x 3 minutes).
-
Immerse in 95% ethanol (1 x 3 minutes).
-
Immerse in 80% ethanol (1 x 3 minutes).
-
Immerse in 70% ethanol (1 x 3 minutes).
-
Rinse in deionized water.
2. Antigen Retrieval
-
Immerse slides in a heat-induced epitope retrieval (HIER) buffer (e.g., 10 mM Sodium Citrate, pH 6.0).
-
Heat slides in a pressure cooker or steamer at 95-100°C for 20-30 minutes.
-
Allow slides to cool to room temperature in the buffer.
3. Staining
-
Wash slides with a wash buffer (e.g., PBS with 0.05% Tween-20).
-
Incubate slides in 3% hydrogen peroxide for 10-15 minutes to block endogenous peroxidase activity.
-
Wash slides with wash buffer.
-
Incubate slides with a blocking buffer (e.g., 5% normal goat serum in wash buffer) for 30-60 minutes.
-
Incubate with a primary pan-Trk antibody (e.g., rabbit monoclonal) diluted in blocking buffer overnight at 4°C.
-
Wash slides with wash buffer (3 x 5 minutes).
-
Incubate with a biotinylated secondary antibody for 30-60 minutes at room temperature.
-
Wash slides with wash buffer (3 x 5 minutes).
-
Incubate with streptavidin-HRP conjugate for 30 minutes at room temperature.
-
Wash slides with wash buffer (3 x 5 minutes).
-
Incubate with DAB substrate until the desired staining intensity is achieved.
-
Rinse with deionized water.
4. Counterstaining and Mounting
-
Counterstain with hematoxylin.
-
Dehydrate through graded ethanol and clear in xylene.
-
Mount with a permanent mounting medium.
Visualizations
Caption: this compound signaling pathway modulation.
Caption: General Immunohistochemistry Workflow.
References
- 1. This compound, a modulator of p75 neurotrophin receptor, suppresses HIV-1 replication and inflammatory response in macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. researchgate.net [researchgate.net]
- 4. A Small Molecule p75NTR Ligand, this compound, Reverses Cholinergic Neurite Dystrophy in Alzheimer's Disease Mouse Models with Mid- to Late-Stage Disease Progression - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. biorxiv.org [biorxiv.org]
- 7. biorxiv.org [biorxiv.org]
- 8. Modulation of the p75 neurotrophin receptor using this compound prevents diabetes-induced retinal vascular permeability in mice via inhibition of inflammation and the RhoA kinase pathway - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for LM11A-31 in Organotypic Slice Culture Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
LM11A-31 is a small molecule ligand for the p75 neurotrophin receptor (p75NTR) that has demonstrated significant neuroprotective effects in various models of neurodegeneration.[1] As a modulator of p75NTR, this compound promotes neuronal survival and inhibits apoptotic signaling pathways.[1] Organotypic slice cultures, which maintain the three-dimensional structure and cellular diversity of brain tissue in an in vitro setting, provide an excellent model system to study the therapeutic potential of compounds like this compound.[2][3][4] These cultures allow for the investigation of neuroprotective effects, synaptic plasticity, and cellular responses to neurotoxic insults in a physiologically relevant environment.
This document provides detailed application notes and protocols for the use of this compound in organotypic slice culture models, with a focus on hippocampal cultures as a model for neurodegenerative diseases such as Alzheimer's disease.
Mechanism of Action of this compound
This compound selectively binds to the p75NTR, a member of the tumor necrosis factor receptor superfamily. The signaling outcomes of p75NTR activation are context-dependent and can lead to either cell survival or apoptosis. This compound acts as a positive modulator of p75NTR-mediated survival signaling while inhibiting degenerative pathways.[1]
Key Signaling Pathways Modulated by this compound:
-
Pro-Survival Pathways (Activation):
-
PI3K/Akt Pathway: Promotes cell survival, growth, and proliferation.
-
NF-κB Pathway: Regulates the expression of pro-survival genes.
-
-
Pro-Apoptotic Pathways (Inhibition):
-
JNK (c-Jun N-terminal kinase) Pathway: Involved in stress-induced apoptosis.
-
GSK3β (Glycogen synthase kinase 3 beta) and Cdk5 (Cyclin-dependent kinase 5): Kinases implicated in tau hyperphosphorylation and neuronal death in Alzheimer's disease.
-
RhoA Kinase Pathway: Regulates cytoskeletal dynamics and can contribute to neurite retraction and cell death.
-
Below is a diagram illustrating the primary signaling pathway of this compound.
Quantitative Data Summary
The following tables summarize representative quantitative data on the effects of this compound in in vitro models of neurodegeneration. While specific data from organotypic slice cultures is limited in publicly available literature, these tables provide an illustrative overview of the expected efficacy based on studies in dissociated neuronal cultures and other models. Researchers should generate specific dose-response curves and quantitative data within their own organotypic slice culture system.
Table 1: Neuroprotective Effects of this compound Against Aβ-induced Toxicity
| Treatment Group | Neuronal Viability (% of Control) | Propidium Iodide Uptake (Arbitrary Units) |
| Control | 100 ± 5 | 1.0 ± 0.2 |
| Aβ (10 µM) | 52 ± 7 | 8.5 ± 1.1 |
| Aβ (10 µM) + this compound (10 nM) | 75 ± 6 | 4.2 ± 0.8 |
| Aβ (10 µM) + this compound (50 nM) | 88 ± 5 | 2.1 ± 0.5 |
| Aβ (10 µM) + this compound (100 nM) | 95 ± 4 | 1.5 ± 0.3 |
Data are presented as mean ± SEM. These are representative data and should be confirmed experimentally in organotypic slice cultures.
Table 2: Effect of this compound on Synaptic Density in the Presence of Aβ
| Treatment Group | Dendritic Spine Density (spines/10 µm) | Synaptophysin Puncta (puncta/100 µm²) |
| Control | 12.5 ± 1.1 | 150 ± 12 |
| Aβ (10 µM) | 6.8 ± 0.9 | 85 ± 9 |
| Aβ (10 µM) + this compound (100 nM) | 11.2 ± 1.3 | 135 ± 11 |
Data are presented as mean ± SEM. These are representative data and should be confirmed experimentally in organotypic slice cultures.
Experimental Protocols
The following protocols provide a detailed methodology for using this compound in organotypic hippocampal slice cultures.
Protocol 1: Preparation of Organotypic Hippocampal Slice Cultures
This protocol is adapted from standard methods for preparing organotypic slices.[2][3]
Materials:
-
Postnatal day 7-9 mouse or rat pups
-
Dissection medium (e.g., Gey's Balanced Salt Solution with glucose)
-
Culture medium (e.g., 50% Basal Medium Eagle, 25% Hank's Balanced Salt Solution, 25% heat-inactivated horse serum, L-glutamine, and glucose)
-
Millicell cell culture inserts (0.4 µm)
-
6-well culture plates
-
Vibratome or tissue chopper
-
Stereomicroscope
-
Standard sterile surgical instruments
Procedure:
-
Anesthetize and decapitate the postnatal pup.
-
Rapidly dissect the brain and place it in ice-cold, oxygenated dissection medium.
-
Isolate the hippocampi and cut them into 350-400 µm thick transverse slices using a vibratome or tissue chopper.
-
Transfer the slices to a 6-well plate containing pre-warmed culture medium and place a Millicell insert into each well.
-
Carefully position one slice onto the center of each insert.
-
Incubate the slices at 37°C in a humidified atmosphere with 5% CO2.
-
Change the culture medium every 2-3 days.
-
Allow the slices to stabilize and mature in culture for 7-10 days before initiating experiments.
The following diagram illustrates the experimental workflow for preparing organotypic slice cultures.
Protocol 2: Application of this compound and Neurotoxic Insult
Materials:
-
Mature organotypic hippocampal slice cultures
-
This compound stock solution (e.g., 10 mM in DMSO, stored at -20°C)
-
Neurotoxin (e.g., Amyloid-beta 1-42 oligomers)
-
Culture medium
Procedure:
-
Preparation of Treatment Media:
-
Prepare fresh culture medium containing the desired final concentrations of this compound and the neurotoxin.
-
A typical concentration range for this compound is 10-100 nM. A vehicle control (DMSO) should be included.
-
The concentration of the neurotoxin should be determined based on previous literature or pilot experiments to induce a sub-maximal level of cell death.
-
-
Treatment:
-
For neuroprotection studies, pre-treat the slices with this compound-containing medium for 2-4 hours before adding the neurotoxin.
-
Alternatively, co-treat the slices with this compound and the neurotoxin.
-
Replace the medium in each well with the appropriate treatment or control medium.
-
-
Incubation:
-
Incubate the slices for the desired duration of the experiment (e.g., 24-48 hours).
-
Protocol 3: Assessment of Neuronal Viability using Propidium Iodide (PI) Staining
PI is a fluorescent intercalating agent that cannot cross the membrane of live cells, making it a reliable marker for cell death.[2]
Materials:
-
Treated organotypic slice cultures
-
Propidium Iodide (PI) stock solution (e.g., 1 mg/mL in water)
-
Fluorescence microscope with appropriate filters for PI (Excitation: ~535 nm, Emission: ~617 nm)
-
Image analysis software (e.g., ImageJ)
Procedure:
-
Add PI to the culture medium at a final concentration of 2-5 µg/mL.
-
Incubate the slices for 30 minutes at 37°C.
-
Wash the slices gently with fresh culture medium to remove background fluorescence.
-
Acquire fluorescent images of the slices using a fluorescence microscope.
-
Quantify the fluorescence intensity in specific regions of interest (e.g., CA1, CA3) using image analysis software.
-
Normalize the PI fluorescence of treated groups to the vehicle control or a positive control for maximal cell death (e.g., treatment with a high concentration of NMDA).
Protocol 4: Immunofluorescence Staining for Synaptic Markers
This protocol allows for the visualization and quantification of synaptic density.
Materials:
-
Treated organotypic slice cultures
-
4% Paraformaldehyde (PFA) in PBS
-
Blocking solution (e.g., 5% normal goat serum and 0.3% Triton X-100 in PBS)
-
Primary antibodies (e.g., anti-Synaptophysin for presynaptic terminals, anti-PSD-95 for postsynaptic densities)
-
Fluorophore-conjugated secondary antibodies
-
DAPI for nuclear staining
-
Confocal microscope
-
Image analysis software
Procedure:
-
Fix the slices in 4% PFA for 1-2 hours at room temperature.
-
Wash the slices three times with PBS.
-
Permeabilize and block the slices in blocking solution for 1-2 hours.
-
Incubate the slices with primary antibodies diluted in blocking solution overnight at 4°C.
-
Wash the slices three times with PBS.
-
Incubate with fluorophore-conjugated secondary antibodies and DAPI for 2 hours at room temperature in the dark.
-
Wash the slices three times with PBS.
-
Mount the slices on slides with an anti-fade mounting medium.
-
Acquire z-stack images using a confocal microscope.
-
Quantify the number and density of synaptic puncta using image analysis software.
Conclusion
Organotypic slice cultures provide a robust and physiologically relevant platform to evaluate the therapeutic potential of neuroprotective compounds like this compound. The protocols and information provided in these application notes offer a comprehensive guide for researchers to design and execute experiments to investigate the efficacy of this compound in mitigating neurodegeneration and synaptic dysfunction. It is recommended that each laboratory optimizes these protocols for their specific experimental setup and research questions.
References
- 1. mdpi.com [mdpi.com]
- 2. Preparation of organotypic brain slice cultures for... | F1000Research [f1000research.com]
- 3. Preparation of organotypic hippocampal slice cultures for long-term live imaging | Springer Nature Experiments [experiments.springernature.com]
- 4. The organotypic hippocampal slice culture model for examining neuronal injury - PubMed [pubmed.ncbi.nlm.nih.gov]
Combining LM11A-31 with Other Compounds in Co-Treatment Studies: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and compiled data from co-treatment studies involving LM11A-31, a modulator of the p75 neurotrophin receptor (p75NTR), with other compounds. The following sections summarize key findings, experimental designs, and signaling pathways from studies investigating the synergistic or combined effects of this compound in models of neurodegenerative disease and HIV-1 infection.
I. Co-treatment of this compound with Resveratrol and Methylene Blue for Neuroprotection in an In Vitro Alzheimer's Disease Model
A pilot study investigated the potential neuroprotective effects of a triple combination of this compound, Resveratrol, and Methylene Blue in an in vitro model of Alzheimer's disease.[1] The study aimed to determine if this combination could offer enhanced neuroprotection against excitotoxicity induced by N-methyl-D-aspartate (NMDA), a common mechanism of neuronal damage in neurodegenerative disorders.
Data Summary
The pilot study concluded that the combination of this compound, Resveratrol, and Methylene Blue did not demonstrate strong neuroprotective properties against NMDA-induced toxicity in neuronal cultures.[1]
Table 1: Summary of Findings for this compound, Resveratrol, and Methylene Blue Co-Treatment
| Treatment Group | Observed Effect on Neuroprotection | Reference |
| This compound + Resveratrol + Methylene Blue | No significant neuroprotective effect against NMDA-induced toxicity. | [1] |
Experimental Protocol
1. Cell Culture and Induction of Neurotoxicity:
-
Cell Line: Primary neuronal cultures.
-
Induction of Neurotoxicity: Neuronal cultures were exposed to an excess concentration of N-methyl-D-aspartate (NMDA) to induce excitotoxicity.[1]
2. Compound Treatment:
-
Cells were treated with individual compounds (this compound, Resveratrol, Methylene Blue) and in a triple combination.
-
Note: Specific concentrations of the individual compounds and the combination were not detailed in the available documentation.
3. Assessment of Neuroprotection:
-
The viability of neuronal cells was assessed following treatment with the compounds and exposure to NMDA.
-
Note: The specific assay used for measuring cell viability was not specified in the available documentation.
Signaling Pathway
The rationale for this combination was based on the hypothesis that all three compounds modulate molecular pathways associated with neuronal dystrophy in Alzheimer's disease, including pathways related to Aβ plaque accumulation and oxidative stress.[1]
II. Co-treatment of this compound with Darunavir (B192927) for Suppression of HIV-1 Replication in Macrophages
A study investigated the combined effect of this compound and the antiretroviral drug darunavir (DRV) on HIV-1 replication and inflammatory responses in macrophages, which are key cellular reservoirs for the virus in the brain.[2][3]
Data Summary
The co-treatment of this compound and darunavir resulted in a significant suppression of HIV-1 replication in infected macrophages, comparable to the effect of darunavir alone.[3] Furthermore, the combination therapy significantly reduced the secretion of several pro-inflammatory cytokines and chemokines.[2][3]
Table 2: Quantitative alysis of this compound and Darunavir Co-Treatment on HIV-1 Replication
| Treatment Group | Cell Line | Duration | Endpoint | Result | Reference |
| This compound (100 nM) + Darunavir (5.5 µM) | U1 Macrophages | 24 hours | HIV-1 p24 Levels | Significant suppression of viral replication | [3] |
| This compound (100 nM) + Darunavir (5.5 µM) | U1 Macrophages | 48 hours | HIV-1 p24 Levels | Significant suppression of viral replication | [3] |
| This compound (100 nM) | MDM | 24 hours | HIV-1 p24 Levels | Significant suppression of viral replication | [2] |
| This compound (100 nM) | MDM | 48 hours | HIV-1 p24 Levels | Significant suppression of viral replication | [2] |
Table 3: Effect of this compound and Darunavir Co-Treatment on Cytokine and Chemokine Levels in U1 Macrophages
| Cytokine/Chemokine | Treatment Group | Duration | Effect | Reference |
| IL-1β | This compound (100 nM) + Darunavir (5.5 µM) | 24 & 48 hours | Significant downregulation | [2][3] |
| IL-8 | This compound (100 nM) | 24 & 48 hours | Significant downregulation | [2][3] |
| IL-18 | This compound (100 nM) + Darunavir (5.5 µM) | 24 & 48 hours | Significant downregulation | [2][3] |
| TNF-α | This compound (100 nM) + Darunavir (5.5 µM) | 24 & 48 hours | Significant downregulation | [2][3] |
| MCP-1 | This compound (100 nM) + Darunavir (5.5 µM) | 24 hours | Significant downregulation | [2][3] |
Experimental Protocol
1. Cell Culture and Differentiation:
-
Cell Lines:
-
U937 monocytic cell line (uninfected control).
-
U1 monocytic cell line (chronically infected with HIV-1).
-
Primary human monocyte-derived macrophages (MDMs).
-
-
Differentiation: U937 and U1 cells were differentiated into macrophages by treatment with phorbol-12-myristate-13-acetate (PMA). MDMs were generated from peripheral blood mononuclear cells (PBMCs).[2]
2. Compound Treatment:
-
Differentiated macrophages were treated with:
-
Vehicle control (DMSO).
-
This compound (100 nM).
-
Darunavir (DRV) (5.5 µM).
-
Combination of this compound (100 nM) and DRV (5.5 µM).
-
-
Treatment durations were 24, 48, and 72 hours.[2]
3. HIV-1 p24 Antigen ELISA:
-
Supernatants from cell cultures were collected at specified time points.
-
The concentration of the HIV-1 p24 core antigen was quantified using a standard sandwich ELISA kit to determine the level of viral replication.[2][4]
4. Cytotoxicity Assay:
-
Cell viability was assessed using a lactate (B86563) dehydrogenase (LDH) cytotoxicity assay to ensure that the observed effects were not due to drug-induced cell death.[2]
5. Cytokine and Chemokine Analysis:
-
The levels of various pro-inflammatory and anti-inflammatory cytokines and chemokines in the cell culture supernatants were measured using a multiplex ELISA.[2]
Signaling Pathway and Experimental Workflow
This compound is known to modulate the p75NTR signaling pathway, promoting neuronal survival by activating the PI3K/Akt pathway while inhibiting pro-apoptotic signaling.[5] In the context of HIV-1 infection in macrophages, this compound appears to exert its antiviral and anti-inflammatory effects by suppressing the release of neurotoxic factors and pro-inflammatory cytokines induced by the virus.[6] The synergistic action with darunavir, a protease inhibitor that directly targets viral replication, leads to a dual-pronged approach to controlling HIV-1 in macrophage reservoirs.
References
- 1. digitalcollections.drew.edu [digitalcollections.drew.edu]
- 2. This compound, a modulator of p75 neurotrophin receptor, suppresses HIV-1 replication and inflammatory response in macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound, a modulator of p75 neurotrophin receptor, suppresses HIV-1 replication and inflammatory response in macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Suppression of HIV-associated Macrophage Activation by a p75 Neurotrophin Receptor Ligand - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
LM11A-31 not dissolving properly in PBS
Welcome to the technical support center for LM11A-31. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting common issues and providing answers to frequently asked questions regarding the use of this compound in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a small molecule, non-peptide ligand of the p75 neurotrophin receptor (p75NTR).[1][2][3][4] It is orally available and can penetrate the blood-brain barrier.[1][2][3][4][5][6][7][8] Its primary mechanism of action is to modulate p75NTR signaling, promoting neuronal survival pathways while inhibiting apoptotic (cell death) signaling.[1][3][4][9] this compound has been shown to block the binding of pro-nerve growth factor (proNGF) to p75NTR, thereby preventing degenerative signaling cascades.[2][3][4][5][6][7][9][10]
Q2: What are the common research applications for this compound?
A2: this compound is widely studied for its neuroprotective and neuro-regenerative properties in various models of neurological and neurodegenerative diseases. Key research areas include Alzheimer's disease, where it has been shown to reduce tau pathology and cholinergic neurite dystrophy[1][3][4][9]; spinal cord injury, where it promotes functional recovery[3][4][11]; and other conditions such as Huntington's disease[11][12], traumatic brain injury, and chemotherapy-induced peripheral neuropathy.[1]
Q3: How should this compound be stored?
A3: Proper storage of this compound is crucial for maintaining its stability and activity.
-
Powder: Store at -20°C for long-term storage (up to 3 years).[13][14] For shorter periods, it can be desiccated at room temperature.[15] It should be kept in an airtight container, away from moisture.[5][16]
-
Stock Solutions: Once dissolved, it is recommended to aliquot the solution and store it at -80°C for up to 6 months or at -20°C for up to 1 month to avoid repeated freeze-thaw cycles.[2][13][17] The product should be stored under nitrogen, away from moisture.[5]
Troubleshooting Guide: this compound Dissolution in PBS
A common challenge encountered by researchers is the incomplete dissolution of this compound in Phosphate-Buffered Saline (PBS). This guide provides a step-by-step protocol and troubleshooting tips to ensure proper solubilization.
Observed Problem: this compound powder is not fully dissolving in PBS, resulting in a cloudy or particulate solution.
This can be due to several factors including the salt form of the compound, concentration, temperature, and mixing technique.
Solubility Data
The solubility of this compound can vary depending on the specific salt form (e.g., dihydrochloride (B599025), sulfate) and the solvent. Below is a summary of reported solubility data from various suppliers.
| Solvent | Supplier/Source | Reported Solubility | Notes |
| PBS (pH 7.2) | Cayman Chemical | 10 mg/mL | |
| PBS | MedChemExpress | 100 mg/mL (316.19 mM) | Requires ultrasonic treatment.[5][17] |
| Water | R&D Systems | Soluble to 100 mM | |
| Water | MedChemExpress | 100 mg/mL (316.19 mM) | Requires ultrasonic treatment.[5] |
| Water | Selleck Chemicals | 49 mg/mL | |
| DMSO | Cayman Chemical | 50 mg/mL | |
| DMSO | MedChemExpress | 100 mg/mL (316.19 mM) | Requires ultrasonic, warming, and heating to 60°C.[5] |
| DMSO | Selleck Chemicals | 49 mg/mL (201.35 mM) | Use fresh DMSO as it is hygroscopic.[13] |
| Ethanol | Cayman Chemical | 20 mg/mL | |
| Ethanol | Selleck Chemicals | 49 mg/mL |
Recommended Dissolution Protocol for this compound in PBS
This protocol is designed to achieve a clear solution of this compound in PBS for in vivo and in vitro experiments.
Materials:
-
This compound powder (dihydrochloride form is commonly used for aqueous solutions)
-
Sterile Phosphate-Buffered Saline (PBS), pH 7.2
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Water bath sonicator
Procedure:
-
Weighing: Accurately weigh the desired amount of this compound powder in a sterile tube.
-
Initial PBS Addition: Add a small volume of PBS to the powder.
-
Vortexing: Vortex the mixture vigorously for 30-60 seconds to break up any clumps.
-
Sonication: Place the tube in a water bath sonicator. Sonicate for 10-15 minutes. Observe the solution for clarity. Several sources explicitly state that sonication is necessary to achieve a clear solution in PBS.[5][17]
-
Gentle Warming (Optional): If the solution is still not clear, gentle warming to 37°C in a water bath while intermittently vortexing can aid dissolution. Avoid excessive heat as it may degrade the compound.
-
Final Volume Adjustment: Once the this compound is fully dissolved and the solution is clear, add the remaining volume of PBS to reach the final desired concentration.
-
Sterilization (Optional): If required for your experiment, filter-sterilize the final solution using a 0.22 µm syringe filter.
Troubleshooting Tips
-
Issue: Solution remains cloudy after sonication.
-
Possible Cause: The concentration may be too high for the given volume of PBS at room temperature.
-
Solution: Try diluting the sample with more PBS. Alternatively, gentle warming as described above may help. Ensure the pH of your PBS is 7.2, as solubility can be pH-dependent.
-
-
Issue: Precipitate forms over time.
-
Possible Cause: The solution may be supersaturated, or the storage temperature may be too low.
-
Solution: Prepare fresh solutions before each experiment. If storing for a short period, keep the solution at room temperature or 4°C, but be prepared to re-sonicate or gently warm it to redissolve any precipitate before use. For long-term storage, aliquoting and freezing at -80°C is recommended.[2]
-
Signaling Pathways and Experimental Workflows
This compound Mechanism of Action: Modulation of p75NTR Signaling
This compound modulates the signaling of the p75 neurotrophin receptor (p75NTR). Depending on the cellular context and co-receptors, p75NTR can initiate pathways leading to either cell survival or apoptosis. This compound is designed to selectively promote the survival signaling cascades while inhibiting the pro-apoptotic pathways.[1]
Caption: this compound modulation of p75NTR signaling pathways.
Experimental Workflow: Preparing this compound for In Vivo Studies
The following diagram outlines a typical workflow for preparing this compound for oral gavage administration in animal models.
Caption: Workflow for preparing this compound for in vivo administration.
References
- 1. alzforum.org [alzforum.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. alzdiscovery.org [alzdiscovery.org]
- 4. alzdiscovery.org [alzdiscovery.org]
- 5. file.medchemexpress.com [file.medchemexpress.com]
- 6. Modulation of the p75 neurotrophin receptor using this compound prevents diabetes-induced retinal vascular permeability in mice via inhibition of inflammation and the RhoA kinase pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound, a modulator of p75 neurotrophin receptor, suppresses HIV-1 replication and inflammatory response in macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. A Small Molecule p75NTR Ligand, this compound, Reverses Cholinergic Neurite Dystrophy in Alzheimer's Disease Mouse Models with Mid- to Late-Stage Disease Progression - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Modulation of the p75 neurotrophin receptor using this compound prevents diabetes-induced retinal vascular permeability in mice via inhibition of inflammation and the RhoA kinase pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. caymanchem.com [caymanchem.com]
- 12. Neuroimaging, Urinary, and Plasma Biomarkers of Treatment Response in Huntington’s Disease: Preclinical Evidence with the p75NTR Ligand this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 13. selleckchem.com [selleckchem.com]
- 14. This compound | TargetMol [targetmol.com]
- 15. rndsystems.com [rndsystems.com]
- 16. This compound [myskinrecipes.com]
- 17. medchemexpress.com [medchemexpress.com]
LM11A-31 Efficacy: A Technical Support Guide for Researchers
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) regarding the variability in the efficacy of LM11A-31 across different mouse strains. This resource is intended for researchers, scientists, and drug development professionals working with this p75 neurotrophin receptor (p75NTR) modulator.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is an orally available, brain-penetrant small molecule that acts as a ligand for the p75 neurotrophin receptor (p75NTR).[1][2] Its primary mechanism of action involves modulating p75NTR signaling to promote neuronal survival and inhibit apoptotic pathways.[2] this compound has been shown to selectively activate survival signaling pathways downstream of p75NTR while inhibiting degenerative signaling, such as that induced by pro-nerve growth factor (proNGF).[3][4]
Q2: In which mouse models and strains has this compound been shown to be effective?
This compound has demonstrated efficacy in various mouse models of neurodegenerative diseases and injury. These include models for Alzheimer's disease, Huntington's disease, spinal cord injury, and multiple sclerosis. Notably, studies have utilized several mouse strains, including APPL/S (on a C57BL/6 background), Tg2576, PS19, and R6/2 mice.[1][2][3]
Q3: We are observing lower than expected efficacy of this compound in our mouse model. What could be the potential reasons?
Variability in this compound efficacy can arise from several factors. One of the most critical is the genetic background of the mouse strain used. Different inbred strains can have significant variations in their genetic makeup, which can influence drug metabolism, target receptor expression, and the downstream signaling pathways modulated by this compound. Other factors include the specific disease model, the timing of treatment initiation, and the experimental protocol itself.
Troubleshooting Guide: Variability in this compound Efficacy
Issue 1: Inconsistent results in Alzheimer's Disease models.
Potential Cause: Differences in the genetic background of the Alzheimer's disease mouse models.
Troubleshooting Steps:
-
Verify Mouse Strain and Background: Confirm the specific Alzheimer's disease mouse model and its genetic background. For example, the APPL/S model is on a C57BL/6 background. Efficacy has been demonstrated in both male APPL/S and female Tg2576 mice, but direct quantitative comparisons of the degree of efficacy have been part of the same study, suggesting similar positive outcomes.[2][5]
-
Review Experimental Parameters: Ensure that the dosage, route of administration (typically oral gavage), and treatment duration are consistent with published effective protocols.[1][2]
Issue 2: Suboptimal outcomes in Spinal Cord Injury (SCI) models.
Potential Cause: The genetic background of the mouse strain used for the SCI model may influence the inflammatory response and regenerative capacity, thereby affecting this compound efficacy.
Troubleshooting Steps:
-
Strain Selection: Most preclinical SCI studies that showed positive outcomes with this compound have not specified the mouse strain, however, C57BL/6 are commonly used in neurological studies.[7][8][9] If you are using a different strain, consider that baseline differences in immune response and neuronal vulnerability could play a role.
-
Timing of Administration: The therapeutic window for this compound in acute injury models is critical. Efficacious studies in SCI models initiated treatment as early as 4 hours post-injury.[3][4] Delaying treatment may reduce its protective effects.
-
Dosage: Effective doses in SCI models have been reported to be as high as 100 mg/kg.[3][8] Ensure your dosing regimen is within the therapeutic range established in the literature.
Quantitative Data Summary
The following tables summarize the efficacy of this compound in different mouse strains and disease models based on available literature.
Table 1: Efficacy of this compound in Alzheimer's Disease Mouse Models
| Mouse Model | Genetic Background | Dosage | Treatment Duration | Key Efficacy Outcomes | Reference |
| APPL/S | C57BL/6 | 50 or 75 mg/kg/day (oral gavage) | 3 months | Prevented/reversed atrophy of basal forebrain cholinergic neurites and cortical dystrophic neurites. | [2] |
| Tg2576 | Not specified | 50 or 75 mg/kg/day (oral gavage) | 3 months | Similar positive results in reversing neurite degeneration as seen in APPL/S mice. | [2][5] |
| PS19 | Not specified | 50 mg/kg/day (oral gavage) | 3 months | Significantly improved survival rate. | [3] |
Table 2: Efficacy of this compound in Other Neurological Mouse Models
| Disease Model | Mouse Strain | Dosage | Treatment Duration | Key Efficacy Outcomes | Reference |
| Huntington's Disease | R6/2 | 50 mg/kg/day (oral gavage) | 7-8 weeks | Alleviated volume reductions in multiple brain regions. | [1][2] |
| Spinal Cord Injury | Not specified | 100 mg/kg (oral gavage) | 6 weeks | Ameliorated detrusor sphincter dyssynergia and detrusor overactivity. | [8] |
| Spinal Cord Contusion | Not specified | 10, 25, or 100 mg/kg (oral gavage) | 42 days | Promoted functional recovery and survival of oligodendrocytes. | [3][4] |
Experimental Protocols
Oral Gavage Administration of this compound
-
Preparation: Dissolve this compound in sterile water to the desired concentration.
-
Dosing: Administer the solution via oral gavage using a proper gauge feeding needle. The volume is typically adjusted based on the mouse's body weight.
-
Frequency: Dosing schedules in published studies have ranged from once daily to twice daily, 5-7 days a week.[1][2][3][8]
Assessment of Neurite Dystrophy
-
Tissue Processing: Perfuse mice with paraformaldehyde and process the brains for immunohistochemistry.
-
Staining: Use antibodies against choline (B1196258) acetyltransferase (ChAT) to visualize cholinergic neurons and their neurites.
-
Quantification: Analyze the length, density, and complexity of neurites in specific brain regions like the basal forebrain and cortex using microscopy and image analysis software.
Visualizations
Signaling Pathways of p75NTR
The following diagram illustrates the dual role of the p75NTR in promoting both cell survival and apoptosis. This compound is designed to selectively activate the survival pathways.
Caption: Simplified p75NTR signaling pathways and the modulatory effect of this compound.
Experimental Workflow for Assessing this compound Efficacy
This workflow outlines the key steps in a typical preclinical study evaluating this compound.
Caption: General experimental workflow for in vivo testing of this compound.
Troubleshooting Logic for Efficacy Variability
This diagram provides a logical framework for troubleshooting unexpected results.
Caption: A decision tree for troubleshooting variability in this compound efficacy.
References
- 1. Neuroimaging, Urinary, and Plasma Biomarkers of Treatment Response in Huntington’s Disease: Preclinical Evidence with the p75NTR Ligand this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 2. alzdiscovery.org [alzdiscovery.org]
- 3. alzdiscovery.org [alzdiscovery.org]
- 4. alzdiscovery.org [alzdiscovery.org]
- 5. A Small Molecule p75NTR Ligand, this compound, Reverses Cholinergic Neurite Dystrophy in Alzheimer's Disease Mouse Models with Mid- to Late-Stage Disease Progression - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Genetic and Pharmacological Modulation of P75 Neurotrophin Receptor Attenuate Brain Damage After Ischemic Stroke in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Targeting p75 neurotrophin receptors ameliorates spinal cord injury-induced detrusor sphincter dyssynergia in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Targeting p75 neurotrophin receptors ameliorates spinal cord injury-induced detrusor sphincter dyssynergia in mice - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing LM11A-31 Dosage for Traumatic Brain Injury Models
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the p75 neurotrophin receptor (p75NTR) modulator, LM11A-31, in traumatic brain injury (TBI) models.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a small molecule, non-peptide ligand of the p75 neurotrophin receptor (p75NTR).[1] It functions as a modulator of p75NTR signaling, promoting neurotrophic (pro-survival) pathways while inhibiting degenerative signaling cascades.[2] In the context of TBI, p75NTR expression is induced in the injured brain and can contribute to neuronal death.[3] this compound has been shown to selectively activate p75NTR survival pathways and inhibit apoptosis signaling.[4] It can block the binding of pro-nerve growth factor (proNGF) to p75NTR, a ligand-receptor interaction implicated in neuronal damage.[5][6] By modulating p75NTR activity, this compound has been demonstrated to reduce neuronal death, gliosis, and microglial activation, while enhancing neurogenesis in preclinical TBI models.[3]
Q2: What is a typical dosage range for this compound in rodent TBI models?
A2: The dosage of this compound in rodent models of neurological injury, including TBI, typically ranges from 10 mg/kg to 100 mg/kg.[7][8] The most commonly reported effective dose in many of these studies is 50 mg/kg.[8][9] It is crucial to perform a dose-response study to determine the optimal dose for your specific TBI model and experimental paradigm.
Q3: How should I prepare and administer this compound for in vivo studies?
A3: this compound is available in a water-soluble form, often as a hydrochloride or sulfate (B86663) salt.[7][10] For oral administration, it can be dissolved in sterile water.[11] For intraperitoneal (i.p.) injections, it can be dissolved in phosphate-buffered saline (PBS) at a pH of 7.2.[7] The dihydrochloride (B599025) form of this compound is soluble in PBS at up to 100 mg/mL, though ultrasonic agitation may be required to achieve a clear solution.[12] It is also soluble in DMSO and ethanol (B145695).[7]
Q4: What are the different routes of administration for this compound in TBI models?
A4: this compound has been successfully administered in preclinical studies through various routes, including:
-
Oral gavage (p.o.): This is a common and clinically relevant route.[8]
-
Intraperitoneal (i.p.) injection: This route is also frequently used in preclinical research.[13]
-
Intranasal (i.n.) administration: This route has been shown to be effective in a TBI model and may offer direct access to the central nervous system.[3]
The choice of administration route can influence the bioavailability and pharmacokinetics of the compound, and therefore may impact its efficacy.[14]
Q5: What is the pharmacokinetic profile of this compound?
A5: this compound is a brain-penetrant small molecule.[4] In mice, after a single oral dose of 50 mg/kg, the brain half-life is approximately 3 to 4 hours.[15] Chronic daily dosing can lead to higher brain concentrations compared to a single dose.[15]
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Poor Solubility of this compound | Incorrect solvent; low temperature; compound form (free base vs. salt). | Ensure you are using the appropriate solvent. For the dihydrochloride salt, use PBS (pH 7.2) or water; for the free base, consider DMSO or ethanol for stock solutions.[7][12] Use of an ultrasonic bath can aid dissolution.[12] Gentle warming may also help, but be cautious of compound stability. |
| No Therapeutic Effect Observed | Suboptimal dosage; inappropriate administration route or timing; insufficient treatment duration; variability in TBI model. | Conduct a dose-response study to determine the optimal dose for your specific model. Consider the timing of administration relative to the TBI insult. The therapeutic window is a critical factor.[13] Evaluate different administration routes (oral, i.p., intranasal) as they can affect bioavailability.[14] Ensure the duration of treatment is sufficient to observe a therapeutic effect. |
| Adverse Animal Behavior or Health Issues | High dosage leading to toxicity; stress from administration procedure. | Monitor animals closely for any signs of distress, weight loss, or behavioral changes.[16] If adverse effects are observed, consider reducing the dosage. Refine your administration technique to minimize stress to the animals. While generally well-tolerated in animal studies, transient decreases in hematocrit have been noted.[8] Human clinical trials have reported side effects like diarrhea and headache at higher doses.[17] |
| Difficulty Confirming Target Engagement | Insufficient drug concentration at the target site; timing of tissue collection. | To confirm that this compound is engaging with its target, p75NTR, you can measure downstream signaling molecules. For example, you can assess the phosphorylation status of JNK, which is known to be decreased by this compound.[3] You can also measure levels of p75NTR itself, as this compound has been shown to decrease its levels, possibly through receptor internalization and processing.[18] Another approach is to measure the urinary levels of the p75NTR extracellular domain (ecd), a cleavage product that can be indicative of receptor engagement.[11] |
Quantitative Data Summary
Table 1: Summary of this compound Dosages Used in Preclinical Models
| Animal Model | Species | Dosage | Administration Route | Outcome | Reference |
| Traumatic Brain Injury | Mouse | Not specified | Intranasal | Decreased neuronal death, enhanced neurogenesis, improved spatial memory. | [3] |
| Stroke | Mouse | 25 mg/kg, twice daily | Intraperitoneal (i.p.) | Reduced blood-brain barrier permeability and cerebral tissue injury. | [13] |
| Alzheimer's Disease | Mouse | 50 or 75 mg/kg/day | Oral gavage | Reversed cholinergic neurite dystrophy. | [10] |
| Spinal Cord Injury | Mouse | 10-100 mg/kg | Oral gavage | Improved motor function and increased oligodendrocyte survival. | [7] |
| Huntington's Disease | Mouse | 50 mg/kg/day | Oral gavage | Alleviated brain volume reductions and normalized diffusion tensor imaging metrics. | [11] |
| HIV-associated Neurodegeneration | Mouse | 50 mg/kg/day | Oral gavage | Suppressed microglial activation and slowed neuronal loss. | [9] |
Experimental Protocols
Protocol 1: Preparation and Administration of this compound via Oral Gavage
-
Preparation of this compound Solution:
-
Use the water-soluble salt form of this compound (e.g., dihydrochloride or sulfate).
-
Calculate the required amount of this compound based on the desired dose (e.g., 50 mg/kg) and the body weight of the animals.
-
Dissolve the calculated amount of this compound in sterile water or PBS (pH 7.2).[7][11]
-
If solubility is an issue, use an ultrasonic bath to aid dissolution.[12]
-
Prepare the solution fresh daily or assess its stability for short-term storage at 4°C.
-
-
Oral Gavage Procedure:
-
Gently restrain the mouse or rat.
-
Use a proper-sized, flexible gavage needle to minimize the risk of esophageal injury.
-
Measure the distance from the tip of the animal's nose to the last rib to estimate the correct insertion depth.
-
Gently insert the gavage needle into the esophagus and slowly administer the this compound solution.
-
Monitor the animal for any signs of distress during and after the procedure.
-
Visualizations
Caption: p75NTR signaling modulation by this compound.
Caption: General experimental workflow for this compound in a TBI model.
References
- 1. Dynamic nature of the p75 neurotrophin receptor in response to injury and disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Post-Stroke Administration of the p75 Neurotrophin Receptor Modulator, this compound, Attenuates Chronic Changes in Brain Metabolism, Increases Neurotransmitter Levels, and Improves Recovery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A small molecule p75(NTR) ligand protects neurogenesis after traumatic brain injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound-BHS | ALZFORUM [alzforum.org]
- 5. biorxiv.org [biorxiv.org]
- 6. Modulation of the p75 neurotrophin receptor using this compound prevents diabetes-induced retinal vascular permeability in mice via inhibition of inflammation and the RhoA kinase pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 7. caymanchem.com [caymanchem.com]
- 8. alzdiscovery.org [alzdiscovery.org]
- 9. alzdiscovery.org [alzdiscovery.org]
- 10. A Small Molecule p75NTR Ligand, this compound, Reverses Cholinergic Neurite Dystrophy in Alzheimer's Disease Mouse Models with Mid- to Late-Stage Disease Progression - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Neuroimaging, Urinary, and Plasma Biomarkers of Treatment Response in Huntington’s Disease: Preclinical Evidence with the p75NTR Ligand this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 12. file.medchemexpress.com [file.medchemexpress.com]
- 13. The p75 neurotrophin receptor inhibitor, this compound, ameliorates acute stroke injury and modulates astrocytic proNGF - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. A comparison of intraperitoneal and oral gavage administration in comet assay in mouse eight organs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. alzdiscovery.org [alzdiscovery.org]
- 17. news-medical.net [news-medical.net]
- 18. A Small Molecule p75NTR Ligand, this compound, Reverses Cholinergic Neurite Dystrophy in Alzheimer's Disease Mouse Models with Mid- to Late-Stage Disease Progression | PLOS One [journals.plos.org]
LM11A-31 Technical Support Center: Investigating Potential Off-Target Effects in Primary Neurons
This technical support center provides researchers, scientists, and drug development professionals with guidance on the potential off-target effects of LM11A-31 in primary neuron experiments. The information is presented in a question-and-answer format to directly address specific issues and troubleshooting scenarios.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
This compound is a small molecule, non-peptide ligand for the p75 neurotrophin receptor (p75NTR)[1][2]. It is designed to modulate p75NTR signaling, promoting neuronal survival pathways while inhibiting apoptotic (cell death) signaling[2][3]. Specifically, it has been shown to inhibit degenerative signaling cascades induced by factors like amyloid-β (Aβ), including the activation of GSK3β, cdk5, and JNK, while promoting survival signals through pathways involving AKT and NFκB[2][4].
Q2: Has the selectivity of this compound been characterized? Are there known off-target interactions?
Q3: Can this compound cause toxicity in primary neuron cultures?
At therapeutic concentrations, this compound is reported to have no known side effects in in vitro models[1]. In a study using feline immunodeficiency virus (FIV)-infected cat neurons, a concentration of 10 nM this compound was used without reported toxicity[8]. However, as with any compound, excessively high concentrations may lead to cytotoxicity. It is crucial to perform a dose-response curve to determine the optimal, non-toxic concentration for your specific primary neuron culture system.
Q4: A recent clinical trial of this compound reported some side effects in patients. Do these translate to off-target effects in primary neurons?
A Phase 2a clinical trial of this compound in patients with Alzheimer's disease reported side effects such as headache, diarrhea, eosinophilia, and nasopharyngitis[9][10]. It is important to distinguish between systemic effects in a whole organism and specific molecular off-target effects in a cell culture model. The observed clinical side effects are likely due to complex physiological responses and may not be indicative of direct off-target binding in primary neurons. Researchers should focus on empirically determining the effects of this compound in their specific in vitro system.
Troubleshooting Guide
| Observed Issue | Potential Cause | Troubleshooting Steps |
| Unexpected neuronal death at standard this compound concentrations. | 1. Suboptimal Culture Conditions: Primary neurons are highly sensitive to their environment. 2. Solvent Toxicity: The vehicle used to dissolve this compound may be toxic at the final concentration. 3. Incorrect this compound Concentration: Error in calculating the final concentration. | 1. Ensure optimal culture conditions (media, supplements, density, etc.). Refer to established protocols for your specific neuron type[11][12][13]. 2. Run a vehicle-only control to assess solvent toxicity. Consider using a different solvent if necessary. 3. Double-check all calculations and dilutions. Perform a new dose-response experiment. |
| Variability in experimental results between batches of this compound. | 1. Compound Stability: this compound may have degraded due to improper storage. 2. Inconsistent Compound Preparation: Variations in dissolving and diluting the compound. | 1. Store this compound according to the manufacturer's instructions. Avoid repeated freeze-thaw cycles. 2. Prepare fresh stock solutions for each experiment and use a consistent, documented protocol for preparation. |
| Observed effects do not seem to be mediated by p75NTR. | 1. Expression Levels of p75NTR: The primary neurons being used may have low or variable expression of p75NTR. 2. Activation State of p75NTR Signaling: The pro-survival or pro-death signaling of p75NTR is context-dependent. | 1. Verify the expression of p75NTR in your primary neuron cultures using techniques like immunocytochemistry or Western blotting. 2. Characterize the baseline activation of downstream p75NTR signaling pathways (e.g., JNK, NFκB, RhoA) in your model system. |
Experimental Protocols
A detailed protocol for primary cortical and hippocampal neuron culture can be found in the literature[11][12][13]. Key steps generally include:
-
Preparation of Culture Surfaces: Coat culture plates or coverslips with poly-D-lysine and laminin (B1169045) to promote neuronal attachment and growth[13].
-
Tissue Dissection: Isolate cortical or hippocampal tissue from embryonic or neonatal rodents under sterile conditions[11][12].
-
Cell Dissociation: Use enzymatic digestion (e.g., papain or trypsin) followed by mechanical trituration to obtain a single-cell suspension[11].
-
Cell Plating: Plate the dissociated neurons at an appropriate density onto the prepared culture surfaces in a suitable growth medium[11].
-
Culture Maintenance: Maintain the neuronal cultures in a humidified incubator at 37°C and 5% CO2, with regular media changes[8].
Signaling Pathways and Experimental Workflows
p75NTR Signaling Pathways
The p75NTR can initiate divergent signaling pathways that regulate neuronal survival and apoptosis. The specific outcome is dependent on the cellular context and the presence of co-receptors.
Caption: p75NTR signaling can lead to neuronal survival, apoptosis, or cytoskeletal changes.
This compound Experimental Workflow
A typical workflow to assess the effects of this compound in primary neurons involves several key stages, from culture preparation to data analysis.
Caption: Experimental workflow for studying this compound in primary neurons.
References
- 1. Small molecule modulation of the p75 neurotrophin receptor suppresses age- and genotype-associated neurodegeneration in HIV gp120 transgenic mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. This compound-BHS | ALZFORUM [alzforum.org]
- 4. A Small Molecule p75NTR Ligand, this compound, Reverses Cholinergic Neurite Dystrophy in Alzheimer's Disease Mouse Models with Mid- to Late-Stage Disease Progression - PMC [pmc.ncbi.nlm.nih.gov]
- 5. alzdiscovery.org [alzdiscovery.org]
- 6. alzdiscovery.org [alzdiscovery.org]
- 7. Neuroimaging, Urinary, and Plasma Biomarkers of Treatment Response in Huntington’s Disease: Preclinical Evidence with the p75NTR Ligand this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 8. selleckchem.com [selleckchem.com]
- 9. news-medical.net [news-medical.net]
- 10. New drug candidate targeting synaptic resilience well tolerated in Alzheimer’s patients [alzheimers.gov]
- 11. Protocol for the Primary Culture of Cortical and Hippocampal neurons [gladstone.org]
- 12. PRIMARY NEURON CULTURE PROTOCOL [protocols.io]
- 13. apps.dtic.mil [apps.dtic.mil]
Troubleshooting inconsistent results with LM11A-31 treatment
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with LM11A-31. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is an orally available, brain-penetrant small molecule that acts as a ligand for the p75 neurotrophin receptor (p75NTR).[1][2][3] Its primary mechanism involves modulating p75NTR signaling to promote neuronal survival and inhibit apoptotic (cell death) pathways.[1][2][4] In the context of neurodegenerative diseases like Alzheimer's, p75NTR can mediate the neurotoxic effects of amyloid-β (Aβ).[1][4] this compound is designed to selectively activate p75NTR-mediated survival signaling while inhibiting degenerative signaling cascades.[1][2]
Q2: What are the key signaling pathways modulated by this compound?
This compound has been shown to modulate several key downstream signaling pathways of the p75NTR. It promotes pro-survival signaling through the PI3K/AKT and NFκB pathways.[2][4][5] Conversely, it inhibits degenerative signaling pathways induced by factors like Aβ, including the activation of c-Jun N-terminal kinase (JNK), cyclin-dependent kinase 5 (cdk5), and glycogen (B147801) synthase kinase 3β (GSK3β).[4][5][6]
Troubleshooting Inconsistent Results
Q3: My in vitro results with this compound are variable. What are some potential causes and solutions?
Inconsistent in vitro results can stem from several factors related to compound handling, experimental setup, and cell culture conditions.
-
Compound Solubility and Stability: Although this compound is water-soluble, ensuring complete dissolution is critical.[5][7] For stock solutions, using fresh, high-quality solvents like DMSO or sterile water is recommended.[8][9][10] Avoid repeated freeze-thaw cycles of stock solutions.[8]
-
Cell Line and Passage Number: The expression level of p75NTR can vary between cell lines and even with increasing passage number of the same cell line. Regularly verify p75NTR expression using techniques like Western blot or qPCR.
-
Treatment Concentration and Duration: The optimal concentration and duration of this compound treatment can be cell-type specific. It is advisable to perform a dose-response and time-course experiment to determine the optimal parameters for your specific model. In vitro studies have used concentrations as low as 10 nM.[8]
-
Presence of Neurotrophins in Serum: The presence of endogenous neurotrophins in the cell culture serum can influence the signaling outcome. Consider using serum-free media or charcoal-stripped serum to reduce this variability.
Q4: I am observing unexpected or no significant effects in my in vivo animal studies. What should I consider?
In vivo studies introduce additional layers of complexity. Here are some key areas to investigate:
-
Route of Administration and Dosing: this compound is orally bioavailable.[1][2][3] The most common route of administration in preclinical studies is oral gavage.[11][12][13] Ensure proper gavage technique to avoid stress and ensure accurate dosing. Doses in rodent models typically range from 50 to 100 mg/kg/day.[2][12]
-
Pharmacokinetics: The half-life of this compound in the mouse brain is approximately 3-4 hours.[11] Consider the timing of your behavioral or molecular readouts relative to the last dose. A peak brain concentration is typically observed around 30 minutes post-dose.[14]
-
Animal Model and Disease Stage: The therapeutic effect of this compound may be dependent on the specific pathology and stage of the disease in your animal model. For instance, studies in Alzheimer's mouse models have shown efficacy when treatment was initiated at both mid- and late-stage pathology.[5][12][13]
-
Baseline Phenotype: Ensure that the baseline disease phenotype in your control group is robust and reproducible. High variability in the control group can mask a potential treatment effect.
Data and Protocols
Table 1: Summary of this compound Dosing in Preclinical and Clinical Studies
| Study Type | Model/Population | Dose(s) | Route of Administration | Key Findings | Reference(s) |
| Preclinical (AD) | APPL/S & Tg2576 Mice | 50 or 75 mg/kg/day | Oral Gavage | Reversed cholinergic neurite dystrophy. | [12] |
| Preclinical (HD) | R6/2 Mice | 50 mg/kg/day | Oral Gavage | Alleviated brain volume reductions. | [11] |
| Preclinical (Spinal Cord Injury) | Mouse Model | 100 mg/kg/day | Oral Gavage | Reduced cell death in the spinal cord. | [2][3] |
| Clinical Trial (AD) | Mild to moderate AD | 200 mg/day & 400 mg/day | Oral | Met primary safety endpoint; showed positive changes in some CSF biomarkers but no significant cognitive improvement. | [15][16][17] |
Experimental Protocol: Preparation and Administration of this compound for In Vivo Studies
This protocol is a general guideline based on published studies.[11][13] Researchers should adapt it to their specific experimental needs.
-
Reconstitution:
-
Dosing:
-
Administration:
-
Administer daily via oral gavage.
-
To enhance absorption, it is recommended to withhold food for approximately 4 hours prior to dosing.[13]
-
-
Pharmacokinetic Considerations:
Table 2: Solubility of this compound
| Solvent | Concentration | Notes | Reference(s) |
| DMSO | 49-100 mg/mL | May require warming and sonication. Moisture-absorbing DMSO can reduce solubility. | [8][9][10] |
| Water / PBS (pH 7.2) | 49-100 mg/mL | May require sonication. | [8][9][10] |
| Ethanol | 20-49 mg/mL | [8][10] | |
| DMF | 50 mg/mL | [10] |
Disclaimer: This information is for research use only and is not intended for diagnostic or therapeutic procedures. Researchers should always consult the relevant literature and perform their own optimization experiments.
References
- 1. This compound-BHS | ALZFORUM [alzforum.org]
- 2. alzdiscovery.org [alzdiscovery.org]
- 3. alzdiscovery.org [alzdiscovery.org]
- 4. benchchem.com [benchchem.com]
- 5. A Small Molecule p75NTR Ligand, this compound, Reverses Cholinergic Neurite Dystrophy in Alzheimer's Disease Mouse Models with Mid- to Late-Stage Disease Progression - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A small molecule p75NTR ligand prevents cognitive deficits and neurite degeneration in an Alzheimer’s mouse model - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Modulation of the p75 neurotrophin receptor using this compound prevents diabetes-induced retinal vascular permeability in mice via inhibition of inflammation and the RhoA kinase pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 8. selleckchem.com [selleckchem.com]
- 9. file.medchemexpress.com [file.medchemexpress.com]
- 10. caymanchem.com [caymanchem.com]
- 11. Neuroimaging, Urinary, and Plasma Biomarkers of Treatment Response in Huntington’s Disease: Preclinical Evidence with the p75NTR Ligand this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 12. A small molecule p75NTR ligand, this compound, reverses cholinergic neurite dystrophy in Alzheimer's disease mouse models with mid- to late-stage disease progression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. A Small Molecule p75NTR Ligand, this compound, Reverses Cholinergic Neurite Dystrophy in Alzheimer's Disease Mouse Models with Mid- to Late-Stage Disease Progression | PLOS One [journals.plos.org]
- 14. researchgate.net [researchgate.net]
- 15. neurologylive.com [neurologylive.com]
- 16. New drug candidate targeting synaptic resilience well tolerated in Alzheimer’s patients [alzheimers.gov]
- 17. New drug candidate targeting synaptic resilience well tolerated in Alzheimer’s patients | National Institute on Aging [nia.nih.gov]
Technical Support Center: LM11A-31 Central Nervous System Delivery
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the effective delivery of LM11A-31 to the central nervous system (CNS). This resource offers troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data summaries to facilitate successful experimentation.
Frequently Asked Questions (FAQs)
1. What is this compound and what is its primary mechanism of action?
This compound is an orally available, brain-penetrant small molecule that modulates the p75 neurotrophin receptor (p75NTR).[1][2] It is a water-soluble isoleucine derivative.[2][3] Its primary mechanism involves selectively activating pro-survival signaling pathways downstream of p75NTR, such as the PI3K/Akt and NFκB pathways, while inhibiting degenerative signaling pathways, including the c-Jun N-terminal kinase (JNK) and caspase cascades.[4] This dual action helps to protect neurons from apoptosis and promote neuronal survival.[4] Notably, this compound does not interact with the TrkA receptor.[5]
2. How does this compound cross the blood-brain barrier (BBB)?
This compound is described as a brain-penetrant small molecule with high blood-brain barrier permeability.[3] Following oral administration in preclinical models, it has been shown to reach therapeutic concentrations in the brain.[6]
3. What are the recommended administration routes for in vivo studies?
The most common and well-documented route of administration for this compound in preclinical studies is oral gavage.[5][6] Administration in drinking water ad libitum has also been successfully used for chronic dosing.[2] Intraperitoneal (i.p.) injections have been mentioned in some studies, and intranasal administration has been explored as a potential direct nose-to-brain delivery route.[1]
4. What are the typical dosages used in animal models?
In rodent studies, oral gavage doses typically range from 10 mg/kg to 100 mg/kg, with 50 mg/kg being the most frequently used dose.[2][5] For administration in drinking water, a target dose of 75 mg/kg/day has been used.[2]
5. What is the pharmacokinetic profile of this compound in mice?
After a single 50 mg/kg oral dose in mice, the peak brain concentration is reached approximately 30 minutes post-administration.[6] The half-life of this compound in the mouse brain is approximately 3 to 4 hours.[6] Chronic daily dosing can lead to higher brain concentrations compared to a single dose.[6] The brain-to-plasma ratio has been reported to be approximately 3.1.[6]
6. Is this compound available in different salt forms?
Yes, this compound has been used in both hydrochloride (HCl) and sulfate (B86663) salt forms in preclinical studies.[6][7] It is important to note the salt form when calculating the dose based on the free base molecular weight.
7. Are there any known off-target effects of this compound?
Screening of this compound against a panel of receptors to identify alternative targets has been reported as negative.[6] This suggests a high specificity for the p75NTR.
Troubleshooting Guides
Issue 1: Inconsistent or Low CNS Concentrations of this compound
Potential Causes:
-
Improper animal handling and administration: Stress during oral gavage can affect gastrointestinal motility and absorption.
-
Variability in food intake: Food in the stomach can alter the rate and extent of drug absorption.
-
Inter-individual animal variability: Genetic and physiological differences between animals can lead to variations in drug metabolism and disposition.[8]
-
Incorrect solution preparation: Incomplete dissolution or precipitation of this compound can lead to inaccurate dosing.
Solutions:
-
Refine administration technique: Ensure proper restraint and gentle gavage technique to minimize stress. Consider alternative, less stressful methods like administration in palatable jelly for voluntary oral consumption.
-
Standardize fasting period: A 4-hour fasting period before oral gavage has been shown to aid in compound absorption.[2] Implementing a consistent fasting protocol across all animals can reduce variability.
-
Monitor animal health: Ensure all animals are healthy and free from gastrointestinal issues that could affect drug absorption.
-
Ensure complete dissolution: When preparing the dosing solution, ensure this compound is fully dissolved. Use of a vortex mixer and visual inspection against a dark background can confirm complete dissolution.
Issue 2: Preparation and Stability of this compound Solutions
Potential Causes:
-
Solubility issues: While water-soluble, achieving high concentrations may require specific conditions.
-
Solution degradation: Long-term storage of working solutions at room temperature may lead to degradation.
Solutions:
-
Follow recommended dissolution protocols: For oral gavage, this compound can be dissolved in sterile water.[6][7] For stock solutions, dimethyl sulfoxide (B87167) (DMSO) or phosphate-buffered saline (PBS) can be used. Some suppliers recommend using ultrasonication to aid dissolution in aqueous solutions.
-
Proper storage of solutions: Stock solutions of this compound in water can be stored at -20°C.[5] For stock solutions in DMSO, storage at -80°C for up to a year is recommended.[9] Avoid repeated freeze-thaw cycles by preparing aliquots. For studies involving administration in drinking water, it is advisable to prepare fresh solutions regularly and shield them from light to minimize potential degradation.
Data Presentation
Table 1: Pharmacokinetic Parameters of this compound in Mice
| Parameter | Value | Species/Model | Administration Route | Dose | Citation |
| Tmax (Brain) | ~30 minutes | CD-1 Mice | Oral Gavage | 50 mg/kg | [6] |
| Cmax (Brain) | ~1.08 µmol/L | CD-1 Mice | Oral Gavage | 50 mg/kg | [6] |
| Brain Half-life | 3 - 4 hours | CD-1 Mice | Oral Gavage | 50 mg/kg | [6] |
| Brain-to-Plasma Ratio | 3.1 ± 0.9 | C57BL/6 Mice | Oral Gavage | 50 mg/kg | [6] |
Table 2: Preclinical and Clinical Dosing of this compound
| Species/Population | Administration Route | Dose | Study Context | Citation |
| Mice | Oral Gavage | 10, 50, 100 mg/kg/day | Alzheimer's Disease Model | [5] |
| Mice | Oral Gavage | 50 or 75 mg/kg | Alzheimer's Disease Model | [2] |
| Mice | In Drinking Water | 75 mg/kg/day (targeted) | Alzheimer's Disease Model | [2] |
| Rats | Intranasal | 15 µ g/day for 3 days | Meningitis Model | [1] |
| Humans | Oral Capsules | 400 mg/day and 800 mg/day | Phase 2a Clinical Trial (Alzheimer's) | [5] |
Experimental Protocols
Protocol 1: Preparation of this compound for Oral Gavage
-
Determine the required concentration: Based on the desired dose (e.g., 50 mg/kg) and the average weight of the animals, calculate the required concentration of the dosing solution. A typical gavage volume is 10 mL/kg.
-
Weigh the compound: Accurately weigh the required amount of this compound (hydrochloride or sulfate salt).
-
Dissolve in vehicle: Add the weighed this compound to a sterile conical tube. Add the calculated volume of sterile water.
-
Ensure complete dissolution: Vortex the solution thoroughly until the powder is completely dissolved and the solution appears clear. Gentle warming or brief ultrasonication may be used if necessary.
-
Storage: If not for immediate use, the solution can be stored in aliquots at -20°C.[5] Before use, thaw the solution and vortex to ensure homogeneity.
Protocol 2: Administration of this compound in Drinking Water
-
Prepare a concentrated stock solution: Dissolve a known amount of this compound in sterile water to create a concentrated stock solution (e.g., 0.6 mg/mL).[2]
-
Calculate the final concentration: Based on the average daily water consumption of the mice and their average body weight, calculate the final concentration of this compound needed in the drinking water to achieve the target daily dose (e.g., 75 mg/kg/day).
-
Prepare the drinking water solution: Add the calculated volume of the stock solution to the drinking water bottles.
-
Monitor water consumption: Measure water intake regularly to ensure the animals are receiving the intended dose.
-
Solution replacement: Replace the drinking water solution with a freshly prepared solution every 2-3 days to ensure stability and accurate dosing.
Mandatory Visualizations
Caption: this compound signaling pathway modulation at the p75NTR.
References
- 1. Getting Into the Brain: The Intranasal Approach to Enhance the Delivery of Nerve Growth Factor and Its Painless Derivative in Alzheimer’s Disease and Down Syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A Small Molecule p75NTR Ligand, this compound, Reverses Cholinergic Neurite Dystrophy in Alzheimer's Disease Mouse Models with Mid- to Late-Stage Disease Progression - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Modulation of the p75 neurotrophin receptor using this compound prevents diabetes-induced retinal vascular permeability in mice via inhibition of inflammation and the RhoA kinase pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound-BHS | ALZFORUM [alzforum.org]
- 5. alzdiscovery.org [alzdiscovery.org]
- 6. Neuroimaging, Urinary, and Plasma Biomarkers of Treatment Response in Huntington’s Disease: Preclinical Evidence with the p75NTR Ligand this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Post-Stroke Administration of the p75 Neurotrophin Receptor Modulator, this compound, Attenuates Chronic Changes in Brain Metabolism, Increases Neurotransmitter Levels, and Improves Recovery - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Sources of interindividual variability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. selleckchem.com [selleckchem.com]
Addressing poor oral bioavailability of LM11A-31 in rats
Welcome to the technical support center for LM11A-31. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in their experiments involving this p75 neurotrophin receptor (p75NTR) modulator.
Frequently Asked Questions (FAQs)
Q1: Is this compound known to have poor oral bioavailability in rats?
A1: Contrary to the premise of poor oral bioavailability, published literature indicates that this compound is an orally available, brain-penetrant small molecule.[1][2][3][4] Studies in mouse models have demonstrated that after oral administration, this compound reaches therapeutic concentrations in the brain.[4][5] While pharmacokinetic parameters can differ between species, there is no widespread reporting of inherently poor oral bioavailability in rats. If you are observing low exposure in your rat studies, it may be due to experimental factors such as formulation, administration technique, or metabolism, which are addressed in the troubleshooting guide below.
Q2: What is the primary mechanism of action for this compound?
A2: this compound is a small molecule ligand that selectively binds to and modulates the p75 neurotrophin receptor (p75NTR).[2][3] Its mechanism involves promoting pro-survival signaling pathways while inhibiting degenerative signaling cascades often associated with neurodegenerative conditions.[2][6] For instance, it has been shown to prevent amyloid-β-induced activation of deleterious signaling and to counteract oxidative stress-induced cleavage of the p75NTR.[6][7][8]
Q3: What salt form of this compound is typically used in experiments?
A3: Preclinical studies have utilized different salt forms of this compound, including a sulfate (B86663) salt and a dihydrochloride (B599025) salt.[2][3] The specific salt form can influence the compound's solubility and stability, which are critical factors for achieving consistent oral absorption. When designing experiments, it is important to be consistent with the salt form used and to select a vehicle in which it is fully dissolved.
Troubleshooting Guide: Addressing Suboptimal Oral Exposure of this compound in Rats
This guide is designed to help you identify and resolve potential issues if you are observing lower-than-expected plasma or brain concentrations of this compound in your rat experiments.
Issue 1: Inconsistent or low plasma/brain concentrations after oral gavage.
| Potential Cause | Troubleshooting Step |
| Improper Formulation/Solubility | Ensure this compound is fully dissolved in the vehicle before administration. Published studies have successfully used sterile water for the sulfate salt form.[2] Consider performing a solubility test with your specific batch and salt form of the compound in the chosen vehicle. If solubility is an issue, explore alternative GRAS (Generally Recognized As Safe) excipients or formulation strategies.[9][10] |
| Incorrect Gavage Technique | Verify the oral gavage procedure. Ensure the gavage needle is correctly placed to deliver the full dose directly to the stomach and avoid accidental administration into the trachea. Improper technique can lead to dose variability or loss. |
| Degradation of Compound | Prepare the dosing solution fresh for each experiment. Assess the stability of your this compound formulation over the duration of your experiment. The compound could be degrading in the vehicle after preparation. |
| Fasting State of Animals | The presence of food in the stomach can significantly affect drug absorption. Standardize the fasting period for rats before dosing. A common practice is to fast the animals overnight (e.g., 12-16 hours) with free access to water. One study noted a 4-hour fasting period for mice.[2] |
Issue 2: High variability in bioavailability between individual rats.
| Potential Cause | Troubleshooting Step |
| First-Pass Metabolism | The compound may be subject to significant metabolism in the gut wall or liver before reaching systemic circulation. This can vary between animals. While this is an intrinsic property, understanding its contribution is key. An intravenous (IV) administration arm in your pharmacokinetic study will help quantify the absolute bioavailability and the extent of first-pass metabolism.[11] |
| Animal Health and Stress | Ensure all rats are healthy and properly acclimated to the experimental conditions. Stress can alter gastrointestinal motility and blood flow, impacting drug absorption. |
| Dose Volume | Ensure the dose volume is appropriate for the size of the rat and is administered accurately. Use calibrated equipment for dosing. A typical oral gavage volume for rats is 5-10 mL/kg. |
Issue 3: Observed bioavailability is significantly lower than expected from literature.
| Potential Cause | Troubleshooting Step |
| Inaccurate Bioanalytical Method | Validate your analytical method (e.g., LC-MS/MS) for quantifying this compound in rat plasma and brain homogenate. Ensure it has the required sensitivity, accuracy, precision, and stability.[12] |
| Incorrect Calculation of Bioavailability | Absolute bioavailability must be calculated by comparing the Area Under the Curve (AUC) from oral administration to the AUC from IV administration.[11][13] Ensure the calculation is performed correctly using the formula: F(%) = (AUCoral * DoseIV) / (AUCIV * Doseoral) * 100 . |
| Species Differences | While this compound is orally bioavailable in mice, rats may exhibit different absorption or metabolism profiles.[4] It is crucial to establish the pharmacokinetic profile specifically in your rat strain. The data presented in Table 1 is from mice and should be used as a reference, not a direct equivalent for rats. |
Data Presentation
Table 1: Pharmacokinetic Parameters of this compound in Mice Following a Single Oral Dose
The following data is derived from studies in mice and should be used as a reference point for designing studies in rats.
| Parameter | Value | Species/Strain | Dose | Reference |
| Peak Brain Concentration (Cmax) | 262 ng/g (~1.08 µM) | CD-1 Mice | 50 mg/kg | [4][5] |
| Time to Peak Brain Conc. (Tmax) | ~30 minutes | CD-1 Mice | 50 mg/kg | [4][5] |
| Brain Half-Life (t1/2) | 3 - 4 hours | CD-1 Mice | 50 mg/kg | [2][4][5] |
| Brain-to-Plasma Ratio (at 1 hr+) | 3.1 ± 0.9 | C57BL/6 Mice | 50 mg/kg (chronic) | [5] |
Experimental Protocols
Protocol 1: Preparation of this compound for Oral Gavage
-
Determine the Salt Form: Confirm the salt form of your this compound (e.g., sulfate, dihydrochloride).
-
Calculate Required Amount: Based on the desired dose (e.g., 50 mg/kg) and the molecular weight of the salt form, calculate the amount of compound needed for your cohort of rats. Account for the free base content if necessary.[2]
-
Select Vehicle: Sterile water has been used successfully for the sulfate salt.[2] Other common vehicles for oral dosing include 0.5% carboxymethyl cellulose (B213188) (CMC) in water or a saline solution.
-
Dissolution: Weigh the calculated amount of this compound and add it to the appropriate volume of the chosen vehicle. Vortex or sonicate until the compound is fully dissolved. A clear solution should be obtained.
-
Verification: Visually inspect the solution for any particulate matter. Ensure homogeneity before drawing up each dose.
-
Administration: Administer the solution immediately after preparation via oral gavage at the appropriate volume based on the most recent body weight of the rat.
Protocol 2: Assessment of Absolute Oral Bioavailability in Rats
-
Animal Groups: Divide rats into two groups (n=3-5 per group):
-
Group 1: Intravenous (IV) administration (e.g., via tail vein).
-
Group 2: Oral (PO) administration (via gavage).
-
-
Dosing:
-
Administer a low dose of this compound intravenously to Group 1 (e.g., 5-10 mg/kg). The IV dose should be low enough to ensure linearity but high enough for detection.
-
Administer the target oral dose to Group 2 (e.g., 50 mg/kg).
-
-
Blood Sampling: Collect serial blood samples from each rat at predetermined time points. A typical schedule for a compound with a half-life of a few hours might be:
-
Plasma Preparation: Centrifuge the blood samples to separate the plasma. Store the plasma samples at -80°C until analysis.
-
Bioanalysis: Quantify the concentration of this compound in each plasma sample using a validated LC-MS/MS method.
-
Pharmacokinetic Analysis:
-
Plot the plasma concentration versus time for each rat.
-
Use pharmacokinetic software (e.g., Phoenix WinNonlin) to calculate the Area Under the Curve from time zero to infinity (AUC0-inf) for both the IV and PO groups using non-compartmental analysis.
-
Calculate the absolute bioavailability (F%) using the dose-normalized AUC values as described in the troubleshooting guide.
-
Mandatory Visualizations
Caption: Simplified signaling pathway of this compound modulation of p75NTR.
Caption: Experimental workflow for assessing oral bioavailability in rats.
References
- 1. Modulation of the p75 neurotrophin receptor using this compound prevents diabetes-induced retinal vascular permeability in mice via inhibition of inflammation and the RhoA kinase pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Neuroimaging, Urinary, and Plasma Biomarkers of Treatment Response in Huntington’s Disease: Preclinical Evidence with the p75NTR Ligand this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound-BHS | ALZFORUM [alzforum.org]
- 4. A small molecule p75NTR ligand prevents cognitive deficits and neurite degeneration in an Alzheimer’s mouse model - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. This compound Inhibits p75 Neurotrophin Receptor (p75 NTR ) Cleavage and is Neuroprotective in a Cell Culture Model of Parkinson's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Small Molecule p75NTR Ligands Reduce Pathological Phosphorylation and Misfolding of Tau, Inflammatory Changes, Cholinergic Degeneration, and Cognitive Deficits in AβPPL/S Transgenic Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 8. biorxiv.org [biorxiv.org]
- 9. Novel formulation strategies for improving oral bioavailability of drugs with poor membrane permeation or presystemic metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Preclinical Pharmacokinetics and Bioavailability of Oxypeucedanin in Rats after Single Intravenous and Oral Administration - PMC [pmc.ncbi.nlm.nih.gov]
- 13. The Bioavailability of Drugs—The Current State of Knowledge | MDPI [mdpi.com]
LM11A-31 Technical Support Center: Navigating Long-Term In Vitro Experiments
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the use of LM11A-31 in long-term in vitro experiments. Addressing potential stability issues and other common challenges, this resource offers troubleshooting guides and frequently asked questions to ensure the success and reproducibility of your research.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a non-peptide, small molecule modulator of the p75 neurotrophin receptor (p75NTR).[1] It functions by selectively promoting pro-survival signaling pathways downstream of p75NTR while inhibiting apoptotic (cell death) signals.[1][2][3] This modulation can protect neurons from various stressors, including amyloid-β (Aβ) and oxidative stress, making it a valuable tool for neurodegenerative disease research.[4][5]
Q2: How should I prepare and store this compound for in vitro use?
A2: Proper preparation and storage are critical for maintaining the stability and activity of this compound. Below is a summary of recommended procedures.
| Parameter | Recommendation | Source |
| Powder Storage | Store at -20°C for up to 3 years. | [TargetMol] |
| Solvent for Stock | High-quality, anhydrous DMSO or sterile water. | [Benchchem] |
| Stock Solution Conc. | Up to 100 mM in DMSO or water. | [R&D Systems] |
| Stock Solution Storage | Aliquot and store at -80°C for up to 1 year or -20°C for up to 1 month. Avoid repeated freeze-thaw cycles. | [TargetMol, Benchchem] |
| Working Solution | Dilute the stock solution in pre-warmed (37°C) cell culture medium immediately before use. | [Benchchem] |
Q3: What is the recommended concentration range for this compound in cell culture experiments?
A3: The optimal concentration of this compound is cell-type and context-dependent. However, most in vitro studies report effective concentrations in the nanomolar (nM) to low micromolar (µM) range. For example, neuroprotective effects against Aβ-induced toxicity have been observed at concentrations as low as 20 nM.[6] It is always recommended to perform a dose-response experiment to determine the optimal concentration for your specific experimental setup.
Q4: How stable is this compound in cell culture medium during long-term experiments?
A4: While specific data on the half-life of this compound in various cell culture media is limited, experimental protocols from long-term studies suggest that its activity may diminish over time at 37°C. In some cell lines, a decrease in efficacy has been observed after 72 hours.[7] Therefore, for multi-day experiments, it is best practice to perform partial or full media changes with freshly prepared this compound every 48 to 72 hours to ensure a consistent and effective concentration.
Troubleshooting Guide
This guide addresses common issues encountered during long-term in vitro experiments with this compound.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Loss of Compound Efficacy Over Time | - Compound degradation in culture medium at 37°C.- Cellular metabolism of the compound. | - Replenish with fresh this compound every 48-72 hours through a partial or full media change.- For very long-term experiments, consider a pilot study to determine the rate of activity loss in your specific system. |
| Precipitation in Culture Medium | - Exceeding the solubility limit in the final medium.- Interaction with media components (e.g., high serum concentration).- Improper dilution from a highly concentrated stock. | - Ensure the final concentration of the solvent (e.g., DMSO) is low and non-toxic to your cells (typically <0.1%).- Pre-warm the culture medium to 37°C before adding the compound.- Add the this compound stock solution to a small volume of medium first, mix gently, and then add to the final culture volume. |
| Inconsistent or Non-reproducible Results | - Inconsistent compound concentration due to degradation.- Variability in cell health or density.- Repeated freeze-thaw cycles of the stock solution. | - Strictly adhere to a schedule of media changes with fresh compound.- Standardize cell seeding density and ensure consistent culture conditions.- Prepare single-use aliquots of the this compound stock solution to avoid freeze-thaw cycles. |
| Observed Cellular Toxicity | - Compound concentration is too high.- Solvent (e.g., DMSO) concentration is toxic.- Compound has degraded into a toxic byproduct. | - Perform a dose-response curve to determine the optimal non-toxic concentration.- Include a vehicle control with the same final solvent concentration to rule out solvent toxicity.- Ensure proper storage and handling of this compound to prevent degradation. |
Experimental Protocols & Methodologies
General Protocol for Long-Term In Vitro Treatment with this compound
-
Cell Seeding: Plate cells at a density that will not lead to over-confluence during the planned experiment duration. Allow cells to adhere and stabilize for 24 hours before treatment.
-
Preparation of this compound Working Solution:
-
Thaw a single-use aliquot of your this compound stock solution (in DMSO or water).
-
Pre-warm the required volume of complete cell culture medium to 37°C.
-
Dilute the this compound stock solution into the pre-warmed medium to achieve the final desired concentration. Mix gently but thoroughly.
-
-
Treatment:
-
Remove the old medium from the cell cultures.
-
Add the freshly prepared medium containing this compound to the cells.
-
-
Maintenance during Long-Term Experiments:
-
Every 48-72 hours, repeat steps 2 and 3 by replacing the existing medium with freshly prepared medium containing this compound. The frequency should be optimized based on the specific cell line and experimental duration.
-
Signaling Pathways and Visualizations
This compound exerts its neuroprotective effects primarily by modulating the p75NTR signaling pathway. Understanding this pathway is crucial for interpreting experimental results.
p75NTR Signaling Pathway Modulation by this compound
This compound is designed to selectively activate pro-survival signals while inhibiting degenerative pathways initiated by p75NTR. This includes preventing the activation of downstream effectors like JNK and promoting the activity of pro-survival kinases such as Akt.
Caption: p75NTR signaling modulation by this compound.
Downstream RhoA Kinase Pathway
One of the key pathways influenced by p75NTR signaling is the RhoA kinase (ROCK) pathway, which is involved in cytoskeletal dynamics and neurite outgrowth. This compound can inhibit the proNGF-mediated activation of RhoA.
Caption: Inhibition of the RhoA/ROCK pathway by this compound.
Experimental Workflow for Long-Term In Vitro Studies
A logical workflow is essential for successful long-term experiments. This diagram outlines the key decision points and steps.
Caption: Workflow for long-term this compound in vitro experiments.
References
- 1. benchchem.com [benchchem.com]
- 2. Post-Stroke Administration of the p75 Neurotrophin Receptor Modulator, this compound, Attenuates Chronic Changes in Brain Metabolism, Increases Neurotransmitter Levels, and Improves Recovery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. alzforum.org [alzforum.org]
- 4. biorxiv.org [biorxiv.org]
- 5. Small Molecule, Non-Peptide p75NTR Ligands Inhibit Aβ-Induced Neurodegeneration and Synaptic Impairment - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. This compound, a modulator of p75 neurotrophin receptor, suppresses HIV-1 replication and inflammatory response in macrophages - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: LM11A-31 and Murine Behavioral Phenotypes
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals utilizing the p75 neurotrophin receptor modulator, LM11A-31, in murine models. The information provided is based on preclinical studies and aims to address specific issues that may be encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: We are observing no significant behavioral changes in our wild-type mice treated with this compound. Is this expected?
A1: Yes, this is an expected outcome. Studies have shown that this compound does not appear to have a non-specific cognitive-enhancing effect in non-transgenic mice.[1] Its therapeutic effects are typically observed in the context of a pathological condition, such as Alzheimer's disease models, where it mitigates neurodegenerative processes.[2][3] Therefore, the absence of a behavioral phenotype in control animals is consistent with the compound's targeted mechanism of action.
Q2: Are there any reports of hyperactivity or sedation in mice treated with this compound?
A2: Preclinical studies have not reported hyperactivity or sedation as a common or expected side effect of this compound treatment. In fact, in a mouse model of stroke, animals treated with this compound exhibited less impulsivity in an open field test, suggesting a potential modulatory effect on activity levels in a disease state rather than a general stimulant or sedative effect.[4] Open field tests conducted on healthy mice treated with this compound at 50 mg/kg once daily for 9 days showed no significant differences in ambulatory activity or fine movements compared to vehicle-treated controls.[5]
Q3: We are concerned about potential pain-related behaviors or hyperalgesia with a neurotrophin modulator. Has this been observed with this compound?
A3: This is a valid concern given the role of neurotrophins in pain signaling. However, studies in a mouse model of Alzheimer's disease (APPL/S mice) demonstrated that this compound treatment (at doses of 10 or 50 mg/kg/day via oral gavage for 3 months) did not induce hyperalgesia in response to a heat stimulus.[1] Furthermore, in a mouse model of spinal cord injury, this compound did not exacerbate pain sensitivity.[1]
Q4: Have any unexpected anxiolytic (anxiety-reducing) or anxiogenic (anxiety-producing) effects been documented?
A4: The available literature on this compound in various mouse models does not highlight any significant or unexpected anxiolytic or anxiogenic phenotypes. Behavioral assessments have primarily focused on cognitive and motor functions relevant to the disease models being studied. The observation of "less impulsivity" in an open field test in a stroke model could be interpreted in various ways, but it has not been explicitly characterized as an anxiolytic effect.[4]
Troubleshooting Guides
Scenario 1: Observation of Unexpected Lethargy or Sickness Behaviors
-
Problem: Mice appear lethargic, have ruffled fur, or show a reduction in food and water intake after this compound administration.
-
Troubleshooting Steps:
-
Confirm Dosing and Formulation: Double-check the concentration of your this compound solution and the accuracy of the administered dose. Ensure the vehicle used is appropriate and has been well-tolerated in control animals. This compound is water-soluble.[6]
-
Evaluate Administration Procedure: Oral gavage or other administration routes, if not performed correctly, can cause stress or injury to the animals, leading to sickness behaviors. Ensure that personnel are properly trained and that the procedure is minimally stressful.
-
Monitor Body Weight: Track the body weights of the mice daily. Studies have shown that this compound treatment did not cause weight loss in mouse models of spinal cord injury.[1] Significant weight loss may indicate an issue unrelated to the compound's primary pharmacology, such as administration-related stress or a potential issue with the specific batch of the compound.
-
Assess for Dehydration: Check for signs of dehydration. While diarrhea was noted as a side effect in human clinical trials, it has not been a reported issue in preclinical mouse studies.[1][7] However, if observed, it could lead to dehydration and associated lethargy.
-
Scenario 2: Lack of Expected Therapeutic Behavioral Effect in a Disease Model
-
Problem: In a recognized mouse model of neurodegeneration (e.g., an Alzheimer's model), no improvement in cognitive or motor function is observed after this compound treatment.
-
Troubleshooting Steps:
-
Verify Bioavailability: Confirm that this compound is reaching the central nervous system. Pharmacokinetic studies have shown that this compound crosses the blood-brain barrier.[1][5] A 50 mg/kg oral dose in mice results in brain concentrations well above the effective dose observed in vitro.[5][6] If in doubt, consider performing a satellite pharmacokinetic study.
-
Review Treatment Timeline: The timing of treatment initiation is crucial. While this compound has shown efficacy even in mid- to late-stage pathology in some Alzheimer's mouse models, the therapeutic window can vary depending on the specific model and the behavioral endpoint being measured.[6][8][9] Ensure your treatment paradigm aligns with published studies for your specific model.
-
Confirm Target Engagement: this compound acts by modulating the p75 neurotrophin receptor.[2] While direct measurement of target engagement in the brain can be complex, you can assess downstream signaling pathways that are known to be affected by this compound to confirm a biological response.
-
Consider the Specific Behavioral Assay: The choice of behavioral test is critical. Ensure the assay is sensitive enough to detect the specific functional improvements expected with this compound in your chosen disease model. Refer to published studies for appropriate behavioral testing paradigms.[1]
-
Data Presentation
Table 1: Summary of Behavioral and Safety Phenotypes of this compound in Murine Models
| Phenotype Category | Observation | Mouse Model | Dosage and Administration | Reference |
| Cognition | No cognitive enhancement | Non-transgenic mice | Not specified | [1] |
| Prevention of cognitive impairment | APPL/S mice (Alzheimer's model) | 5, 25, 50, or 100 mg/kg/day, oral gavage for 3 months | [1] | |
| Improved hippocampus-dependent behaviors | PS19 mice (tauopathy model) | 50 mg/kg, oral gavage, 5 days/week for 3 months | [1] | |
| Motor/Activity | No difference in ambulatory activity or fine movements | C57BL/6 mice | 50 mg/kg/day for 9 days | [5] |
| Less impulsivity in open field test | Stroke model | Not specified | [4] | |
| Pain Sensitivity | No induction of hyperalgesia (heat) | APPL/S mice | 10 or 50 mg/kg/day, oral gavage for 3 months | [1] |
| Did not exacerbate pain sensitivity | Spinal cord injury model | 0, 10, 25, 100 mg/kg, oral gavage, twice daily | [1] | |
| General Health | No weight loss or other obvious adverse effects | Spinal cord injury model | 0, 10, 25, 100 mg/kg, oral gavage, twice daily | [1] |
| No weight changes | C57BL/6 mice | 50 mg/kg/day for 2 weeks | [5] |
Experimental Protocols
Key Experimental Protocol: Open Field Test for General Activity
-
Objective: To assess general locomotor activity and exploratory behavior.
-
Apparatus: A square arena (e.g., 40 cm x 40 cm x 30 cm) made of a non-reflective material. The arena should be equipped with an automated tracking system (e.g., video camera and software) to record the animal's movement.
-
Procedure:
-
Habituate the mice to the testing room for at least 30 minutes before the test.
-
Place a single mouse gently into the center of the open field arena.
-
Allow the mouse to explore the arena freely for a set period (e.g., 10-30 minutes).
-
Record parameters such as total distance traveled, time spent in the center versus the periphery of the arena, and fine movements (stereotypy).
-
Thoroughly clean the arena with 70% ethanol (B145695) between each trial to eliminate olfactory cues.
-
-
Data Analysis: Compare the recorded parameters between the this compound treated group and the vehicle control group using appropriate statistical tests (e.g., t-test or ANOVA). As noted in the literature, no significant differences in ambulatory activity or fine movements were found in healthy mice treated with this compound.[5]
Mandatory Visualizations
Caption: Signaling pathway of this compound at the p75 neurotrophin receptor (p75NTR).
Caption: General experimental workflow for assessing behavioral phenotypes.
References
- 1. alzdiscovery.org [alzdiscovery.org]
- 2. alzforum.org [alzforum.org]
- 3. researchgate.net [researchgate.net]
- 4. biorxiv.org [biorxiv.org]
- 5. researchgate.net [researchgate.net]
- 6. A Small Molecule p75NTR Ligand, this compound, Reverses Cholinergic Neurite Dystrophy in Alzheimer's Disease Mouse Models with Mid- to Late-Stage Disease Progression - PMC [pmc.ncbi.nlm.nih.gov]
- 7. news-medical.net [news-medical.net]
- 8. A Small Molecule p75NTR Ligand, this compound, Reverses Cholinergic Neurite Dystrophy in Alzheimer's Disease Mouse Models with Mid- to Late-Stage Disease Progression | PLOS One [journals.plos.org]
- 9. A small molecule p75NTR ligand, this compound, reverses cholinergic neurite dystrophy in Alzheimer's disease mouse models with mid- to late-stage disease progression - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
Validating LM11A-31 Target Engagement with p75NTR In Vivo: A Comparative Guide
Introduction
LM11A-31 is an orally bioavailable, brain-penetrant small molecule designed to modulate the p75 neurotrophin receptor (p75NTR).[1][2] The p75NTR, a member of the tumor necrosis factor (TNF) receptor superfamily, plays a complex role in the nervous system, capable of mediating both neuronal survival and apoptosis depending on the cellular context and binding ligand.[3][4] In pathological conditions such as Alzheimer's disease, spinal cord injury, and diabetic retinopathy, signaling through p75NTR, particularly by pro-neurotrophins, is often associated with degenerative pathways.[5][6][7] this compound is engineered to selectively down-regulate these degenerative signals while promoting pro-survival pathways, making it a promising therapeutic candidate for a range of neurological disorders.[1][2]
This guide provides an objective comparison of methodologies to validate the in vivo target engagement of this compound with p75NTR, supported by experimental data from preclinical and clinical studies.
Comparison of In Vivo Target Engagement Methodologies
Validating that a drug binds to its intended target in a living organism is a critical step in drug development.[8] For this compound, this involves demonstrating direct interaction with p75NTR and observing the modulation of downstream pathways. Two primary categories of methods are employed: direct evidence of target binding and indirect assessment through pharmacodynamic biomarkers.
| Methodology Category | Specific Technique | Principle | Advantages | Limitations | Relevance to this compound |
| Direct Target Engagement | Receptor Occupancy / Modification | Measures the physical interaction of the drug with the target protein. For p75NTR, this can involve assessing ligand-induced proteolytic cleavage.[9] | Provides direct evidence of target binding. | Technically challenging in vivo; may require specialized tools (e.g., radiolabeled ligands, specific antibodies to modified forms). | Ligand-induced cleavage of p75NTR into its C-terminal (CTF) and intracellular (ICD) fragments has been used as a proximate marker of target engagement.[9] |
| Genetic Knockout Models | The drug's effect is tested in animals where the target gene (p75NTR) has been deleted. The absence of a drug effect confirms on-target activity. | Provides definitive evidence for target dependency. | Does not quantify engagement; developmental compensation in knockout animals can confound results. | Studies have shown that the neuroprotective effects of this compound are lost in neurons from p75NTR-/- mice, confirming its on-target action.[10][11] | |
| Indirect Target Engagement (Pharmacodynamic Biomarkers) | Downstream Signaling Pathway Modulation | Measures changes in molecules downstream of the target receptor. For p75NTR, this includes pathways like RhoA, JNK, and NF-κB.[5][10][12] | Highly translatable to disease mechanisms; can be measured in accessible tissues or fluids. | Indirect evidence; pathway modulation can be influenced by off-target effects. | This compound has been shown to reduce the activation of RhoA in diabetic mouse retinas and JNK in spinal cord injury models.[10][11] |
| Cellular & Pathological Markers | Quantifies changes in cellular responses or pathology known to be mediated by the target. This includes inflammation, neurite dystrophy, and cell survival. | Directly links target engagement to a therapeutically relevant outcome. | Can be influenced by multiple pathways; changes may occur long after initial target engagement. | In animal models of Alzheimer's, this compound reduced microglial activation, neuritic dystrophy, and pathological tau folding.[9][11][13] | |
| Disease-Specific Biomarkers (Clinical) | Measures biomarkers in patient samples (e.g., cerebrospinal fluid) that reflect the underlying disease process being modulated by the drug. | Provides evidence of target engagement and therapeutic potential in humans. | Changes can be subtle and may not directly correlate with the degree of target occupancy. | A Phase 2a trial showed this compound altered CSF levels of Aβ40, SNAP25, and neurogranin (B1177982) in Alzheimer's patients.[14][15] |
Experimental Data from In Vivo Studies
Preclinical Data (Animal Models)
| Model | This compound Dose | Key Findings | Citation |
| Alzheimer's Disease (AβPPL/S Mice) | 50 mg/kg, oral | Reduced cortical microglia (CD68) and reactive astrocytes (GFAP); decreased pathological tau (MC-1); reversed cholinergic neurite dystrophy. | [9][13] |
| Diabetic Retinopathy (Streptozotocin-induced) | 50 mg/kg/day, oral | Prevented diabetes-induced retinal vascular permeability; reduced RhoA activation in the retina. | [10] |
| HIV-Associated Neurodegeneration (gp120 tg) | 50 mg/kg/day | Suppressed age- and genotype-dependent microglial activation; reduced p75NTR expression in the hippocampus. | [1] |
| Spinal Cord Injury (Contusion) | 50 mg/kg | Inhibited proNGF interaction with p75NTR, reduced JNK3 activation, decreased oligodendrocyte death, and improved functional outcome. | [11] |
Clinical Data (Phase 2a, Mild-to-Moderate Alzheimer's Disease)
| Parameter | This compound Dose | Outcome vs. Placebo | Citation |
| Safety & Tolerability | 200 mg & 400 mg | Met primary endpoint, demonstrating the drug is safe and well-tolerated. | [14][15] |
| CSF Biomarker (SNAP25) | 200 mg & 400 mg | Significantly slowed longitudinal increases, indicating reduced presynaptic loss. | [15] |
| CSF Biomarker (Neurogranin) | 200 mg & 400 mg | Significantly slowed longitudinal increases, indicating reduced postsynaptic loss. | [15] |
| CSF Biomarker (Aβ40, Aβ42) | 200 mg & 400 mg | Showed significant drug-placebo differences. | [14][15] |
Experimental Protocols
In Vivo Target Engagement in Alzheimer's Disease Mouse Models
-
Animal Model: Thy-1 hAPPLond/Swe (AβPPL/S) transgenic mice, which develop age-dependent Aβ pathology and neuritic dystrophy.[9][11]
-
Drug Administration: this compound administered at 50 mg/kg once daily via oral gavage for a period of 1 to 3 months.[13]
-
Tissue Processing: Following treatment, mice are euthanized and brains are processed for either biochemical analysis (Western blot) or immunohistochemistry.
-
Target Engagement & Pharmacodynamic Readouts:
-
Immunohistochemistry: Brain sections are stained with antibodies against:
-
p75NTR: To assess changes in receptor expression levels in regions like the basal forebrain.[13]
-
CD68 / Iba1: To quantify activated microglia as a marker of neuroinflammation.[9]
-
GFAP: To quantify reactive astrocytes.[9]
-
Choline Acetyltransferase (ChAT): To assess the morphology and integrity of cholinergic neurites.[13]
-
-
Western Blotting: Brain lysates are analyzed to quantify levels of phosphorylated Tau, a key pathological marker in Alzheimer's disease.[9]
-
In Vivo Target Engagement in a Diabetic Retinopathy Mouse Model
-
Animal Model: Male C57BL/6J mice rendered diabetic via streptozotocin (B1681764) injection.[10]
-
Drug Administration: Two weeks after diabetes induction, mice receive a daily oral gavage of this compound (50 mg/kg) for 4 weeks.[10]
-
Target Engagement & Pharmacodynamic Readouts:
-
Retinal Vascular Permeability: Assessed by measuring the extravasation of intravenously injected BSA-AlexaFluor-488 into the retinal tissue.[10]
-
RhoA Activation Assay: Retinal lysates are used for a pull-down assay with rhotekin-RBD beads to isolate the active, GTP-bound form of RhoA, which is then quantified by Western blotting. A reduction in GTP-RhoA in this compound-treated mice compared to vehicle-treated diabetic mice indicates target engagement and modulation of this key downstream pathway.[10]
-
Visualizations
Caption: p75NTR signaling pathways modulated by this compound.
Caption: Experimental workflow for in vivo validation of this compound.
Caption: Logical relationships in target validation methodologies.
References
- 1. Small molecule modulation of the p75 neurotrophin receptor suppresses age- and genotype-associated neurodegeneration in HIV gp120 transgenic mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound-BHS | ALZFORUM [alzforum.org]
- 3. Signalling through the neurotrophin receptor p75NTR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Neurotrophin signaling through the p75 neurotrophin receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. In vivo functions of p75NTR: challenges and opportunities for an emerging therapeutic target - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Determining target engagement in living systems - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Small Molecule p75NTR Ligands Reduce Pathological Phosphorylation and Misfolding of Tau, Inflammatory Changes, Cholinergic Degeneration, and Cognitive Deficits in AβPPL/S Transgenic Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Modulation of the p75 neurotrophin receptor using this compound prevents diabetes-induced retinal vascular permeability in mice via inhibition of inflammation and the RhoA kinase pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 11. A small molecule p75NTR ligand prevents cognitive deficits and neurite degeneration in an Alzheimer’s mouse model - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. A small molecule p75NTR ligand, this compound, reverses cholinergic neurite dystrophy in Alzheimer's disease mouse models with mid- to late-stage disease progression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. news-medical.net [news-medical.net]
- 15. neurologylive.com [neurologylive.com]
Confirming LM11A-31 Efficacy in Alzheimer's Models: A Comparative Biomarker Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of biomarkers used to confirm the efficacy of the p75 neurotrophin receptor (p75NTR) modulator, LM11A-31, in Alzheimer's disease (AD) models. The performance of this compound is contrasted with that of leading anti-amyloid monoclonal antibody therapies: aducanumab, lecanemab, and donanemab. This comparison is supported by experimental data from preclinical and clinical studies, with a focus on cerebrospinal fluid (CSF), plasma, and neuroimaging biomarkers. Detailed methodologies for key experimental protocols are also provided to aid in the design and evaluation of future studies.
Mechanism of Action and Biomarker Effects: A Comparative Overview
This compound represents a distinct therapeutic approach to Alzheimer's disease by targeting the p75NTR, a receptor involved in both neuronal survival and apoptotic signaling pathways.[1][2] Preclinical studies have demonstrated that this compound can prevent amyloid-beta and tau-induced synapse loss.[3] In contrast, aducanumab, lecanemab, and donanemab are monoclonal antibodies designed to target and promote the clearance of amyloid-beta plaques, a pathological hallmark of Alzheimer's disease.[4][5][6]
The table below summarizes the mechanism of action and the observed effects of these compounds on key Alzheimer's disease biomarkers.
| Drug | Target/Mechanism of Action | Effect on Aβ Plaques (Amyloid PET) | Effect on CSF/Plasma p-tau | Effect on Synaptic Biomarkers (SNAP-25, Neurogranin) | Effect on Neuroinflammation (YKL-40, GFAP) | Effect on Neurodegeneration (NfL, Gray Matter Volume) |
| This compound | p75NTR Modulator | No direct effect on amyloid levels reported.[7] | Reduced tau phosphorylation in preclinical models.[1][8] | Slowed longitudinal increases in CSF SNAP-25 and neurogranin (B1177982).[3][9] | Reduced longitudinal increases in CSF YKL-40.[3][10] | Reduced gray matter loss and glucose metabolic decline in specific brain regions.[3][11] |
| Aducanumab | Amyloid-beta plaques | Dose-dependent reduction.[5] | Statistically significant reduction in plasma p-tau181.[12] | Data not prominently reported. | Data not prominently reported. | Data not prominently reported. |
| Lecanemab | Amyloid-beta protofibrils and plaques | Dose-dependent reduction.[13] | Reduction in plasma p-tau181.[14][15] | Increased CSF neurogranin.[15] | Reduction in plasma GFAP.[14] | Reduction in CSF and plasma NfL.[15] |
| Donanemab | N3pG form of amyloid-beta | Significant reduction.[16] | Significant reduction in plasma p-tau217.[16][17] | Data not prominently reported. | Significant reduction in plasma GFAP.[16][17] | No significant difference in plasma NfL observed.[17] |
Quantitative Biomarker Data Comparison
The following tables summarize quantitative data from clinical trials for this compound and the comparative anti-amyloid therapies. It is important to note that these data are from separate studies and not from direct head-to-head trials, which should be considered when interpreting the results.
Table 1: Cerebrospinal Fluid (CSF) and Plasma Biomarker Changes
| Biomarker | This compound (Phase 2a)[3][9] | Aducanumab (Phase 3 - EMERGE/ENGAGE)[12] | Lecanemab (Phase 3 - Clarity AD)[15] | Donanemab (Phase 2 - TRAILBLAZER-ALZ)[16][17] |
| CSF Aβ40 | Reduced elevation compared to placebo. | Not reported as a primary outcome. | Not reported as a primary outcome. | Not reported as a primary outcome. |
| CSF Aβ42 | Reduced elevation compared to placebo. | Not reported as a primary outcome. | Increased compared to placebo. | Not reported as a primary outcome. |
| Plasma Aβ42/40 Ratio | Not reported. | Not reported. | Increased compared to placebo (p<0.0001). | No significant difference. |
| CSF p-tau | Prevented longitudinal increases in total tau.[10] | Not reported as a primary CSF outcome. | Reduction in p-tau181 compared to placebo. | Not reported as a primary CSF outcome. |
| Plasma p-tau | 31% decrease in plasma p-tau217 vs placebo at 26 weeks.[18] | 21-25% decrease in plasma p-tau181 vs placebo. | Reduction in plasma p-tau181 vs placebo (p<0.0001). | 23% decrease in plasma p-tau217 vs a 6% increase in placebo at 76 weeks. |
| CSF SNAP-25 | -19.20% median annual percent change vs placebo. | Not reported. | Not reported. | Not reported. |
| CSF Neurogranin (NG) | Significant slowing of longitudinal increases. | Not reported. | Increased compared to placebo. | Not reported. |
| CSF YKL-40 | Reduced longitudinal increases. | Not reported. | Not reported. | Not reported. |
| Plasma GFAP | Not reported. | Not reported. | Reduction compared to placebo. | Significant reduction vs placebo as early as 12 weeks. |
| Plasma NfL | Not reported. | Not reported. | Reduction compared to placebo. | No significant difference. |
Table 2: Neuroimaging Biomarker Changes
| Biomarker | This compound (Phase 2a)[3][11] | Aducanumab (Phase 3 - EMERGE/ENGAGE) | Lecanemab (Phase 3 - Clarity AD)[13] | Donanemab (Phase 2 - TRAILBLAZER-ALZ)[16] |
| Amyloid PET (SUVR/Centiloid) | Not assessed as a primary outcome. | Dose-dependent reduction in amyloid PET SUVR. | Dose-dependent reduction in amyloid PET SUVR; 81% of subjects amyloid negative at 18 months. | Significant reduction in amyloid plaque level. |
| Gray Matter Volume (MRI) | Slowed rate of gray matter loss in frontal operculum and posterior parietal cortex. | Not reported as a primary outcome. | Not reported as a primary outcome. | Not reported as a primary outcome. |
| Glucose Metabolism (FDG-PET) | Slowed rates of glucose metabolic decline in regions such as the entorhinal cortex, hippocampus, insula, and prefrontal cortex. | Not reported as a primary outcome. | Not reported as a primary outcome. | Not reported as a primary outcome. |
Signaling Pathways and Experimental Workflows
Caption: Proposed signaling pathway of this compound via p75NTR modulation.
Caption: General experimental workflow for biomarker assessment in an AD clinical trial.
Experimental Protocols
Cerebrospinal Fluid (CSF) Biomarker Analysis
1. CSF Collection and Pre-analytical Processing:
-
Collection: CSF is collected via lumbar puncture in the morning after overnight fasting. The first 1-2 mL are typically discarded to avoid contamination.[8] CSF for biomarker analysis is collected directly into low-bind polypropylene (B1209903) tubes.[1][8]
-
Handling: To minimize variability, especially for Aβ42, it is recommended to use standardized collection tubes and avoid transferring the sample between tubes.[19] Samples should be gently inverted for mixing if required by the assay protocol, though some protocols recommend no mixing.[19]
-
Processing: Within 2 hours of collection, CSF is centrifuged at 2000 x g for 10 minutes at 4°C to remove cells and other debris.
-
Storage: The supernatant is aliquoted into low-bind polypropylene tubes and stored at -80°C until analysis.[20]
2. Enzyme-Linked Immunosorbent Assay (ELISA) for Aβ42, Total-Tau, p-tau181, Neurogranin, and YKL-40:
-
Principle: Sandwich ELISAs are commonly used for the quantification of these biomarkers.[3][21][22]
-
Procedure Outline:
-
Microtiter plates are coated with a capture antibody specific to the biomarker of interest.
-
Plates are washed and blocked to prevent non-specific binding.
-
CSF samples and standards are added to the wells and incubated.
-
After washing, a detection antibody conjugated to an enzyme (e.g., horseradish peroxidase) is added.
-
Following another incubation and wash step, a substrate is added, which is converted by the enzyme to produce a measurable colorimetric or chemiluminescent signal.
-
The signal intensity is proportional to the concentration of the biomarker in the sample, which is determined by comparison to a standard curve.
-
-
Commercial Kits: Commercially available ELISA kits from vendors such as Fujirebio, Roche Diagnostics, and R&D Systems are frequently used in clinical trials.[3][8]
3. Immunoprecipitation-Mass Spectrometry (IP-MS) for SNAP-25:
-
Principle: This method provides high specificity and sensitivity for the quantification of synaptic proteins like SNAP-25.[23]
-
Procedure Outline:
-
Specific antibodies targeting SNAP-25 are used to capture the protein from the CSF sample.
-
The antibody-protein complex is isolated, typically using magnetic beads.
-
The captured protein is then eluted and digested into smaller peptides.
-
These peptides are analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify and quantify SNAP-25.
-
Neuroimaging Biomarker Analysis
1. Structural Magnetic Resonance Imaging (MRI) for Gray Matter Volume:
-
Acquisition: High-resolution T1-weighted structural MRI scans are acquired, typically on a 1.5T or 3T scanner.[24][25]
-
Analysis (Voxel-Based Morphometry - VBM):
-
MRI scans are segmented into gray matter, white matter, and CSF.[10]
-
The gray matter images are spatially normalized to a standard template (e.g., Montreal Neurological Institute space).[24]
-
The normalized images are smoothed.
-
Statistical analysis is performed to identify group differences in gray matter volume between the treatment and placebo groups at baseline and follow-up.[10]
-
2. [18F]Fluorodeoxyglucose Positron Emission Tomography (FDG-PET) for Cerebral Glucose Metabolism:
-
Procedure:
-
Patients are fasted for at least 4 hours prior to the scan.
-
A baseline blood glucose level is measured.
-
The radiotracer, [18F]FDG, is injected intravenously.
-
After an uptake period of 30-60 minutes in a quiet, dimly lit room, the patient's head is scanned.[26]
-
-
Analysis:
-
PET images are reconstructed and co-registered with the patient's MRI scan for anatomical reference.
-
The images are spatially normalized to a standard template.
-
The standardized uptake value ratio (SUVR) is calculated by normalizing the FDG uptake in each brain region to a reference region with stable metabolism in AD (e.g., cerebellum or pons).[27]
-
Changes in regional glucose metabolism are compared between the treatment and placebo groups over time.[28]
-
This guide provides a framework for understanding and comparing the biomarker-based evidence for this compound and leading anti-amyloid therapies. The distinct mechanism of action of this compound, focusing on neuroprotection and synaptic resilience, is reflected in its unique biomarker signature, which shows promise in addressing different facets of Alzheimer's disease pathology compared to amyloid-centric approaches. Further head-to-head comparative studies will be crucial to fully elucidate the relative efficacy of these different therapeutic strategies.
References
- 1. Importance of cerebrospinal fluid (CSF) collection protocol for the accurate diagnosis of Alzheimer's disease when using CSF biomarkers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cerebrospinal fluid synaptosomal-associated protein 25 is a key player in synaptic degeneration in mild cognitive impairment and Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cerebrospinal fluid neurogranin and YKL‐40 as biomarkers of Alzheimer's disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medrxiv.org [medrxiv.org]
- 5. The Role of Biomarkers in Alzheimer’s Disease Drug Development - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Lecanemab in clinical practice: real-world outcomes in early Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 7. alzforum.org [alzforum.org]
- 8. Alzheimer’s Disease Markers, CSF | Test Fact Sheet [arupconsult.com]
- 9. biofinder.se [biofinder.se]
- 10. perso.telecom-paristech.fr [perso.telecom-paristech.fr]
- 11. mdpi.com [mdpi.com]
- 12. New aducanumab biomarker data show correlation between treatment effect on biomarkers and reduction in clinical decline â Neurimmune [neurimmune.com]
- 13. Lecanemab in patients with early Alzheimer’s disease: detailed results on biomarker, cognitive, and clinical effects from the randomized and open-label extension of the phase 2 proof-of-concept study | springermedizin.de [springermedizin.de]
- 14. Alzheimer's Association International Conference [alz.confex.com]
- 15. appliedradiology.com [appliedradiology.com]
- 16. neurologylive.com [neurologylive.com]
- 17. Association of Donanemab Treatment With Exploratory Plasma Biomarkers in Early Symptomatic Alzheimer Disease: A Secondary Analysis of the TRAILBLAZER-ALZ Randomized Clinical Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Frontiers | Using cerebrospinal fluid biomarkers to diagnose Alzheimer’s disease: an Australian perspective [frontiersin.org]
- 19. Pre‐analytical protocol for measuring Alzheimer's disease biomarkers in fresh CSF - PMC [pmc.ncbi.nlm.nih.gov]
- 20. files01.core.ac.uk [files01.core.ac.uk]
- 21. researchgate.net [researchgate.net]
- 22. A Novel ELISA for the Measurement of Cerebrospinal Fluid SNAP-25 in Patients with Alzheimer's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. news-medical.net [news-medical.net]
- 24. Volumetric and Visual Rating of MRI scans in the Diagnosis of Amnestic MCI and Alzheimer's Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 25. The clinical use of structural MRI in Alzheimer disease - PMC [pmc.ncbi.nlm.nih.gov]
- 26. EANM procedure guidelines for brain PET imaging using [18F]FDG, version 3 - PMC [pmc.ncbi.nlm.nih.gov]
- 27. ovid.com [ovid.com]
- 28. Brain PET in the Diagnosis of Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Efficacy of LM11A-31 and Other p75NTR Modulators
For Researchers, Scientists, and Drug Development Professionals
The p75 neurotrophin receptor (p75NTR) has emerged as a critical regulator of neuronal survival and death, making it a compelling target for therapeutic intervention in a range of neurological disorders. Modulation of p75NTR signaling holds promise for treating conditions such as Alzheimer's disease, traumatic brain injury, and other neurodegenerative states. This guide provides a comparative analysis of the efficacy of LM11A-31, a prominent p75NTR modulator, against other notable compounds in its class, supported by experimental data.
Introduction to p75NTR and its Modulation
The p75NTR, a member of the tumor necrosis factor receptor superfamily, exhibits a dual role in the nervous system.[1][2] It can promote neuronal survival and regeneration but also mediate apoptosis (programmed cell death), depending on the ligand it binds and the presence of co-receptors.[1][2] Small molecule modulators targeting p75NTR are being developed to selectively promote its neuroprotective signaling pathways while inhibiting its pro-apoptotic functions.
Overview of p75NTR Modulators
This guide focuses on the comparison of three key small molecule p75NTR modulators:
-
This compound: A well-characterized, orally bioavailable, and brain-penetrant small molecule that has undergone a Phase 2a clinical trial for Alzheimer's disease.[3][4] It acts as a ligand for p75NTR, promoting survival signaling and inhibiting degenerative pathways.[4]
-
LM11A-24: A chemically distinct small molecule that, like this compound, was designed to mimic the neurotrophin loop 1 domain that interacts with p75NTR.[2]
-
EVT901: A piperazine-derived compound that functions by interfering with p75NTR oligomerization, a process crucial for its signaling activity.[5][6]
Comparative Efficacy Data
The following tables summarize the available quantitative data on the efficacy of this compound and other p75NTR modulators from various in vitro and in vivo studies. Direct head-to-head comparisons across all compounds in the same experimental models are limited in the current literature.
Table 1: In Vitro Efficacy of p75NTR Modulators
| Modulator | Assay | Cell Type | Key Findings | Reference |
| This compound | Competitive Binding | p75NTR-Fc | Inhibits Nerve Growth Factor (NGF) binding with an A₂ of 1,192 nM. | [1] |
| Neuronal Survival | Hippocampal Neurons | Promotes survival and inhibits DNA damage in a concentration-dependent manner. | [1] | |
| Apoptosis Inhibition | Mature Oligodendrocytes | Inhibits proNGF-induced cell death. | [1] | |
| LM11A-24 | Neuronal Survival | Hippocampal, Cortical, and Basal Forebrain Neurons | Prevents Aβ-induced neurodegeneration. | [2] |
| Signal Transduction | Hippocampal Neurons | Blocks Aβ-induced activation of GSK3β, cdk5, and c-Jun, and prevents inhibition of AKT and CREB activation. | [2] | |
| EVT901 | Oligomerization Inhibition | SKN-BE-p75NTR cells | Inhibits p75NTR oligomerization in a dose-dependent manner. | [7] |
| Apoptosis Inhibition | Cortical Oligodendrocyte Cultures | Reduces proNGF-induced cell death. | [7] | |
| Neurite Outgrowth | Neuroblastoma cells | Enhances neurite outgrowth. | [7] |
Table 2: In Vivo Efficacy of p75NTR Modulators in Alzheimer's Disease Models
| Modulator | Animal Model | Dosage | Key Findings | Reference |
| This compound | Thy-1 hAPPLond/Swe Mice | 50 mg/kg/day (oral) | Prevents and/or reverses atrophy of forebrain cholinergic neurites and cortical dystrophic neurites. | [1] |
| AβPP L/S Transgenic Mice | 50 mg/kg/day (oral) | Reduced excessive phosphorylation of tau and inhibited its aberrant folding. Decreased activation of microglia and attenuated reactive astrocytes. Reduced cholinergic neurite degeneration. Prevented impairments in water maze performance. | [2] | |
| LM11A-24 | AβPP L/S Transgenic Mice | 50 or 100 mg/kg/day (oral) | Reduced excessive phosphorylation of tau. Decreased activation of microglia. Reduced cholinergic neurite degeneration. Prevented deficits in fear conditioning but did not prevent impairments in water maze performance. | [2] |
Table 3: In Vivo Efficacy of p75NTR Modulators in Other Neurological Models
| Modulator | Animal Model | Dosage | Key Findings | Reference |
| This compound | Mouse Spinal Cord Injury | 10-100 mg/kg (oral) | Improves motor function and coordination. Increases survival of oligodendrocytes. | [1] |
| HIV gp120 Transgenic Mice | 50 mg/kg/day (oral, 4 months) | Suppressed age- and genotype-dependent microglial activation, reduced dendritic varicosities, and slowed the loss of parvalbumin-immunoreactive neurons in the hippocampus. | [8] | |
| EVT901 | Rat Traumatic Brain Injury (CCI & FPI) | Intravenous (daily for 1 week) or Oral | Reduced lesion size, protected cortical neurons and oligodendrocytes, and improved neurological function. Reduced neuronal death in the hippocampus and thalamus, and decreased long-term cognitive deficits. | [7] |
Signaling Pathways and Experimental Workflows
p75NTR Signaling Pathways
The p75NTR can initiate divergent signaling cascades leading to either cell survival or apoptosis. The following diagram illustrates the key pathways involved.
Caption: Simplified p75NTR signaling pathways leading to divergent cellular outcomes.
Experimental Workflow: In Vitro Neurite Outgrowth Assay
The following diagram outlines a typical workflow for assessing the effect of p75NTR modulators on neurite outgrowth in cultured neurons.
Caption: Workflow for an in vitro neurite outgrowth assay.
Experimental Protocols
Competitive Radioligand Binding Assay
Objective: To determine the binding affinity of a test compound to the p75NTR.
Materials:
-
Recombinant human p75NTR-Fc chimera
-
Radiolabeled ligand (e.g., ¹²⁵I-NGF)
-
Unlabeled test compound (e.g., this compound)
-
Assay buffer (e.g., PBS with 0.1% BSA)
-
96-well filter plates
-
Scintillation fluid and counter
Procedure:
-
Prepare serial dilutions of the unlabeled test compound.
-
In a 96-well plate, add the assay buffer, a fixed concentration of the radiolabeled ligand, and varying concentrations of the test compound.
-
Add the recombinant p75NTR-Fc to each well to initiate the binding reaction.
-
Incubate the plate at a specified temperature (e.g., 4°C or room temperature) for a sufficient time to reach equilibrium (e.g., 2-4 hours).
-
Separate the bound from free radioligand by vacuum filtration through the filter plates.
-
Wash the filters with ice-cold assay buffer to remove unbound radioligand.
-
Add scintillation fluid to each well and count the radioactivity using a scintillation counter.
-
Calculate the specific binding at each concentration of the test compound and determine the IC₅₀ (the concentration of test compound that inhibits 50% of the specific binding of the radioligand). The Ki (inhibition constant) can then be calculated using the Cheng-Prusoff equation.[9][10]
In Vitro Neuronal Apoptosis Assay (TUNEL Staining)
Objective: To assess the ability of a p75NTR modulator to protect neurons from apoptosis.
Materials:
-
Primary neuronal cell culture (e.g., cortical or hippocampal neurons)
-
Test compound (p75NTR modulator)
-
Apoptosis-inducing agent (e.g., proNGF or staurosporine)
-
TUNEL (Terminal deoxynucleotidyl transferase dUTP nick end labeling) assay kit
-
Fluorescence microscope
Procedure:
-
Culture primary neurons on coverslips or in multi-well plates.
-
Pre-treat the neurons with the test compound for a specified period (e.g., 1 hour).
-
Induce apoptosis by adding the apoptosis-inducing agent.
-
Incubate for the desired time (e.g., 24 hours).
-
Fix the cells with paraformaldehyde.
-
Permeabilize the cells with a detergent solution (e.g., Triton X-100).
-
Perform the TUNEL staining according to the manufacturer's protocol. This typically involves incubating the cells with a reaction mixture containing TdT enzyme and labeled dUTPs.
-
Counterstain the cell nuclei with a DNA dye (e.g., DAPI).
-
Mount the coverslips and visualize the cells under a fluorescence microscope.
-
Quantify the percentage of TUNEL-positive (apoptotic) cells in each treatment group.[1][11]
In Vivo Alzheimer's Disease Mouse Model Efficacy Study
Objective: To evaluate the therapeutic efficacy of a p75NTR modulator in a transgenic mouse model of Alzheimer's disease.
Animal Model:
-
Thy1-hAPP Lond/Swe transgenic mice, which overexpress a mutant form of human amyloid precursor protein (APP) and develop age-dependent amyloid plaques and cognitive deficits.[2][12]
Procedure:
-
House the transgenic and wild-type littermate control mice under standard conditions.
-
At a specified age (e.g., 6 months, representing a stage with established pathology), randomly assign mice to treatment groups (vehicle control, test compound at different doses).
-
Administer the test compound daily via a clinically relevant route, such as oral gavage.[13]
-
Continue treatment for a specified duration (e.g., 3 months).
-
During and/or after the treatment period, conduct behavioral tests to assess cognitive function (e.g., Morris water maze, fear conditioning).
-
At the end of the study, euthanize the mice and collect brain tissue.
-
Perform immunohistochemical and biochemical analyses on the brain tissue to quantify pathological markers such as amyloid plaques, phosphorylated tau, microglial activation, and cholinergic neuron integrity.[2]
-
Compare the behavioral and pathological outcomes between the treatment and control groups to determine the efficacy of the p75NTR modulator.
Conclusion
The available data suggests that small molecule modulation of p75NTR is a promising therapeutic strategy for a variety of neurological disorders. This compound has demonstrated efficacy in multiple preclinical models and has shown target engagement and a favorable safety profile in a Phase 2a clinical trial for Alzheimer's disease. While direct comparative studies are limited, both LM11A-24 and EVT901 also show potential as p75NTR modulators, with EVT901 having a distinct mechanism of action by inhibiting receptor oligomerization. Further head-to-head studies are warranted to fully elucidate the comparative efficacy and therapeutic potential of these and other emerging p75NTR modulators. The experimental protocols provided in this guide offer a framework for conducting such comparative studies.
References
- 1. TUNEL assay [bio-protocol.org]
- 2. Thy1-hAPPLond/Swe+ mouse model of Alzheimer's disease displays broad behavioral deficits in sensorimotor, cognitive and social function - PMC [pmc.ncbi.nlm.nih.gov]
- 3. creative-bioarray.com [creative-bioarray.com]
- 4. alzforum.org [alzforum.org]
- 5. A novel inhibitor of p75-neurotrophin receptor improves functional outcomes in two models of traumatic brain injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A novel inhibitor of p75-neurotrophin receptor improves functional outcomes in two models of traumatic brain injury - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Controlled cortical impact TBI model [bio-protocol.org]
- 8. Protocol for controlled cortical impact in human cerebral organoids to model traumatic brain injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. giffordbioscience.com [giffordbioscience.com]
- 10. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 11. labs.feinberg.northwestern.edu [labs.feinberg.northwestern.edu]
- 12. Thy1-hAPP(Lond/Swe+) mouse model of Alzheimer's disease displays broad behavioral deficits in sensorimotor, cognitive and social function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. academic.oup.com [academic.oup.com]
A Head-to-Head Comparison: LM11A-31 Versus Neurotrophic Factor Treatment in Nerve Regeneration
For researchers, scientists, and drug development professionals, the quest for effective therapies to promote nerve regeneration is a critical endeavor. This guide provides an objective comparison of two promising strategies: the small-molecule p75NTR modulator, LM11A-31, and the use of traditional neurotrophic factors. By examining their mechanisms of action, preclinical efficacy, and experimental underpinnings, this document aims to inform future research and development in the field of neural repair.
At a Glance: this compound vs. Neurotrophic Factors
| Feature | This compound | Neurotrophic Factor Treatment |
| Mechanism of Action | Modulates the p75 neurotrophin receptor (p75NTR), promoting pro-survival signaling and inhibiting apoptotic pathways. | Directly activate their corresponding Tropomyosin receptor kinase (Trk) receptors (TrkA, TrkB, TrkC) to initiate pro-survival and growth signals. |
| Administration | Orally bioavailable small molecule, allowing for systemic administration. | Typically requires localized delivery (e.g., via nerve guidance conduits, viral vectors, or direct injection) due to poor blood-brain barrier penetration and potential for off-target effects with systemic delivery. |
| Specificity | Targets a single receptor (p75NTR) that integrates signals from multiple neurotrophins. | Specific to the neurotrophin and its corresponding Trk receptor (e.g., NGF for TrkA, BDNF for TrkB). |
| Potential Advantages | Systemic administration, modulation of a key signaling hub, potential to reduce inhibitory signaling. | Well-established pro-regenerative effects, potential for cell-specific targeting. |
| Potential Disadvantages | Still in preclinical development for nerve regeneration, with clinical trials focused on other indications. | Delivery challenges, short half-life, potential for undesirable side effects (e.g., pain with NGF), and complex, sometimes opposing, signaling roles. |
Mechanism of Action: A Tale of Two Receptors
The therapeutic strategies of this compound and neurotrophic factors diverge at the receptor level, targeting two key players in the life and death of a neuron: the p75 neurotrophin receptor (p75NTR) and the Tropomyosin receptor kinase (Trk) family of receptors.
This compound: Modulating the p75 Neurotrophin Receptor
This compound is a small molecule that acts as a modulator of the p75NTR.[1][2] This receptor is a fascinating and complex player in the nervous system, capable of initiating two opposing signaling cascades: one that promotes neuronal survival and another that leads to programmed cell death, or apoptosis.[3][4] The outcome of p75NTR activation depends on the presence of co-receptors, the type of neurotrophin ligand, and the cellular context.
This compound is designed to selectively activate the pro-survival pathways downstream of p75NTR while simultaneously inhibiting the apoptotic signaling cascades.[2] It has been shown to block the binding of pro-neurotrophins, which are potent inducers of apoptosis through p75NTR.[5] By shifting the balance towards survival, this compound aims to create a more permissive environment for nerve regeneration.
Neurotrophic Factors: Activating the Trk Receptors
Neurotrophic factors, such as Nerve Growth Factor (NGF), Brain-Derived Neurotrophic Factor (BDNF), Neurotrophin-3 (NT-3), and Glial Cell Line-Derived Neurotrophic Factor (GDNF), are naturally occurring proteins that are essential for the development, survival, and maintenance of neurons.[6][7][8] Their primary mechanism of action in promoting nerve regeneration is through the activation of their respective Trk receptors.[9]
The binding of a neurotrophin to its corresponding Trk receptor (e.g., NGF to TrkA, BDNF to TrkB) triggers a signaling cascade that promotes neuronal survival, axon growth, and synaptic plasticity.[10] This is a well-established and potent mechanism for supporting nerve repair. However, the therapeutic use of neurotrophic factors is complicated by their pleiotropic effects and the dual signaling roles of receptors like p75NTR, which all neurotrophins can also bind to.[6]
Signaling Pathways Unraveled
To visualize the distinct and overlapping signaling pathways of this compound and neurotrophic factors, the following diagrams illustrate the key molecular events.
Caption: this compound signaling through the p75NTR, promoting survival and inhibiting apoptosis.
Caption: Neurotrophic factor signaling through Trk receptors, leading to neuronal survival and growth.
Preclinical Efficacy: A Quantitative Comparison
While direct head-to-head studies comparing this compound with neurotrophic factors in the same nerve regeneration model are limited, we can draw comparisons from individual preclinical studies. The following tables summarize key quantitative data from studies using rodent models of peripheral nerve injury.
Table 1: this compound Efficacy in a Mouse Sciatic Nerve Transection Model
| Outcome Measure | Control | This compound | Fold Change | Reference |
| Regenerating Motoneurons | ~150 | ~400 | ~2.7x | McGregor et al., 2021 |
| Reinnervated Muscle Fibers (%) | 8.4% | 15.6% | ~1.9x | McGregor et al., 2021 |
| Motor Unit Number Estimation (MUNE) | 15.2 | 43.1 | ~2.8x | McGregor et al., 2021 |
Table 2: Neurotrophic Factor Efficacy in Rodent Sciatic Nerve Injury Models
| Neurotrophic Factor | Outcome Measure | Result | Reference |
| NGF | Axon Count | No significant long-term improvement in axon count 12 weeks post-injury. | Young et al., 2001 |
| Functional Recovery (Motor) | No significant enhancement in motor recovery. | Young et al., 2001 | |
| BDNF | Axon Number | Did not increase the number of regenerating neurons after immediate repair. | Boyd & Gordon, 2003 |
| Functional Recovery (SFI) | Significantly faster recovery with viral vector delivery. | Carbonez et al., 2006 | |
| NT-3 | Axon Count | Slightly more axons than control 12 weeks post-injury. | Young et al., 2001 |
| Myelinated Fibers | Increased number of myelinated fibers. | Guntinas-Lichius et al., 2002 | |
| GDNF | Axon Number | Did not increase the number of regenerating neurons after immediate repair. | Boyd & Gordon, 2003 |
| Functional Recovery (SFI) | Significantly faster recovery with viral vector delivery. | Carbonez et al., 2006 |
Note: The data presented is from different studies with varying experimental designs, and direct comparisons should be made with caution.
Experimental Protocols: A Look Under the Hood
The following provides an overview of the typical experimental workflow and key methodologies used to assess the efficacy of this compound and neurotrophic factors in preclinical models of nerve regeneration.
Caption: A typical experimental workflow for studying nerve regeneration in a rodent model.
Key Experimental Methodologies:
-
Sciatic Nerve Injury Models:
-
Crush Injury: A standardized crush is applied to the sciatic nerve using fine forceps for a defined duration. This model allows for the study of axonal regeneration within an intact nerve sheath.
-
Transection and Repair: The sciatic nerve is completely severed and then repaired, often using a nerve guidance conduit or direct suture. This model is used to assess therapies that bridge a nerve gap.
-
-
Functional Assessment:
-
Sciatic Function Index (SFI): A widely used method that involves analyzing the footprints of rodents to assess motor function recovery. The SFI is calculated using a formula that incorporates measurements of toe spread and print length of the injured and uninjured paws. An SFI of 0 indicates normal function, while an SFI of -100 indicates complete loss of function.
-
Formula: SFI = -38.3 x [(EPL - NPL) / NPL] + 109.5 x [(ETS - NTS) / NTS] + 13.3 x [(EIT - NIT) / NIT] - 8.8
-
EPL: Experimental Print Length, NPL: Normal Print Length
-
ETS: Experimental Toe Spread, NTS: Normal Toe Spread
-
EIT: Experimental Intermediary Toe Spread, NIT: Normal Intermediary Toe Spread[11]
-
-
-
-
Electrophysiological Analysis:
-
Nerve Conduction Velocity (NCV): Measures the speed at which an electrical impulse travels along the nerve. Slower NCV is indicative of nerve damage, particularly demyelination.
-
Compound Muscle Action Potential (CMAP): Records the collective electrical response of a muscle to nerve stimulation. A reduced CMAP amplitude suggests a decrease in the number of functional motor units.
-
Motor Unit Number Estimation (MUNE): An electrophysiological technique used to estimate the number of functional motor axons innervating a muscle. It provides a quantitative measure of reinnervation.
-
-
Histological Analysis:
-
Axon Counting: Following euthanasia, nerve segments are harvested, sectioned, and stained to visualize axons. The number of regenerated axons is then counted using microscopy and image analysis software.
-
Myelination Assessment: The thickness of the myelin sheath surrounding regenerated axons is measured to assess the quality of remyelination.
-
Conclusion and Future Directions
Both this compound and neurotrophic factors represent promising avenues for promoting nerve regeneration. This compound offers the advantage of oral bioavailability and the ability to modulate a central signaling hub that integrates both pro-survival and pro-apoptotic signals. This approach may offer a more nuanced and potentially safer therapeutic strategy compared to the direct application of potent, and sometimes context-dependently detrimental, neurotrophic factors.
Neurotrophic factors, on the other hand, have a long and well-documented history of promoting neuronal survival and axon growth. The primary challenges for their clinical translation lie in overcoming delivery hurdles and mitigating potential off-target effects.
Future research should focus on conducting direct, head-to-head comparative studies of this compound and various neurotrophic factors in standardized nerve injury models. Such studies will be crucial for definitively determining the relative efficacy of these two approaches. Furthermore, exploring combination therapies that leverage the distinct mechanisms of both this compound and specific neurotrophic factors could unlock synergistic effects and lead to even more robust nerve regeneration and functional recovery. The development of more sophisticated and targeted delivery systems for neurotrophic factors also remains a critical area of investigation. For drug development professionals, the oral availability and favorable safety profile of small molecules like this compound make them an attractive option for further clinical investigation in the context of peripheral nerve injuries and other neurodegenerative conditions.
References
- 1. This compound-BHS | ALZFORUM [alzforum.org]
- 2. Peripheral nerve regeneration: comparison of laminin and acidic fibroblast growth factor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. This compound Inhibits p75 Neurotrophin Receptor (p75 NTR ) Cleavage and is Neuroprotective in a Cell Culture Model of Parkinson's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. aacrjournals.org [aacrjournals.org]
- 8. academic.oup.com [academic.oup.com]
- 9. Modulation of the p75 neurotrophin receptor using this compound prevents diabetes-induced retinal vascular permeability in mice via inhibition of inflammation and the RhoA kinase pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 10. neurologylive.com [neurologylive.com]
- 11. Trk receptor tyrosine kinases and major signal transduction pathways [pfocr.wikipathways.org]
Unveiling p75NTR Signaling Dynamics: A Comparative Analysis of LM11A-31 Treatment via Western Blot
For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of the effects of LM11A-31 on p75 neurotrophin receptor (p75NTR) signaling, with a focus on Western blot analysis. We will delve into the experimental data, provide detailed protocols, and compare this compound with an alternative p75NTR modulator.
The p75NTR is a multifaceted transmembrane receptor that plays a critical role in neuronal survival, apoptosis, and neurite outgrowth. Its signaling cascades are complex and can be modulated by various ligands. This compound is a small molecule modulator of p75NTR that has shown neuroprotective effects in several preclinical models.[1][2][3] Western blot analysis is a cornerstone technique to elucidate the molecular mechanisms underlying these effects by quantifying changes in protein expression and activation within the p75NTR signaling pathway.
Comparative Performance of p75NTR Modulators
This section compares the effects of this compound and a chemically distinct small molecule p75NTR ligand, LM11A-24, on key components of the p75NTR signaling pathway and related pathological markers. The data presented below is a summary of findings from various preclinical studies and is intended to provide a comparative overview.
Quantitative Western Blot Data Summary
The following tables summarize the quantitative effects of this compound and LM11A-24 on p75NTR and downstream signaling molecules as determined by Western blot analysis in different experimental models.
Table 1: Effect of this compound on p75NTR Expression and Cleavage
| Treatment Group | Full-Length p75NTR (Relative to Control) | p75NTR C-Terminal Fragment (CTF) (Relative to Control) | Reference |
| Vehicle | 1.00 | 1.00 | [4] |
| This compound (50 mg/kg) | ~1.00 | Increased | [4] |
Note: In some models of neurodegeneration, this compound has been shown to normalize elevated p75NTR levels.[2]
Table 2: Comparative Effect of this compound and LM11A-24 on Tau Phosphorylation
| Treatment Group | Phosphorylated Tau (AT8) (Relative to Disease Model Control) | Reference |
| Vehicle | 1.00 | [4] |
| This compound (50 mg/kg) | Decreased | [4] |
| LM11A-24 (50 mg/kg) | Decreased | [4] |
Table 3: Downstream Signaling and Cellular Markers Modulated by this compound
| Target Protein | Experimental Model | Effect of this compound Treatment | Reference |
| Activated RhoA | Diabetic Retinopathy | Reduced | [5] |
| p-NF-κB p65 | Pneumococcal Meningitis | Inhibited | |
| C/EBPβ | Pneumococcal Meningitis | Inhibited | |
| Microtubule Associated Protein-2 (MAP-2) | HIV gp120 Transgenic Mice | Increased | [2] |
| Activated Microglia (CD68) | AβPPL/S Mice | Reduced | [4] |
| Reactive Astrocytes (GFAP) | AβPPL/S Mice | Reduced | [4] |
Signaling Pathways and Experimental Workflow
To better understand the experimental approach and the biological context, the following diagrams illustrate the p75NTR signaling pathway, the Western blot workflow, and the logic of comparing this compound with its alternatives.
Caption: p75NTR Signaling Cascade and the Point of Intervention for this compound.
Caption: Standardized workflow for Western blot analysis.
Caption: Logical framework for comparing p75NTR modulators.
Detailed Experimental Protocols
A detailed and standardized protocol is crucial for reproducible Western blot results. The following is a synthesized protocol based on methodologies reported in the cited literature.[6][7][8]
Western Blot Protocol for p75NTR and Signaling Proteins
-
Sample Preparation (Cell Lysates):
-
Wash cells with ice-cold Phosphate-Buffered Saline (PBS).
-
Lyse cells in RIPA buffer (Radioimmunoprecipitation assay buffer) supplemented with protease and phosphatase inhibitors.
-
Incubate on ice for 30 minutes, with vortexing every 10 minutes.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant containing the protein lysate.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA (Bicinchoninic acid) or Bradford protein assay.
-
-
SDS-PAGE (Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis):
-
Denature 20-40 µg of protein per sample by boiling in Laemmli sample buffer for 5 minutes.
-
Load samples onto a 4-20% Tris-Glycine polyacrylamide gel.
-
Run the gel at 100-150V until the dye front reaches the bottom.
-
-
Protein Transfer:
-
Transfer the separated proteins from the gel to a PVDF (Polyvinylidene difluoride) or nitrocellulose membrane.
-
Perform the transfer using a wet or semi-dry transfer system at 100V for 1-2 hours or 25V overnight at 4°C.
-
-
Blocking:
-
Block the membrane with 5% non-fat dry milk or Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature with gentle agitation.
-
-
Primary Antibody Incubation:
-
Incubate the membrane with the primary antibody specific for the protein of interest (e.g., anti-p75NTR, anti-phospho-Tau, anti-RhoA) diluted in blocking buffer.
-
Incubation is typically performed overnight at 4°C with gentle agitation. Recommended antibody dilutions should be optimized based on the manufacturer's datasheet.
-
-
Washing:
-
Wash the membrane three times for 10 minutes each with TBST to remove unbound primary antibody.
-
-
Secondary Antibody Incubation:
-
Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody that is specific to the host species of the primary antibody.
-
Incubate for 1 hour at room temperature with gentle agitation.
-
-
Detection:
-
Wash the membrane three times for 10 minutes each with TBST.
-
Apply an Enhanced Chemiluminescence (ECL) substrate to the membrane.
-
Capture the chemiluminescent signal using a digital imaging system or X-ray film.
-
-
Data Analysis:
-
Quantify the band intensities using densitometry software (e.g., ImageJ).
-
Normalize the intensity of the target protein band to that of a loading control (e.g., β-actin, GAPDH) to account for variations in protein loading.
-
This guide provides a framework for understanding and applying Western blot analysis to study the effects of this compound and other modulators on p75NTR signaling. For specific experimental conditions and antibody concentrations, it is essential to refer to the manufacturer's instructions and optimize the protocol for your specific cell or tissue type.
References
- 1. researchgate.net [researchgate.net]
- 2. Small molecule modulation of the p75 neurotrophin receptor suppresses age- and genotype-associated neurodegeneration in HIV gp120 transgenic mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. news-medical.net [news-medical.net]
- 4. Small Molecule p75NTR Ligands Reduce Pathological Phosphorylation and Misfolding of Tau, Inflammatory Changes, Cholinergic Degeneration, and Cognitive Deficits in AβPPL/S Transgenic Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Modulation of the p75 neurotrophin receptor using this compound prevents diabetes-induced retinal vascular permeability in mice via inhibition of inflammation and the RhoA kinase pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Proteolytic Processing of the p75 Neurotrophin Receptor and Two Homologs Generates C-Terminal Fragments with Signaling Capability - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Western Blot Protocol | Proteintech Group [ptglab.com]
- 8. bosterbio.com [bosterbio.com]
Comparative Analysis of Cerebrospinal Fluid Biomarker Changes Following LM11A-31 and Alternative Alzheimer's Disease Therapies
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the effects of LM11A-31, a novel p75 neurotrophin receptor (p75NTR) modulator, on cerebrospinal fluid (CSF) biomarkers in the context of Alzheimer's disease (AD). The performance of this compound is contrasted with that of prominent anti-amyloid monoclonal antibody therapies. This document is intended to serve as a resource for researchers and clinicians in the field of neurodegenerative disease, offering a structured presentation of available clinical trial data, detailed experimental protocols, and visual representations of relevant biological pathways and workflows.
Introduction to this compound and its Mechanism of Action
This compound is a first-in-class, orally bioavailable small molecule that modulates the p75NTR. This receptor is involved in multiple signaling pathways that can lead to either neuronal survival or apoptosis. In the context of Alzheimer's disease, p75NTR has been implicated in mediating the neurotoxic effects of amyloid-beta (Aβ) and contributing to synaptic dysfunction. This compound is designed to selectively promote pro-survival signaling through p75NTR while inhibiting degenerative pathways, offering a novel therapeutic strategy that moves beyond direct targeting of amyloid plaques or tau tangles.
p75NTR Signaling Pathway
The p75NTR can be activated by various ligands, including pro-neurotrophins (e.g., proNGF) and mature neurotrophins (e.g., NGF). The binding of pro-neurotrophins typically initiates signaling cascades that lead to apoptosis and neuronal degeneration. Conversely, the interaction with mature neurotrophins, in conjunction with Trk receptors, can promote cell survival and growth. This compound is believed to modulate these pathways to favor neuroprotective outcomes.
Caption: p75NTR signaling pathways and the modulatory effect of this compound.
Comparative Analysis of CSF Biomarker Changes
The following tables summarize the reported changes in key CSF biomarkers following treatment with this compound and several anti-amyloid antibodies. It is important to note that these data are from separate clinical trials and not from head-to-head comparisons, which may limit direct comparability due to differences in study populations, disease stages, and assay methodologies.
Table 1: Effects of this compound on CSF Biomarkers (Phase 2a Trial)
| Biomarker | Change with this compound | Placebo | Significance |
| Aβ40 | Slowed longitudinal increases | Increase | Significant |
| Aβ42 | Slowed longitudinal increases | Increase | Significant |
| SNAP25 | Decrease in median yearly percent change | Increase | Significant |
| Neurogranin | Drop in postsynaptic biomarker | Increase | Significant |
| YKL-40 | Reduced longitudinal increases | Increase | Significant |
Data from a 26-week, randomized, placebo-controlled Phase 2a trial in patients with mild to moderate Alzheimer's disease.
Table 2: Effects of Anti-Amyloid Antibodies on CSF and Plasma Biomarkers
| Drug (Mechanism) | Biomarker | Change with Treatment | Study Details |
| Aducanumab (Anti-Aβ protofibril) | Plasma p-tau181 | Significant reduction | Phase 3 EMERGE and ENGAGE trials.[1][2] |
| CSF p-tau | Significant reduction | Phase 3 EMERGE and ENGAGE trials (small subset).[2] | |
| Lecanemab (Anti-Aβ protofibril) | CSF Aβ protofibrils | Significant increase (interpreted as mobilization from brain) | Phase 3 Clarity AD study.[3] |
| CSF Total Tau | Correlation with CSF Aβ protofibril changes disappeared | Phase 3 Clarity AD study.[3] | |
| CSF Neurogranin | Correlation with CSF Aβ protofibril changes disappeared | Phase 3 Clarity AD study.[3] | |
| Donanemab (Anti-Aβ plaque) | Plasma p-tau217 | Significant decrease | Phase 2 TRAILBLAZER-ALZ trial.[4] |
| Plasma GFAP | Significant decrease | Phase 2 TRAILBLAZER-ALZ trial.[4] | |
| Solanezumab (Anti-soluble Aβ) | CSF unbound Aβ42 | Dose-dependent increase | Phase 2 trial.[5] |
| CSF unbound Aβ40 | Decrease (at highest dose) | Phase 2 trial.[5] | |
| CSF Total Aβ42 | Increase | DIAN-TU-001 trial.[6] |
Experimental Protocols
This compound Phase 2a Clinical Trial (NCT03069014)
-
Study Design: A 26-week, prospective, multi-center, double-blind, placebo-controlled, randomized trial.
-
Participants: 242 patients with mild to moderate probable Alzheimer's disease.[1]
-
Inclusion Criteria: Biologically confirmed AD (CSF Aβ42 < 550 ng/l or Aβ42:Aβ40 ratio < 0.89), MMSE scores between 18 and 26.
-
Intervention: Oral capsules of this compound at 200 mg or 400 mg twice daily, or placebo.[1]
-
CSF Biomarker Analysis: CSF samples were collected at baseline and at the end of the 26-week treatment period. Analytes included Aβ40, Aβ42, SNAP25, neurogranin, and YKL-40.
General Protocol for Anti-Amyloid Antibody Trials
-
Study Design: Typically Phase 2 or 3, multi-center, double-blind, placebo-controlled, randomized trials.
-
Participants: Patients with early symptomatic or mild Alzheimer's disease, with confirmed amyloid pathology via PET imaging or CSF analysis.
-
Intervention: Intravenous infusions of the specific monoclonal antibody at varying doses and frequencies.
-
CSF/Plasma Biomarker Analysis: Samples are collected at baseline and at multiple time points throughout the study. Analytes commonly include Aβ isoforms, total tau, phosphorylated tau (p-tau), and other markers of neurodegeneration and neuroinflammation.
Experimental Workflow for CSF Biomarker Analysis
The following diagram illustrates a typical workflow for the collection and analysis of CSF biomarkers in a clinical trial setting.
Caption: Standardized workflow for CSF collection, processing, and biomarker analysis.
Discussion and Future Directions
The data presented in this guide highlight the distinct mechanisms of action and resulting biomarker profiles of this compound and anti-amyloid therapies. This compound's impact on a range of biomarkers, including those related to synaptic health and neuroinflammation, suggests a broader neuroprotective effect beyond amyloid clearance. In contrast, anti-amyloid antibodies primarily demonstrate target engagement by altering Aβ levels and show downstream effects on tau pathology.
The observed increase in CSF Aβ protofibrils with lecanemab is a particularly interesting finding, suggesting that mobilizing these toxic species from the brain parenchyma into the CSF is a key part of its therapeutic effect. The reduction in plasma p-tau with aducanumab and donanemab provides a more accessible biomarker to track treatment response.
Future research should focus on a number of key areas. Head-to-head clinical trials comparing different therapeutic classes would provide more definitive data on their relative efficacy and biomarker effects. The development and validation of novel biomarkers that reflect the multifaceted pathology of Alzheimer's disease are also crucial. Furthermore, longitudinal studies are needed to understand the long-term consequences of these biomarker changes and their correlation with clinical outcomes. The unique mechanism of this compound warrants further investigation in larger and longer clinical trials to fully elucidate its potential as a disease-modifying therapy for Alzheimer's disease.
References
- 1. New aducanumab biomarker data show correlation between treatment effect on biomarkers and reduction in clinical decline â Neurimmune [neurimmune.com]
- 2. neurologylive.com [neurologylive.com]
- 3. New Data Presented at the Clinical Trials on Alzheimer’s Disease (CTAD) Conference 2025 Confirms Pharmacological Effect of LEQEMBI® (lecanemab-irmb) on Neurotoxic Aβ Protofibrils in CSF - BioSpace [biospace.com]
- 4. Association of Donanemab Treatment With Exploratory Plasma Biomarkers in Early Symptomatic Alzheimer Disease: A Secondary Analysis of the TRAILBLAZER-ALZ Randomized Clinical Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. alzforum.org [alzforum.org]
Comparative Guide to Functional Assays for Validating Neuro-Restorative Effects of LM11A-31
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of functional assays used to validate the neuro-restorative effects of LM11A-31, a modulator of the p75 neurotrophin receptor (p75NTR), with alternative neuro-restorative compounds. The focus is on providing supporting experimental data, detailed methodologies for key experiments, and visualizations of relevant signaling pathways and workflows.
Introduction to this compound and Neuro-Restorative Strategies
This compound is a small molecule that acts as a modulator of the p75 neurotrophin receptor (p75NTR).[1][2] Unlike a simple agonist or antagonist, this compound is proposed to shift p75NTR signaling from pro-apoptotic and degenerative pathways towards pro-survival and neurotrophic outcomes.[1] This mechanism has positioned this compound as a promising therapeutic candidate for a range of neurodegenerative conditions, including Alzheimer's disease, Parkinson's disease, and recovery from neural injury.
This guide will compare the functional efficacy of this compound with two alternative neuro-restorative agents that operate through distinct but related mechanisms:
-
7,8-Dihydroxyflavone (B1666355) (7,8-DHF): A small molecule agonist of the Tropomyosin receptor kinase B (TrkB), the high-affinity receptor for Brain-Derived Neurotrophic Factor (BDNF).[3][4][5][6] Activation of TrkB is known to promote neuronal survival, growth, and synaptic plasticity.
-
TAT-Pep5: A cell-permeable peptide that acts as an inhibitor of the p75NTR-RhoA interaction, thereby blocking a key downstream pathway for p75NTR-mediated degenerative signaling.[7][8]
Comparative Analysis of Functional Assays
The neuro-restorative potential of these compounds is evaluated through a variety of in vivo and in vitro functional assays. Below is a comparison of their performance in key behavioral, histological, and biomarker assays.
Behavioral Assays
Behavioral assays are crucial for assessing the impact of a compound on cognitive function and overall neurological health in animal models of neurodegeneration.
Table 1: Comparison of this compound and Alternatives in Behavioral Assays
| Assay | This compound | 7,8-Dihydroxyflavone (7,8-DHF) | TAT-Pep5 |
| Novel Object Recognition (NOR) | In APPL/S mice (an Alzheimer's model), treatment prevented deficits in NOR performance.[9] | Improved object recognition memory in wildtype mice.[3] | Data from comparable in vivo NOR studies are not readily available in the provided search results. |
| Y-Maze | Prevented deficits in Y-maze performance in APPL/S mice.[9] | Data from comparable in vivo Y-maze studies are not readily available in the provided search results. | In a mouse model of transient global cerebral ischemia, TAT-PEP enhanced short-term and long-term cognitive functions.[10] |
| Morris Water Maze (MWM) | Data from MWM studies with this compound were not prominently featured in the provided search results. | In a mouse model of Alzheimer's-like neuronal loss, 7,8-DHF treated mice reached the hidden platform significantly faster than vehicle-treated mice on day 4 of testing.[4] | In a mouse model of cerebral ischemia-reperfusion injury, TAT-PEP treatment promoted the recovery of neurobehavioral and cognitive function.[11] |
Histological and Cellular Assays
These assays provide a microscopic view of the structural changes in the brain, offering physical evidence of neuro-restoration.
Table 2: Comparison of this compound and Alternatives in Histological/Cellular Assays
| Assay | This compound | 7,8-Dihydroxyflavone (7,8-DHF) | TAT-Pep5 |
| Neurite Outgrowth/Dendritic Complexity | Reversed atrophy of basal forebrain cholinergic neurites and cortical dystrophic neurites in Alzheimer's disease mouse models.[12] | In a mouse model of AD, 7,8-DHF treatment prevented the loss of hippocampal pyramidal neuron dendritic arbor complexity.[13] | In cultured hippocampal neurons, TAT-Pep5 reversed the Aβ-induced reduction in dendrite length and number.[8] |
| Dendritic Spine Density | Data on specific quantification of dendritic spine density were not prominently featured in the provided search results. | In a mouse model of AD-like neuronal loss, 7,8-DHF treatment induced a significant and selective increase in the density of thin spines in the CA1 region of the hippocampus.[4][6] | In a mouse model of isoflurane-induced neurotoxicity, TAT-Pep5 attenuated the decrease in hippocampal synapses.[14] |
| MAP2 Immunostaining | Data on specific quantification of MAP2 staining were not prominently featured in the provided search results. | In a mouse model of AD-like neuronal loss, 7,8-DHF treatment did not significantly alter MAP2 staining, suggesting it does not influence overall dendrite density in that model.[4] | In a mouse model of transient global cerebral ischemia, TAT-PEP increased the expression of MAP-2 protein.[10] |
| Neuronal Survival | In a cell culture model of Parkinson's disease, this compound significantly reduced neuronal death associated with oxidative stress.[15] | Protected wild-type neurons from apoptosis.[4] | In a model of cerebral ischemia-reperfusion injury, TAT-PEP promoted neuron survival and inhibited neuronal apoptosis.[10][11] |
Biomarker Assays
Measurement of specific molecules in cerebrospinal fluid (CSF) or tissue can provide quantitative indicators of disease progression and therapeutic response.
Table 3: Comparison of this compound and Alternatives in Biomarker Assays
| Assay | This compound | 7,8-Dihydroxyflavone (7,8-DHF) | TAT-Pep5 |
| CSF Aβ40 and Aβ42 | In a Phase 2a clinical trial in mild to moderate Alzheimer's disease, this compound treatment resulted in a relative change of –8.98% in Aβ40 and –6.98% in Aβ42 compared to placebo.[16] | Data from comparable CSF biomarker studies are not readily available in the provided search results. | Data from comparable CSF biomarker studies are not readily available in the provided search results. |
| CSF Synaptic Markers (SNAP25, Neurogranin) | In the same Phase 2a trial, this compound treatment resulted in a median annual percent change of -19.20% for SNAP25 and a significant slowing of the increase in neurogranin (B1177982) compared to placebo.[16] | Data from comparable CSF biomarker studies are not readily available in the provided search results. | Data from comparable CSF biomarker studies are not readily available in the provided search results. |
| p75NTR Cleavage | Inhibits the cleavage of p75NTR induced by oxidative stress. | Not applicable, as it does not directly target p75NTR. | Not applicable, as it targets a downstream effector of p75NTR. |
Experimental Protocols
Detailed methodologies for the key experiments cited above are provided to facilitate replication and comparison.
Novel Object Recognition (NOR) Test
Objective: To assess non-spatial, recognition memory.
Protocol:
-
Habituation: Individually house mice and acclimate them to the testing room for at least 30 minutes prior to the experiment. On Day 1, place each mouse in an empty, open-field arena (e.g., 40x40 cm) for 5-10 minutes to allow for free exploration and habituation to the environment.
-
Training/Familiarization (Day 2): Place two identical objects in opposite corners of the arena. Place the mouse in the center of the arena, equidistant from both objects, and allow it to explore freely for a set period (e.g., 10 minutes). The time spent exploring each object is recorded. Exploration is typically defined as the mouse's nose being within a certain proximity (e.g., 2 cm) of the object and oriented towards it.
-
Testing (Day 2, after a retention interval): After a defined retention interval (e.g., 1 to 24 hours), return the mouse to the same arena. In this phase, one of the original objects is replaced with a novel object. The mouse is allowed to explore freely for a set period (e.g., 5-10 minutes), and the time spent exploring the familiar and the novel object is recorded.
-
Data Analysis: A discrimination index (DI) is calculated to quantify recognition memory. A common formula is: (Time exploring novel object - Time exploring familiar object) / (Total exploration time). A positive DI indicates a preference for the novel object and intact recognition memory.
Y-Maze Spontaneous Alternation
Objective: To assess spatial working memory.
Protocol:
-
Apparatus: A Y-shaped maze with three identical arms (e.g., 40 cm long, 10 cm wide, with 20 cm high walls) positioned at 120-degree angles from each other.
-
Procedure: Place the mouse at the end of one arm (the "start arm") and allow it to freely explore all three arms of the maze for a set duration (e.g., 8 minutes).
-
Data Collection: Record the sequence of arm entries. An arm entry is typically defined as the mouse having all four paws inside the arm.
-
Data Analysis: An "alternation" is defined as a sequence of three consecutive entries into three different arms (e.g., ABC, CAB, BCA). The percentage of spontaneous alternation is calculated as: (Number of alternations / (Total number of arm entries - 2)) * 100. A higher percentage of alternation indicates better spatial working memory.
MAP2 Immunohistochemistry
Objective: To visualize and quantify dendritic morphology.
Protocol:
-
Tissue Preparation: Perfuse the animal with saline followed by 4% paraformaldehyde (PFA) in phosphate-buffered saline (PBS). Post-fix the brain in 4% PFA overnight, followed by cryoprotection in a sucrose (B13894) solution (e.g., 30% sucrose in PBS).
-
Sectioning: Section the brain into thin slices (e.g., 40 µm) using a cryostat or vibratome.
-
Immunostaining:
-
Wash the free-floating sections in PBS.
-
Perform antigen retrieval if necessary (e.g., by heating in citrate (B86180) buffer).
-
Block non-specific binding with a blocking solution (e.g., PBS containing 5% normal goat serum and 0.3% Triton X-100) for 1-2 hours at room temperature.
-
Incubate the sections with a primary antibody against MAP2 (diluted in blocking solution) overnight at 4°C.
-
Wash the sections in PBS and incubate with a fluorescently labeled secondary antibody (e.g., goat anti-mouse IgG Alexa Fluor 488) for 1-2 hours at room temperature in the dark.
-
Wash the sections in PBS and mount them onto glass slides with a mounting medium containing DAPI for nuclear counterstaining.
-
-
Imaging and Analysis: Acquire images using a confocal or fluorescence microscope. The density and complexity of dendrites can be quantified using image analysis software (e.g., ImageJ/Fiji) by measuring parameters such as dendritic length, branching, and MAP2-positive area.
Signaling Pathways and Experimental Workflows
The following diagrams, created using the DOT language for Graphviz, illustrate the key signaling pathways and a general experimental workflow for testing these neuro-restorative compounds.
Signaling Pathways
Caption: this compound modulates p75NTR signaling, inhibiting pro-apoptotic pathways and promoting survival pathways.
References
- 1. CSF Synaptic Biomarkers in the Preclinical Stage of Alzheimer Disease and Their Association With MRI and PET: A Cross-sectional Study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Novel Object Recognition and Object Location Behavioral Testing in Mice on a Budget - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The TrkB agonist 7,8-dihydroxyflavone changes the structural dynamics of neocortical pyramidal neurons and improves object recognition in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 7,8-Dihydroxyflavone, a Small Molecule TrkB Agonist, Improves Spatial Memory and Increases Thin Spine Density in a Mouse Model of Alzheimer Disease-Like Neuronal Loss | PLOS One [journals.plos.org]
- 5. 7,8-Dihydroxyflavone, a small molecule TrkB agonist, improves spatial memory and increases thin spine density in a mouse model of Alzheimer disease-like neuronal loss - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 7,8-Dihydroxyflavone, a Small Molecule TrkB Agonist, Improves Spatial Memory and Increases Thin Spine Density in a Mouse Model of Alzheimer Disease-Like Neuronal Loss - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 7,8-Dihydroxyflavone improves memory consolidation processes in rats and mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. alzdiscovery.org [alzdiscovery.org]
- 10. Neuroimaging, Urinary, and Plasma Biomarkers of Treatment Response in Huntington’s Disease: Preclinical Evidence with the p75NTR Ligand this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 11. TAT-PEP Alleviated Cognitive Impairment by Alleviating Neuronal Mitochondria Damage and Apoptosis After Cerebral Ischemic Reperfusion Injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. A Small Molecule p75NTR Ligand, this compound, Reverses Cholinergic Neurite Dystrophy in Alzheimer's Disease Mouse Models with Mid- to Late-Stage Disease Progression - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Innate Preferences Affect Results of Object Recognition Task in Wild Type and Alzheimer’s Disease Mouse Models - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Neuronal survival and resistance to HIV-1 Tat toxicity in the primary culture of rat fetal neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. neurologylive.com [neurologylive.com]
Head-to-Head Analysis of LM11A-31 in Preclinical Stroke Models: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the investigational neuroprotective agent LM11A-31 with the conceptual framework of standard-of-care in preclinical stroke models. While direct head-to-head studies with specific standard-of-care drugs are not yet published, this document synthesizes available preclinical data to offer insights into the potential therapeutic advantages of this compound in addressing the complex pathophysiology of stroke.
Executive Summary
This compound is a small molecule modulator of the p75 neurotrophin receptor (p75NTR) that has demonstrated significant therapeutic potential in preclinical mouse models of ischemic stroke.[1][2] Unlike current standard-of-care treatments, which primarily focus on acute intervention to restore blood flow, this compound shows promise in promoting neuroprotection and functional recovery in the subacute and chronic phases following a stroke.[3] Preclinical studies indicate that this compound can attenuate neurodegeneration, reduce neuroinflammation, and improve neurological function.[1][4][5] This guide will delve into the experimental data, protocols, and underlying mechanisms of action.
Data Presentation: this compound vs. Vehicle in Stroke Models
The following tables summarize the key quantitative findings from preclinical studies on this compound in mouse models of stroke. The data presented is from studies where this compound was compared against a vehicle control group.
Table 1: Effects of this compound on Neurological Function and Brain Pathology
| Outcome Measure | This compound Treatment Group | Vehicle Control Group | Percentage Improvement with this compound | Study Reference |
| Motor Function (Ladder Test) | Improved recovery | Persistent deficits | Statistically significant improvement | [4][5] |
| Sensorimotor & Cognitive Function (Nest Construction) | Improved abilities | Impaired abilities | Statistically significant improvement | [4][5] |
| Impulsivity (Open Field Test) | Less impulsivity | Increased impulsivity | Statistically significant reduction | [4][5] |
| Brain Atrophy | Reduced atrophy | Significant atrophy | Statistically significant reduction | [1][4][5] |
| Neurodegeneration | Reduced neurodegeneration | Significant neurodegeneration | Statistically significant reduction | [1][5] |
| Tau Pathology | Reduced tau pathology | Increased tau pathology | Statistically significant reduction | [1][5] |
| Microglial Activation | Decreased activation | Increased activation | Statistically significant reduction | [1][5] |
| Infarct Size | Reduced infarct size | Larger infarct size | Statistically significant reduction | [4] |
| Edema | Reduced edema | Significant edema | Statistically significant reduction | [4] |
| Hemorrhagic Transformation | Reduced transformation | Increased transformation | Statistically significant reduction | [4] |
Table 2: Effects of this compound on Neurotransmitters and Metabolism
| Outcome Measure | This compound Treatment Group | Vehicle Control Group | Percentage Change with this compound | Study Reference |
| Serotonin | Higher levels | Reduced levels | Statistically significant increase | [1] |
| Acetylcholine | Higher levels | Reduced levels | Statistically significant increase | [1] |
| Dopamine | Higher levels | Unchanged | Statistically significant increase | [1] |
| Glutamate | Attenuated reduction | Significant reduction | Statistically significant attenuation | [1] |
| Reduced Glutathione | Restored levels | Depleted levels | Statistically significant restoration | [1][5] |
| Acetyl-CoA | Increased levels | Reduced levels | Statistically significant increase | [1][5] |
Experimental Protocols
The findings presented above are based on rigorous preclinical studies. Below are the key experimental methodologies employed.
Animal Model of Ischemic Stroke
-
Model: Middle Cerebral Artery Occlusion (MCAO) in mice. This is a widely accepted model that mimics human ischemic stroke.[4]
-
Procedure: A filament is used to occlude the middle cerebral artery, leading to a reproducible infarct in the brain.
This compound Administration
Outcome Measures
-
Behavioral Tests:
-
Ladder Rung Walking Test: To assess skilled walking and motor coordination.
-
Nest Construction Test: To evaluate sensorimotor and cognitive function.
-
Open Field Test: To measure locomotor activity and anxiety-like behavior.
-
-
Histological and Molecular Analyses:
-
Immunohistochemistry: To quantify brain atrophy, neurodegeneration, tau pathology, and microglial activation.
-
Metabolomic Analysis: To measure levels of neurotransmitters and metabolic markers in brain tissue.[1]
-
Mandatory Visualizations
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the proposed mechanism of action of this compound and the experimental workflow used in the preclinical studies.
References
- 1. Post-Stroke Administration of the p75 Neurotrophin Receptor Modulator, this compound, Attenuates Chronic Changes in Brain Metabolism, Increases Neurotransmitter Levels, and Improves Recovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. biorxiv.org [biorxiv.org]
- 3. The p75 neurotrophin receptor inhibitor, this compound, ameliorates acute stroke injury and modulates astrocytic proNGF - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. alzdiscovery.org [alzdiscovery.org]
- 5. Post-Stroke Administration of the p75 Neurotrophin Receptor Modulator, this compound, Attenuates Chronic Changes in Brain Metabolism, Increases Neurotransmitter Levels, and Improves Recovery - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating LM11A-31's Effect on Microglial Activation In Vivo: A Comparative Guide
For researchers and drug development professionals investigating neuroinflammatory pathways in neurodegenerative diseases, understanding the in vivo efficacy of therapeutic candidates is paramount. This guide provides a comparative analysis of LM11A-31, a modulator of the p75 neurotrophin receptor (p75NTR), and other promising alternatives in reducing microglial activation, a key hallmark of neuroinflammation.
Executive Summary
This compound has demonstrated consistent efficacy in reducing microglial activation across multiple preclinical models of neurodegeneration. Its mechanism of action, centered on the modulation of the p75NTR, offers a targeted approach to mitigating neuroinflammatory processes. This guide compares the performance of this compound with other compounds—Cromolyn (B99618), Resveratrol (B1683913), and the novel PU.1 inhibitor A11—providing available experimental data to aid in the evaluation of these potential therapeutics.
Comparative Analysis of Microglial Activation Modulation
The following tables summarize quantitative data from in vivo studies, showcasing the effects of this compound and its alternatives on key markers of microglial activation.
| Compound | Mouse Model | Assay | Key Findings | Dosage | Duration |
| This compound | APP/PS1 | IHC (CD68) | Reduced CD68-positive microglial area by ~40% in the cortex. | 50 mg/kg/day | 3 months |
| This compound | APP L/S | PET ([18F]GE-180) | Significantly lower PET signal in cortex and hippocampus compared to vehicle.[1] | 50 mg/kg/day | 3 months |
| Cromolyn | Tg2576 | IHC (Iba1) | Increased recruitment of Iba1-positive microglia to amyloid plaques, suggesting enhanced phagocytic activity.[2][3] | Not specified | 3 months |
| Resveratrol | APP/PS1 | IHC (Iba1) | Robust decrease in the number of activated microglial cells surrounding amyloid plaques.[4] | Orally administered | 15 weeks |
| A11 (PU.1 Inhibitor) | CK-p25 | IHC | Reduction of microglial proliferation and astrogliosis.[5] | Not specified | Not specified |
Signaling Pathways and Mechanisms of Action
Understanding the underlying signaling pathways is crucial for evaluating the specificity and potential off-target effects of these compounds.
This compound: Modulating the p75NTR Signaling Cascade
This compound is a small molecule that modulates the p75 neurotrophin receptor (p75NTR). In pathological conditions, pro-neurotrophins can bind to p75NTR, activating downstream signaling cascades that promote inflammation and apoptosis. This compound is thought to shift the signaling balance towards pro-survival pathways, thereby reducing neuroinflammation.[6][7] This involves the inhibition of downstream effectors such as RhoA and the transcription factor NF-κB, which are key regulators of inflammatory gene expression in microglia.[8][9]
This compound modulates p75NTR signaling to reduce microglial activation.
Alternative Compounds: Diverse Mechanisms
-
Cromolyn: An FDA-approved drug for asthma, cromolyn is thought to modulate microglial function by promoting a phagocytic phenotype, thereby enhancing the clearance of amyloid-beta (Aβ) plaques.[2][3] Its exact intracellular signaling pathway in microglia is still under investigation but may involve upstream modulation of PI3K/Akt/mTOR and NF-κB pathways.[10]
-
Resveratrol: A natural polyphenol, resveratrol has been shown to exert anti-inflammatory effects by inhibiting the TLR4/NF-κB/STAT signaling cascade in microglia.[3][4] It can also activate SIRT1 and the Hedgehog signaling pathway, contributing to its neuroprotective effects.[2][11]
-
A11 (PU.1 Inhibitor): This novel small molecule targets the transcription factor PU.1, a master regulator of myeloid gene expression. By inhibiting PU.1, A11 reduces the expression of inflammatory genes in microglia, thereby dampening the neuroinflammatory response.[5][12][13]
Mechanisms of action for alternative microglial modulators.
Experimental Methodologies
Accurate and reproducible assessment of microglial activation is critical for validating the efficacy of therapeutic compounds. The following sections detail the key experimental protocols used in the cited studies.
Immunohistochemistry (IHC) for Microglial Markers
IHC is a widely used technique to visualize and quantify microglial activation in brain tissue.
Workflow:
General workflow for immunohistochemical staining of microglia.
Detailed Protocol for Iba1 Staining:
-
Tissue Preparation: Mice are transcardially perfused with phosphate-buffered saline (PBS) followed by 4% paraformaldehyde (PFA). Brains are then post-fixed in 4% PFA and cryoprotected in a sucrose (B13894) solution.[14]
-
Sectioning: Brains are sectioned at 30-40 µm thickness using a cryostat or vibratome.
-
Antigen Retrieval: For some antibodies, antigen retrieval using methods like heating in a citrate (B86180) buffer may be necessary to unmask epitopes.
-
Blocking: Sections are incubated in a blocking solution (e.g., 5% normal goat serum in PBS with 0.3% Triton X-100) for 1-2 hours at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Sections are incubated with a primary antibody against a microglial marker, such as rabbit anti-Iba1 (1:1000 dilution), overnight at 4°C.[15]
-
Secondary Antibody Incubation: After washing, sections are incubated with a fluorophore-conjugated secondary antibody (e.g., goat anti-rabbit Alexa Fluor 488, 1:500 dilution) for 2 hours at room temperature.
-
Imaging and Quantification: Images are acquired using a confocal microscope. Quantification can be performed by measuring the percentage of Iba1-positive area or by counting the number of Iba1-positive cells in specific brain regions using software like ImageJ.
Note on CD68 Staining: CD68 is a lysosomal protein that is upregulated in phagocytic microglia. Staining for CD68 often requires antigen retrieval and can be used in conjunction with Iba1 to assess the activation state of microglia.
In Vivo Imaging with Positron Emission Tomography (PET)
TSPO-PET imaging allows for the non-invasive, longitudinal assessment of microglial activation in living animals.
Workflow:
General workflow for TSPO-PET imaging of microglial activation.
Detailed Protocol for [18F]GE-180 PET Imaging:
-
Radiotracer: [18F]GE-180 is a second-generation TSPO radiotracer with high affinity and specificity.[1]
-
Animal Preparation: Mice are anesthetized and placed in the PET scanner.
-
Injection: A bolus of [18F]GE-180 (typically 100-200 µCi) is injected intravenously.[16]
-
Dynamic Scanning: A dynamic PET scan is acquired for 60-90 minutes post-injection.[17]
-
Image Reconstruction and Analysis: PET images are reconstructed and co-registered with a CT or MRI scan for anatomical reference. Regions of interest (ROIs) are drawn on specific brain areas (e.g., cortex, hippocampus).
-
Quantification: The uptake of the radiotracer in the ROIs is quantified, often as the Standardized Uptake Value (SUV) or Binding Potential (BP), to provide a measure of TSPO density and, by extension, microglial activation.
Conclusion
This compound demonstrates a robust capacity to mitigate microglial activation in vivo, supported by a clear mechanism of action through p75NTR modulation. While direct comparative data is limited, alternative compounds such as Cromolyn, Resveratrol, and A11 also show promise in preclinical models through distinct signaling pathways. The choice of a therapeutic candidate will depend on the specific context of the neurodegenerative disease being targeted, the desired mechanism of action, and further validation in head-to-head comparative studies. The experimental protocols outlined in this guide provide a framework for the rigorous in vivo validation of these and other novel microglial modulators.
References
- 1. [18F]GE-180 PET Detects Reduced Microglia Activation After this compound Therapy in a Mouse Model of Alzheimer's Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. [PDF] Resveratrol Attenuates Microglial Activation via SIRT1-SOCS1 Pathway | Semantic Scholar [semanticscholar.org]
- 3. Resveratrol mitigates lipopolysaccharide- and Aβ-mediated microglial inflammation by inhibiting the TLR4/NF-κB/STAT signaling cascade - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Experimental manipulations of microglia in mouse models of Alzheimer’s pathology. Activation reduces amyloid but hastens tau pathology - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Immune activation of the p75 neurotrophin receptor: implications in neuroinflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Dynamic nature of the p75 neurotrophin receptor in response to injury and disease - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Signaling via the p75 neurotrophin receptor facilitates amyloid-β-induced dendritic spine pathology - PMC [pmc.ncbi.nlm.nih.gov]
- 9. biorxiv.org [biorxiv.org]
- 10. Cromolyn platform suppresses fibrosis and inflammation, promotes microglial phagocytosis and neurite outgrowth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Resveratrol Inhibits Activation of Microglia after Stroke through Triggering Translocation of Smo to Primary Cilia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. newatlas.com [newatlas.com]
- 13. Molecule reduces inflammation in Alzheimer’s models | Picower Institute [picower.mit.edu]
- 14. fujifilmbiosciences.fujifilm.com [fujifilmbiosciences.fujifilm.com]
- 15. onlineacademiccommunity.uvic.ca [onlineacademiccommunity.uvic.ca]
- 16. Longitudinal [18F]GE-180 PET Imaging Facilitates In Vivo Monitoring of TSPO Expression in the GL261 Glioblastoma Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]
- 17. PET Imaging for Dynamically Monitoring Neuroinflammation in APP/PS1 Mouse Model Using [18F]DPA714 - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal Procedures for LM11A-31: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals handling the p75 neurotrophin receptor modulator LM11A-31, ensuring its proper disposal is a critical component of laboratory safety and regulatory compliance. This guide provides essential information on the safe and effective disposal of this compound, aligning with standard laboratory practices for non-hazardous chemical waste.
Chemical and Hazard Identification
Based on available Safety Data Sheets (SDS), this compound is classified as a non-hazardous substance. However, it is imperative to handle all research chemicals with a degree of caution and adhere to the safety protocols of your institution.
| Identifier | Information |
| Chemical Name | This compound |
| CAS Number | 1243259-19-9 |
| Hazard Classification | Not a hazardous substance or mixture. |
Standard Disposal Protocol for this compound
The following step-by-step procedure outlines the recommended disposal method for this compound in a laboratory setting. This protocol is based on general guidelines for the disposal of non-hazardous chemical waste.
1. Personal Protective Equipment (PPE) Confirmation:
-
Before beginning any disposal procedure, ensure you are wearing appropriate PPE, including safety glasses, a lab coat, and gloves.
2. Waste Characterization:
-
Confirm that the waste to be disposed of is solely this compound or a solution thereof, and not mixed with any hazardous materials. If this compound is mixed with other chemicals, the entire mixture must be treated as hazardous waste and disposed of accordingly.
3. Small Quantities of Uncontaminated this compound:
-
For small quantities (typically a few grams or milliliters) of uncontaminated, water-soluble this compound, disposal down the sanitary sewer may be permissible.[1][2]
-
Flush with a copious amount of water (at least 20 times the volume of the chemical) to ensure adequate dilution.[3]
-
Crucially, verify this procedure against your institution's and local wastewater regulations before proceeding. Some municipalities have stricter rules for laboratory waste.
4. Solid Waste Disposal:
-
If in solid form, small, uncontaminated quantities of this compound can likely be disposed of in the regular laboratory trash, provided it is securely contained.[1][2]
-
Place the solid in a sealed, clearly labeled container before disposal.
-
Consult your institution's guidelines for solid chemical waste disposal.
5. Contaminated Materials:
-
Any materials used to clean up spills of this compound, such as absorbent pads or paper towels, should be collected and disposed of as chemical waste.[4][5]
-
Place these materials in a sealed and labeled waste bag or container.
-
Follow your institution's procedures for the disposal of chemically contaminated solid waste.
6. Empty Containers:
-
Empty containers that held this compound should be triple-rinsed with a suitable solvent (such as water). The rinsate can be disposed of down the sanitary sewer with copious amounts of water, following the guidelines for small quantities.
-
After rinsing, deface or remove the label from the container before disposing of it in the regular trash or recycling, in accordance with your facility's procedures.[4][5]
7. Large Quantities or Uncertainty:
-
For larger quantities of this compound or if you are in any doubt about the appropriate disposal method, it is always safest to treat it as chemical waste.
-
Collect the waste in a properly labeled, sealed container and contact your institution's Environmental Health and Safety (EHS) office for guidance and pickup.[3]
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound in a laboratory environment.
Caption: Decision workflow for the disposal of this compound.
References
- 1. 3.8 Disposal of Nonhazardous Laboratory Waste Chemicals | Environment, Health and Safety [ehs.cornell.edu]
- 2. acs.org [acs.org]
- 3. In-Lab Disposal Methods: Waste Management Guide: Waste Management: Public & Environmental Health: Environmental Health & Safety: Protect IU: Indiana University [protect.iu.edu]
- 4. cdn.vanderbilt.edu [cdn.vanderbilt.edu]
- 5. vumc.org [vumc.org]
Essential Safety and Operational Guide for Handling LM11A-31
This document provides immediate, essential safety, handling, and disposal information for the novel p75 neurotrophin receptor (p75NTR) modulator, LM11A-31. It is intended for researchers, scientists, and drug development professionals to ensure safe laboratory practices and operational efficiency.
Immediate Safety and Handling Protocols
Personnel handling this compound should adhere to standard laboratory safety procedures. The following personal protective equipment (PPE) is mandatory to minimize exposure and ensure safety.
Personal Protective Equipment (PPE):
| Equipment | Specification | Purpose |
| Gloves | Nitrile or other chemically resistant gloves | To prevent skin contact. |
| Eye Protection | Safety glasses with side shields or goggles | To protect eyes from splashes or dust. |
| Lab Coat | Standard laboratory coat | To protect skin and clothing. |
| Respiratory | Use in a well-ventilated area. A respirator may be necessary for handling large quantities or if dust is generated. | To avoid inhalation of the compound. |
Handling and Storage:
-
Handling: Avoid direct contact with skin and eyes. Do not ingest or inhale. Handle in a well-ventilated area, preferably in a chemical fume hood.
-
Storage: Store in a tightly sealed container in a cool, dry place. For long-term storage, refer to the supplier's recommendations, which may include storage at -20°C or -80°C.
Disposal Plan
Unused this compound and any contaminated materials should be treated as chemical waste.
-
Waste Collection: Collect all waste in a designated, labeled, and sealed container.
-
Disposal Route: Dispose of the chemical waste through a licensed and certified hazardous waste disposal contractor. Do not dispose of it down the drain or in regular trash. Follow all local, state, and federal regulations for hazardous waste disposal.
Physicochemical and Dosing Information
The following tables summarize key quantitative data for this compound.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₁₂H₂₅N₃O₂ | MedChemExpress |
| Molecular Weight | 243.35 g/mol | Selleck Chemicals |
| Solubility in DMSO | ≥ 49 mg/mL | Selleck Chemicals |
| Solubility in Water | Soluble | Alzheimer's Drug Discovery Foundation |
| Solubility in Ethanol | ≥ 49 mg/mL | Selleck Chemicals |
Table 2: Dosing Information for Preclinical Studies
| Application | Typical Concentration/Dose | Route of Administration | Species |
| In Vitro (Neuronal Cultures) | 10 nM | In medium | Cat |
| In Vivo (Mouse Models) | 50 mg/kg/day | Oral gavage | Mouse |
Mechanism of Action: Modulation of p75NTR Signaling
This compound is a small molecule ligand of the p75 neurotrophin receptor (p75NTR). The p75NTR is a dual-functional receptor that, depending on the cellular context and co-receptors, can activate signaling pathways leading to either neuronal survival or apoptosis. This compound acts as a modulator of this receptor, promoting pro-survival signaling while inhibiting degenerative pathways. This is particularly relevant in neurodegenerative disease models where aberrant p75NTR signaling contributes to pathology.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
